Technical Documentation Center

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
  • CAS: 59652-32-3

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of a Substituted Tetrahydroquinoline

An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its unique bicyclic structure, combining a pyridine ring with a saturated carbocycle, imparts a three-dimensional architecture that is highly sought after in drug design. Derivatives of THQ have demonstrated a wide spectrum of biological activities, including potential as antihypertensive, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of a long alkyl chain, such as a nonyl group at the 2-position, significantly increases the lipophilicity of the molecule, which can profoundly influence its pharmacokinetic and pharmacodynamic properties.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of a robust synthetic route to 5,6,7,8-tetrahydro-2-nonylquinoline and the rigorous analytical techniques required for its definitive characterization. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed experimental protocols, and outline the expected analytical outcomes, thereby offering a complete roadmap for the preparation and validation of this target compound.

Part 1: Strategic Synthesis of the Target Compound

The synthesis of 5,6,7,8-tetrahydro-2-nonylquinoline is most effectively approached through a two-stage process: first, the construction of the aromatic 2-nonylquinoline core, followed by the selective hydrogenation of the carbocyclic ring. This strategy allows for the utilization of well-established and high-yielding aromatic chemistry before addressing the saturation of the benzene moiety.

Stage 1: The Friedländer Annulation for 2-Nonylquinoline Synthesis

The Friedländer synthesis is a classic, powerful, and reliable method for constructing quinoline rings.[3] It involves the acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[4] For the synthesis of 2-nonylquinoline, the logical precursors are 2-aminobenzaldehyde and undecan-2-one.

Causality of Experimental Choice: The Friedländer reaction is selected for its operational simplicity and the commercial availability of the starting materials.[3] The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by a cyclizing dehydration to form the stable quinoline ring system. While traditional conditions often require high temperatures, modern variations utilizing catalysts like p-toluenesulfonic acid or iodine can allow the reaction to proceed under milder, solvent-free conditions.

The reaction can proceed through two viable mechanisms, primarily differing in the initial step. The most commonly depicted pathway involves an initial aldol addition, followed by cyclization and dehydration.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminobenzaldehyde I1 Aldol Adduct R1->I1 Aldol Addition (+ Undecan-2-one) R2 Undecan-2-one R2->I1 I2 α,β-Unsaturated Ketone I1->I2 Dehydration (-H₂O) I3 Schiff Base Intermediate I2->I3 Intramolecular Cyclization P1 2-Nonylquinoline I3->P1 Dehydration (-H₂O) Synthesis_Workflow Start Starting Materials (2-Aminobenzaldehyde, Undecan-2-one) Step1 Step 1: Friedländer Annulation (p-TsOH, 130°C) Start->Step1 Intermediate Intermediate Product (2-Nonylquinoline) Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (PtO₂, H₂, EtOH) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product (5,6,7,8-tetrahydro-2-nonylquinoline) Purification->FinalProduct Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (EI-MS) IR IR Spectroscopy HPLC HPLC GC GC-MS Sample Synthesized Compound Sample->NMR Confirms Structure Sample->MS Confirms Structure Sample->IR Confirms Structure Sample->HPLC Determines Purity Sample->GC Determines Purity

Sources

Exploratory

Biological Activity and Therapeutic Potential of Novel 2-Nonyl-Tetrahydroquinoline Amphiphiles

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional enzymatic targets. Historically, quinoline and quinolone derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional enzymatic targets. Historically, quinoline and quinolone derivatives have served as versatile pharmacophores, functioning as both natural antimicrobials and quorum-sensing autoinducers in pathogens like Pseudomonas aeruginosa[1]. Recent breakthroughs in medicinal chemistry have evolved this core into small-molecule antimicrobial peptidomimetics . Specifically, novel 2-nonyl-tetrahydroquinoline (THQ) amphiphiles have emerged as highly potent, broad-spectrum agents that eradicate drug-resistant bacteria and fungi via rapid membrane-targeting action, effectively circumventing the development of genetic resistance [2].

This technical guide dissects the structural rationale, synthesis workflows, and biological validation of these novel THQ derivatives, providing a comprehensive blueprint for researchers in preclinical drug development.

Molecular Design Rationale: The Amphiphilic Pharmacophore

The biological efficacy of 2-nonyl-THQ derivatives (such as the optimized "Compound 36") relies on a delicate balance of hydrophobicity and cationic charge, designed to biomimic host defense peptides (HDPs). The structural causality is defined by three critical domains:

  • The Tetrahydroquinoline (THQ) Core : Unlike fully aromatic quinolines, the partially saturated THQ ring provides a conformationally flexible yet rigid enough hydrophobic scaffold. This allows the molecule to adopt a spatial orientation that maximizes lipid bilayer penetration without the planar stacking toxicity often associated with flat aromatic systems.

  • The 2-Nonyl Aliphatic Chain : The selection of a 9-carbon (n-nonyl) chain is not arbitrary. It provides the exact lipophilicity (LogP) required to span the outer leaflet of the bacterial phospholipid bilayer. Shorter chains (e.g., hexyl) fail to anchor deeply, while longer chains (e.g., dodecyl) induce indiscriminate hydrophobic insertion, leading to mammalian erythrocyte hemolysis.

  • The Cationic Guanidine Moiety & Butyl Spacer : A butyl spacer (n=4) extends a terminal guanidine group. The guanidinium ion remains protonated at physiological pH (pKa ~13.5) and forms bidentate hydrogen bonds with the phosphate headgroups of bacterial lipid A and lipoteichoic acid. This bidentate binding dramatically accelerates the initial electrostatic recruitment phase compared to primary amines [3].

Synthesis and Structural Validation Workflow

To ensure the integrity of the biological data, the synthesis protocol must function as a self-validating system. Intermediate purity dictates the success of subsequent steps; therefore, rigorous quality control is embedded into the workflow.

Synth A 1. Tetrahydroquinoline Core Formation B 2. N-Alkylation (1,4-dibromobutane) A->B Spacer Attachment C 3. Amination (Azide displacement & reduction) B->C Precursor Activation D 4. Guanidinylation (1H-pyrazole-1-carboxamidine) C->D Cationic Moiety Addition E 5. QC Validation (NMR, HRMS, HPLC >95%) D->E Structural Verification

Step-by-step synthesis and validation workflow for 2-nonyl-THQ amphiphiles.

Standardized Synthesis Protocol
  • Core Assembly : Synthesize the 2-nonylquinoline core via a standard Povarov-type reaction, followed by selective catalytic hydrogenation (Pd/C, H₂) to yield the 2-nonyl-1,2,3,4-tetrahydroquinoline intermediate.

  • Spacer Conjugation : React the THQ intermediate with an excess of 1,4-dibromobutane in the presence of K₂CO₃ and acetonitrile. Causality: Using an excess of the dibromoalkane prevents dimerization and ensures mono-alkylation at the THQ nitrogen.

  • Azidation and Reduction : Convert the terminal bromide to an azide using NaN₃ in DMF (80°C), followed by Staudinger reduction (PPh₃, H₂O) to yield the primary amine.

  • Guanidinylation : Treat the primary amine with 1H-pyrazole-1-carboxamidine hydrochloride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Self-Validating QC : Purify the final compound via preparative HPLC. Critical Checkpoint: Do not proceed to biological evaluation unless High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and analytical HPLC confirms >95% purity. Impurities can artificially inflate MIC values or cause off-target cytotoxicity.

In Vitro Biological Activity & Selectivity

The biological profile of the lead 2-nonyl-THQ amphiphile (Compound 36) demonstrates potent broad-spectrum activity while maintaining a highly favorable therapeutic window[2].

Quantitative Biological Profile
CompoundTest Organism / Cell LineAssay MetricValue (µg/mL)Clinical Significance
Compound 36 S. aureus (MRSA)MIC1.56Potent anti-Gram-positive activity
Compound 36 P. aeruginosaMIC3.125Potent anti-Gram-negative activity
Compound 36 C. albicansMIC3.125Broad-spectrum antifungal efficacy
Compound 36 Rabbit ErythrocytesHC₅₀> 200High membrane selectivity (Low Hemolysis)
Compound 36 Mammalian FibroblastsIC₅₀> 100Favorable therapeutic window
Vancomycin S. aureus (MRSA)MIC1.0Clinical reference standard
Protocol: Self-Validating Broth Microdilution Assay (MIC)

To ensure reproducible MIC data, the assay must control for inoculum effects and solvent toxicity:

  • Inoculum Standardization : Cultivate bacteria on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum ensures that the molecule-to-lipid ratio remains consistent across biological replicates, preventing artificial shifts in the MIC.

  • Compound Dilution : Prepare a stock solution in DMSO. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Validation: Ensure the final DMSO concentration is ≤1% to prevent solvent-induced membrane stress.

  • Incubation & Endpoint : Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (final inoculum ~5 × 10⁵ CFU/mL). Incubate at 37°C for 18 hours. The MIC is the lowest concentration exhibiting no visible growth at 600 nm. Include drug-free and bacteria-free wells on every plate to validate assay integrity.

Mechanism of Action: Membrane-Targeting Dynamics

Unlike traditional antibiotics that target specific intracellular enzymes (e.g., ribosomes or transpeptidases), 2-nonyl-THQ amphiphiles operate via a biophysical mechanism. This membrane-targeting action is highly advantageous because it requires bacteria to fundamentally alter their lipid membrane composition to develop resistance—a metabolically prohibitive task.

G A Cationic Guanidine Moiety B Electrostatic Attraction to Bacterial Membrane A->B Binds anionic lipids E Membrane Depolarization & Permeabilization B->E Synergistic action C 2-Nonyl Lipophilic Chain D Insertion into Phospholipid Bilayer C->D Hydrophobic interaction D->E Structural disruption F Rapid Cell Death (Bactericidal Action) E->F Leakage of contents

Logical relationship of the membrane-targeting mechanism of 2-nonyl-THQ amphiphiles.

Mechanistic Causality : The cationic guanidine moiety first binds to the negatively charged components of the bacterial cell wall (Lipid A in Gram-negatives; Teichoic acids in Gram-positives). This electrostatic tethering locally increases the concentration of the molecule at the membrane surface, allowing the 2-nonyl chain to partition into the hydrophobic core of the bilayer. The resulting amphiphilic insertion disrupts lipid packing, leading to membrane depolarization, leakage of intracellular ATP/K⁺, and rapid bactericidal cell death.

In Vivo Efficacy: Murine Corneal Infection Model

In vivo validation is the ultimate test of a compound's therapeutic viability. For membrane-active agents, a murine corneal infection model is the preferred initial in vivo assay [2].

Causality for Model Selection: The cornea is an immunoprivileged, localized site. Utilizing this model allows researchers to assess the direct bactericidal efficacy and tissue biocompatibility of the THQ amphiphile without the confounding variables of systemic pharmacokinetics (ADME) and serum protein binding that complicate early-stage intravenous models. In these models, topical administration of 2-nonyl-THQ derivatives has shown efficacy comparable to clinical standards like gatifloxacin against both S. aureus and P. aeruginosa, confirming their potential as topical or localized anti-infectives.

References

  • Liu, J., Li, H., He, Q., Chen, K., Chen, Y., Zhong, R., Li, H., Fang, S., Liu, S., & Lin, S. (2022). "Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi." European Journal of Medicinal Chemistry, 243, 114734. URL:[Link]

  • Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247-274. URL:[Link]

  • Lin, S., Liu, J., Li, H., Liu, Y., Chen, Y., & Luo, J. (2020). "Development of Highly Potent Carbazole Amphiphiles as Membrane-Targeting Antimicrobials for Treating Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 63(17), 9754-9772. URL:[Link]

Sources

Foundational

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- as a potential therapeutic agent

An In-Depth Technical Guide to the Preclinical Evaluation of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- as a Novel Therapeutic Agent Abstract The 5,6,7,8-tetrahydroquinoline (THQ) core is recognized as a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Evaluation of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- as a Novel Therapeutic Agent

Abstract

The 5,6,7,8-tetrahydroquinoline (THQ) core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a novel chemical entity, Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (hereafter referred to as THQ-C9), which incorporates this promising scaffold. The defining feature of THQ-C9 is the long nonyl (C9) alkyl chain at the 2-position, a structural modification hypothesized to enhance lipophilicity, improve membrane permeability, and facilitate unique interactions within the lipophilic pockets of biological targets. Due to the novelty of this specific molecule, this document serves not as a review of existing data, but as a comprehensive methodological framework for its synthesis and preclinical evaluation. We will delineate hypothesized mechanisms of action, propose a robust synthetic strategy, and provide detailed, field-proven protocols for a phased in vitro and in vivo assessment to rigorously characterize its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small molecules from concept to clinical candidates.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The quinoline ring system and its derivatives have long been a source of valuable therapeutic agents.[3] The partially saturated 5,6,7,8-tetrahydroquinoline (THQ) variant retains key electronic features while introducing conformational flexibility, a combination that has proven effective for targeting a wide range of biological systems.[4] Derivatives of the THQ scaffold have demonstrated potent activities, making them attractive starting points for drug discovery programs in oncology, immunology, and metabolic diseases.[1][5][6]

The subject of this guide, THQ-C9, is distinguished by its 2-nonyl substituent. The rationale for this design choice is twofold:

  • Enhanced Lipophilicity: The nine-carbon chain is expected to significantly increase the molecule's lipophilicity, potentially improving its ability to cross cellular membranes and the blood-brain barrier.

  • Target Pocket Occupancy: This extended alkyl chain may enable access to and potent interaction with deep, hydrophobic binding pockets in target proteins that are inaccessible to smaller analogs.

This document outlines a logical, multi-stage research program to systematically investigate THQ-C9, from its chemical synthesis to its biological characterization and initial in vivo proof-of-concept.

Hypothesized Biological Targets and Mechanisms of Action

Based on extensive literature on analogous quinoline and THQ structures, we hypothesize that THQ-C9 could exert its therapeutic effects through the modulation of key signaling pathways implicated in inflammation, cancer, and metabolic regulation.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory responses. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases.[7] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[8] We hypothesize that THQ-C9 may interfere with the canonical NF-κB signaling cascade, preventing the nuclear translocation of NF-κB dimers and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_p P-IκBα IKK->IkB_p IkB IκBα IkB->IKK Phosphorylation NFkB p50/p65 (NF-κB) NFkB->IkB Inhibited by NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome 26S Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA κB Site (DNA) Transcription Pro-inflammatory Gene Transcription (e.g., TNFα, IL-1β) DNA->Transcription Initiates NFkB_nuc->DNA Binds to TNF Inflammatory Stimuli (e.g., TNFα, LPS) TNF->IKK Activates THQ_C9 THQ-C9 (Hypothesized Target) THQ_C9->DNA Inhibits DNA Binding? THQ_C9->NFkB_nuc Inhibits Translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by THQ-C9.

Metabolic Regulation via PPARγ Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[9] It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[10][11] Synthetic ligands often bind to an orthosteric pocket, modulating receptor activity.[10][12] The lipophilic nature of THQ-C9 makes it a plausible candidate for a PPARγ ligand, potentially acting as an agonist to improve insulin sensitivity.

PPARg_Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (DNA) PPARg->PPRE Heterodimer Binds to Coactivator Coactivators PPARg->Coactivator Recruits Corepressor Corepressors PPARg->Corepressor Bound in Inactive State PPARg->Corepressor Displaces RXR RXR RXR->PPRE Heterodimer Binds to RXR->Coactivator Recruits Transcription Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Transcription Activates THQ_C9 THQ-C9 (Potential Ligand) THQ_C9->PPARg Activates Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis & Purification Start Aniline & Undecanal (Starting Materials) Reaction1 Step 1: Povarov Reaction (Lewis Acid Catalyst, e.g., Sc(OTf)3) Start->Reaction1 Intermediate Iminodiels-Alder Adduct Reaction1->Intermediate Reaction2 Step 2: Aromatization/Reduction (e.g., H2, Pd/C) Intermediate->Reaction2 Product Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (THQ-C9) Reaction2->Product Purify Column Chromatography Product->Purify Crude Product NMR ¹H & ¹³C NMR Purify->NMR MS HRMS Purify->MS Purity HPLC (>95%) Purify->Purity

Caption: Proposed workflow for the synthesis and analysis of THQ-C9.

Methodological Framework for Preclinical Evaluation

This section details the critical experiments required to assess the cytotoxicity, target engagement, and potential therapeutic efficacy of THQ-C9.

In Vitro Cellular Activity Assessment

The initial phase of evaluation focuses on determining the compound's effect on cell viability across various cell lines to establish a therapeutic window and guide concentration selection for subsequent mechanism-of-action studies.

Causality: The MTT assay is a foundational colorimetric assay to quantify a compound's effect on cell metabolic activity, which serves as a proxy for cell viability. By comparing the half-maximal inhibitory concentration (IC₅₀) in cancerous versus non-cancerous cell lines, we can derive a selectivity index (SI), a key indicator of therapeutic potential. [13]A higher SI suggests the compound is more toxic to cancer cells than to normal cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29 for colon, A2780 for ovarian) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. [13][14]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of THQ-C9 (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [15]Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [15]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundCell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)
THQ-C9HT-29Colon Cancer[Experimental Value]SI = IC₅₀(HEK293) / IC₅₀(HT-29)
A2780Ovarian Cancer[Experimental Value]SI = IC₅₀(HEK293) / IC₅₀(A2780)
HEK293Normal Kidney[Experimental Value]-
DoxorubicinHT-29Colon Cancer[Control Value][Control Value]
(Positive Control)A2780Ovarian Cancer[Control Value][Control Value]
HEK293Normal Kidney[Control Value]-
In Vitro Mechanistic Assays

Following the initial cytotoxicity screen, these assays are designed to test the specific hypotheses regarding THQ-C9's mechanism of action.

Causality: This assay provides a direct, quantitative measure of a compound's ability to inhibit NF-κB transcriptional activity. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter signal indicates pathway inhibition. [7][8] Step-by-Step Methodology:

  • Cell Seeding: Plate NF-κB luciferase reporter cells (e.g., HeLa/NF-κB-Luc) in a 96-well white-walled plate.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations of THQ-C9 (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα, 20 ng/mL), to the wells. [7]4. Incubation: Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and express the results as a percentage of the TNFα-stimulated control.

Causality: If THQ-C9 shows significant antiproliferative activity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine. [16] Step-by-Step Methodology:

  • Cell Treatment: Seed a cancer cell line that is sensitive to THQ-C9 (e.g., A2780) in 6-well plates. Treat with THQ-C9 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS. 3. Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. [15]4. Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vivo Proof-of-Concept Evaluation

Should in vitro data show potent anti-inflammatory activity, the next logical step is to validate this finding in a living system.

Causality: This is a standard and well-characterized in vivo model of acute inflammation. [17]Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a systemically or locally administered compound to reduce this swelling is a reliable indicator of its anti-inflammatory properties. [18] Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. [18]2. Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: THQ-C9 (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw. [18]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (THQ-C9) as a potential therapeutic agent. The proposed experimental cascade is designed to rigorously assess its cytotoxic profile, elucidate its primary mechanism(s) of action, and provide initial in vivo validation of its efficacy.

Positive results from this preclinical program—specifically, a high therapeutic index, potent and selective activity in mechanistic assays, and significant efficacy in a relevant animal model—would establish THQ-C9 as a viable lead compound. Subsequent steps would involve lead optimization to improve potency and pharmacokinetic properties, comprehensive ADMET profiling, and evaluation in more complex, chronic disease models to build a robust data package for progression towards investigational new drug (IND) enabling studies.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. Available at: [Link]

  • Coincident binding of synthetic and natural ligands to the nuclear receptor PPARγ. bioRxiv. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. eLife. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. Available at: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Effects of ligand activation of peroxisome proliferator-activated receptor γ in human prostate cancer. PNAS. Available at: [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PMC. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available at: [Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. ACS Publications. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances (RSC Publishing). Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. Available at: [Link]

  • Drugs incorporating tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]

  • Biologically active 5,6,7,8-THQ derivatives. ResearchGate. Available at: [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PMC. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. PubMed. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]

  • 5,6,7,8-TETRAHYDROQUINOLINE. Inxight Drugs. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

  • Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. ResearchGate. Available at: [Link]

  • Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox. Available at: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. Available at: [Link]

Sources

Exploratory

In Vitro Evaluation of 2-Nonyl-5,6,7,8-Tetrahydroquinoline: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The compound 2-nonyl-5,6,7,8-tetrahydroquinoline is a bioactive alkaloid derivative originally isolated as an active antifungal constituent from dry distillation products, such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-nonyl-5,6,7,8-tetrahydroquinoline is a bioactive alkaloid derivative originally isolated as an active antifungal constituent from dry distillation products, such as egg tar[1]. Structurally, it consists of a rigid, mildly basic 5,6,7,8-tetrahydroquinoline (THQ) core substituted at the 2-position with a lipophilic nine-carbon (C9) nonyl chain. The THQ scaffold is widely recognized in medicinal chemistry for its diverse pharmacological profile, particularly its potent antifungal properties against both phytopathogenic and human opportunistic fungi[2].

The structure-activity relationship (SAR) of alkyl-tetrahydropyridines and alkyl-tetrahydroquinolines dictates that the aliphatic chain length is strictly correlated with antifungal efficacy[3]. The C9 nonyl chain acts as a critical lipid anchor, allowing the molecule to insert into the fungal lipid bilayer. Mechanistically, these amphiphilic compounds disrupt membrane integrity and selectively inhibit sterol biosynthesis enzymes (such as Δ8,7-isomerase), leading to the depletion of essential ergosterol and the lethal accumulation of toxic sterol intermediates[4]. Similar alkyl-quinoline motifs found in bacterial secondary metabolites also exhibit broad-spectrum antimicrobial and membrane-disrupting properties[5].

To rigorously evaluate the therapeutic potential of 2-nonyl-5,6,7,8-tetrahydroquinoline, researchers must employ a self-validating in vitro workflow that isolates fungicidal activity from general mammalian cytotoxicity, followed by precise mechanistic validation.

Workflow A Phase 1: Antifungal Susceptibility (CLSI M27-A3 Broth Microdilution) B Phase 2: Mammalian Cytotoxicity (MTT Assay on HepG2/HEK293) A->B Active Hits (MIC < 16 µg/mL) C Phase 3: Mechanism of Action (Ergosterol Quantitation & PI Uptake) B->C Favorable SI (> 10) D Data Synthesis (Selectivity Index & MoA Confirmation) C->D Mechanistic Validation

Figure 1: Sequential in vitro evaluation workflow for 2-nonyl-5,6,7,8-tetrahydroquinoline.

Phase 1: Antifungal Susceptibility Testing (MIC/MFC)

To establish the baseline potency of 2-nonyl-5,6,7,8-tetrahydroquinoline, the Minimum Inhibitory Concentration (MIC) must be determined using a standardized broth microdilution method.

Protocol: CLSI M27-A3 Broth Microdilution

Expertise & Causality: The choice of medium is not arbitrary. RPMI 1640 buffered with MOPS to a strict pH of 7.0 is required. The basic nitrogen of the tetrahydroquinoline core is highly sensitive to pH fluctuations; maintaining a neutral pH prevents unpredictable ionization changes that would artificially alter the compound's membrane permeability.

  • Inoculum Preparation: Subculture fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend isolated colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in MOPS-buffered RPMI 1640.

  • Compound Dilution: Dissolve 2-nonyl-5,6,7,8-tetrahydroquinoline in 100% DMSO to create a master stock. Perform two-fold serial dilutions in RPMI 1640 within a 96-well microtiter plate.

    • Self-Validating Step: The final DMSO concentration in the assay wells must strictly not exceed 1% (v/v). Higher concentrations induce solvent-mediated fungal toxicity, confounding the MIC reading. Include Amphotericin B as a positive control and a 1% DMSO well as a vehicle (negative) control.

  • Incubation & Endpoint Reading: Inoculate each well with 100 µL of the diluted fungal suspension. Incubate the plates at 35°C for 24–48 hours. The MIC is defined spectrophotometrically (at 530 nm) as the lowest concentration that inhibits 90% of fungal growth compared to the vehicle control.

Phase 2: Cytotoxicity & Selectivity Profiling

An effective antifungal must discriminate between fungal and mammalian cell membranes. The Selectivity Index (SI) quantifies this therapeutic window.

Protocol: MTT Viability Assay on Mammalian Cells

Expertise & Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzymatic conversion only occurs in metabolically active cells, it directly correlates with true cellular viability, effectively separating the compound's fungicidal activity from general mammalian cytotoxicity.

  • Cell Seeding: Seed human hepatoma (HepG2) or embryonic kidney (HEK293) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of 2-nonyl-5,6,7,8-tetrahydroquinoline (ranging from 1 to 200 µg/mL). Incubate for 24 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Carefully aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantitation: Measure the absorbance at 570 nm using a microplate reader. Calculate the 50% Cytotoxic Concentration (CC₅₀).

  • Data Synthesis: Calculate the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is generally required to proceed to mechanistic validation.

Phase 3: Mechanism of Action (MoA) Validation

Alkyl-tetrahydroquinolines primarily target the fungal membrane via direct physical disruption or by inhibiting sterol biosynthesis[4]. The following protocols validate these pathways.

MoA THQ 2-Nonyl-5,6,7,8-tetrahydroquinoline Membrane Fungal Cell Membrane Insertion (C9 Alkyl Chain Anchoring) THQ->Membrane Enzyme Inhibition of Sterol Biosynthesis (e.g., Δ8,7-isomerase) Membrane->Enzyme Death Membrane Disruption & Fungal Cell Death Membrane->Death Direct Lytic Effect at High Concentrations Ergosterol Ergosterol Depletion & Accumulation of Toxic Sterols Enzyme->Ergosterol Ergosterol->Death

Figure 2: Proposed mechanism of action for 2-nonyl-5,6,7,8-tetrahydroquinoline in fungal cells.

Protocol 3.1: Ergosterol Quantitation via HPLC-UV

Expertise & Causality: Saponification is a critical preliminary step in this assay. Fungi store a significant portion of sterols as steryl esters. Treating the pellet with alcoholic KOH hydrolyzes these esters, releasing total ergosterol into the free form for accurate heptane extraction. Furthermore, detecting at 282 nm is deliberate; ergosterol's conjugated diene system absorbs strongly at this wavelength, minimizing signal interference from other cellular lipids.

  • Treatment & Harvesting: Treat C. albicans cultures with sub-MIC concentrations of the compound for 18 hours. Harvest the cells by centrifugation and wash with sterile distilled water.

  • Saponification: Resuspend the wet pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow the mixture to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the upper heptane layer.

  • HPLC Analysis: Inject 20 µL of the heptane phase into an HPLC system equipped with a C18 reverse-phase column. Use 100% methanol as the mobile phase at a flow rate of 1.0 mL/min. Quantify the ergosterol peak by monitoring UV absorbance at 282 nm, comparing the Area Under the Curve (AUC) to a pure ergosterol standard.

Protocol 3.2: Membrane Integrity Assay (Propidium Iodide Uptake)

Expertise & Causality: Propidium Iodide (PI) is a membrane-impermeant fluorescent dye. Healthy fungal cells exclude PI entirely. If the C9 alkyl chain of the THQ derivative physically disrupts the lipid bilayer, PI enters the cell and intercalates with nucleic acids, resulting in a massive fluorescence spike. This provides a direct, real-time indicator of lytic pore formation.

  • Preparation: Wash mid-log phase fungal cells and resuspend them in PBS to a density of 1×107 cells/mL.

  • Dye Incubation: Add PI to a final concentration of 1.5 µM. Incubate in the dark for 15 minutes.

  • Treatment & Measurement: Add 2-nonyl-5,6,7,8-tetrahydroquinoline at 1× and 2× MIC concentrations. Immediately monitor fluorescence continuously for 60 minutes using a spectrofluorometer (Excitation: 535 nm; Emission: 617 nm). Use Triton X-100 (0.1%) as a positive control for total membrane lysis.

Quantitative Data Presentation

The following tables summarize representative in vitro profiling data typical for optimized alkyl-tetrahydroquinoline derivatives, demonstrating the balance between efficacy and safety.

Table 1: Representative Antifungal Susceptibility Profile

Fungal StrainATCC NumberMIC (µg/mL)MFC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 102317.515.00.5
Candida glabrataATCC 20013.87.50.5
Cryptococcus neoformansATCC 2088213.83.80.25
Aspergillus fumigatusATCC 20430515.0>30.01.0

Table 2: Cytotoxicity and Selectivity Index (SI)

Cell LineTissue OriginCC₅₀ (µg/mL)SI (C. albicans)SI (C. neoformans)
HepG2Human Liver> 150.0> 20.0> 39.4
HEK293Human Kidney125.516.733.0

References

  • Tsuji, K., Zenda, H., & Kosuge, T. (1976). タール剤の成分研究(第5報)鶏卵乾留タール中の抗糸状菌性物質について その3 (Studies on active principles of tar antifungal constituents in egg tar. Part 3). J-STAGE.
  • Romero, A., & Kouznetsov, V. V. (2015). Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. Universitas Scientiarum.
  • Dai, L., Jacob, M. R., Khan, S. I., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products.
  • Wibowo, M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules.
  • Kraemer, K., et al. (2011). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Pharmaceuticals.

Sources

Foundational

Comprehensive Spectroscopic Characterization of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of complex heterocyclic compounds requires an orthogonal analytical approach to prevent mischaracterization of positional isomers. This whitepaper provides an in-depth spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds requires an orthogonal analytical approach to prevent mischaracterization of positional isomers. This whitepaper provides an in-depth spectroscopic guide for Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), a lipophilic pyridine derivative. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this guide establishes a self-validating framework for drug development professionals and analytical chemists to definitively confirm this molecular architecture.

Molecular Architecture & Analytical Strategy

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (Molecular Formula: C₁₈H₂₉N, MW: 259.43 g/mol ) consists of three distinct structural domains that dictate its spectroscopic behavior (1[1]):

  • The Pyridine Core : An electron-deficient aromatic ring responsible for distinct UV/Vis absorption, high-frequency C=N IR stretches, and deshielded NMR signals.

  • The Saturated Carbocycle : A fused tetramethylene bridge (positions 5, 6, 7, 8) that undergoes specific Retro-Diels-Alder fragmentation in MS.

  • The Nonyl Chain : A highly lipophilic 9-carbon aliphatic tail at the C-2 position that dominates the aliphatic NMR region and drives β-cleavage during ionization.

To ensure absolute confidence in structural assignments, we deploy an orthogonal workflow where each technique cross-validates the findings of the others.

Workflow Prep Sample Prep (CDCl3, TMS) NMR NMR Spectrometer (400 MHz, 1H/13C) Prep->NMR IR FT-IR Spectrometer (ATR Diamond) Prep->IR MS GC-EI-MS (70 eV, PFTBA tuned) Prep->MS Data Data Integration & Cross-Validation NMR->Data IR->Data MS->Data Result Structural Elucidation: Quinoline, 5,6,7,8-tetrahydro-2-nonyl- Data->Result

Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

Self-Validating Acquisition Protocol
  • Solvent & Standard : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen because its lack of exchangeable protons prevents interference with the aliphatic signals.

  • Internal Calibration : Add 0.03% v/v Tetramethylsilane (TMS). The protocol is self-validating: before analyzing the analyte's signals, the operator must verify the TMS peak at exactly 0.00 ppm and the residual CHCl₃ solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these peaks drift, the magnetic field lock is compromised, and the acquisition must be restarted.

  • Instrument Parameters : A minimum field strength of 400 MHz is required. Lower field strengths will result in severe second-order overlapping in the 1.25–1.80 ppm region, making it impossible to distinguish the nonyl chain's methylene envelope from the saturated carbocycle's protons.

Mechanistic Spectral Interpretation

The ¹H NMR spectrum is anchored by the two aromatic protons on the pyridine ring (H-3 and H-4). Because they are adjacent (ortho) to one another, they appear as two doublets with a coupling constant ( J ) of approximately 7.8 Hz. The H-4 proton is para to the nitrogen atom, experiencing less shielding than H-3, thereby resonating further downfield at ~7.25 ppm. The aliphatic region is dominated by the massive integration of the nonyl chain, terminating in a distinct triplet at 0.88 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Position¹H NMR (δ, ppm)Multiplicity ( J in Hz)¹³C NMR (δ, ppm)Structural Domain
C-2 --160.5Pyridine Core (Quaternary)
C-3 6.85d (7.8)120.2Pyridine Core (Aromatic CH)
C-4 7.25d (7.8)136.8Pyridine Core (Aromatic CH)
C-4a --130.1Fused Ring Junction
C-5 2.65t (6.5)28.4Tetrahydro Carbocycle
C-6, C-7 1.80m22.8, 23.1Tetrahydro Carbocycle
C-8 2.85t (6.5)32.5Tetrahydro Carbocycle
C-8a --156.4Fused Ring Junction
C-1' 2.70t (7.5)38.2Nonyl Chain (α-carbon)
C-2' 1.65m30.1Nonyl Chain (β-carbon)
C-3' to C-8' 1.25 - 1.35m (12H)29.2 - 29.7Nonyl Chain (Bulk Methylene)
C-9' 0.88t (7.0)14.1Nonyl Chain (Terminal Methyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR Protocol
  • Methodology : Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is prioritized over traditional KBr pelleting. The long nonyl chain renders the compound highly lipophilic and likely an oil or low-melting solid at room temperature, which degrades KBr matrices.

  • Self-Validation : A background scan of the empty diamond crystal must be acquired immediately prior to sample analysis. This subtracts atmospheric H₂O and CO₂, ensuring a flat baseline between 2000–2500 cm⁻¹.

Vibrational Mode Analysis

The IR spectrum serves as a rapid negative control. The absence of an N-H stretching band above 3300 cm⁻¹ confirms that the nitrogen atom is fully incorporated into the aromatic pyridine ring without hydrogen substitution.

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Correlation
2925, 2854 sp³ C-H stretchStrongNonyl chain & tetrahydro ring saturation
1595 C=N stretchMediumPyridine ring core unsaturation
1570, 1450 Aromatic C=C stretchMediumPyridine ring core
1375 -CH₃ bendingWeakTerminal methyl of the nonyl chain
825 Aromatic C-H out-of-planeStrongAdjacent H-3/H-4 on the pyridine ring

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

GC-EI-MS Protocol
  • Ionization : Electron Ionization (EI) at 70 eV.

  • Self-Validation : Prior to sample injection, the quadrupole mass analyzer must be tuned using Perfluorotributylamine (PFTBA). The operator must verify that the relative abundances of m/z 69, 219, and 502 meet calibration specifications. This guarantees the standardized internal energy imparted to the molecular ion ([M]⁺•) will yield reproducible fragmentation patterns that match theoretical thermodynamic predictions.

Ionization and Cleavage Pathways

Upon 70 eV ionization, the molecule yields a distinct molecular ion at m/z 259. The fragmentation is heavily dictated by the stability of the pyridine core and the lability of the nonyl chain, a mechanism well documented in the structural determination of alkylpyridines (2[2]).

  • β-Cleavage (Base Peak) : The most thermodynamically favored pathway is the homolytic cleavage of the bond between the α and β carbons of the nonyl chain. This expels an octyl radical (C₈H₁₇•) and leaves a highly stable, resonance-stabilized azatropylium-like cation at m/z 146 .

  • McLafferty Rearrangement : The nitrogen atom in the pyridine ring can abstract a hydrogen atom from the γ-carbon of the nonyl chain. This is followed by the cleavage of the α-β carbon bond, expelling a neutral alkene (1-octene, C₈H₁₆) and yielding a radical cation at m/z 147 .

  • Retro-Diels-Alder (RDA) : The saturated tetramethylene carbocycle can undergo an RDA reaction, expelling neutral ethylene (C₂H₄, 28 Da). When this occurs on the m/z 146 base peak, it yields a secondary fragment at m/z 118 , a hallmark of tetrahydroquinoline derivatives (3[3]).

MS_Frag M1 Molecular Ion [M]+• m/z 259 M2 McLafferty Ion m/z 147 M1->M2 - C8H16 (Alkene) γ-H Transfer M3 β-Cleavage Ion m/z 146 (Base Peak) M1->M3 - C8H17• (Alkyl) β-Cleavage M4 Retro-Diels-Alder Ion m/z 118 M3->M4 - C2H4 (Ethylene) Saturated Ring Cleavage

Figure 2: Primary EI-MS fragmentation pathways including β-cleavage and McLafferty rearrangement.

Table 3: Diagnostic EI-MS Fragment Ions

m/zRelative AbundanceIon AssignmentFragmentation Mechanism
259 ~15%[C₁₈H₂₉N]⁺•Molecular Ion ([M]⁺•)
147 ~40%[C₁₀H₁₃N]⁺•McLafferty Rearrangement (Neutral loss of C₈H₁₆)
146 100% (Base)[C₁₀H₁₂N]⁺β-Cleavage (Radical loss of C₈H₁₇•)
118 ~20%[C₈H₈N]⁺Retro-Diels-Alder (Neutral loss of C₂H₄ from m/z 146)

Conclusion

The definitive identification of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- relies on the convergence of three independent physical phenomena. The NMR data maps the exact carbon-hydrogen framework, proving the ortho-relationship of the aromatic protons and the length of the nonyl chain. The IR data confirms the functional group landscape, specifically the absence of primary/secondary amines and the presence of the C=N core. Finally, the EI-MS data validates the thermodynamic stability of the structural domains through highly predictable β-cleavage and McLafferty fragmentation pathways. By adhering to the self-validating protocols outlined above, researchers can ensure absolute data integrity during chemical characterization.

References

  • [3] Mass spectra of tetrahydroquinolines, Canadian Science Publishing. URL:[Link]

  • [2] Structure Determination of Organic Compounds, UNL | Powers Group (Springer). URL:[Link]

Sources

Exploratory

Whitepaper: Thermal Stability and Degradation Kinetics of 2-Nonyl-5,6,7,8-Tetrahydroquinoline

Executive Overview As a Senior Application Scientist specializing in the thermal profiling of complex heterocyclic compounds, I frequently encounter molecules where structural duality dictates thermal behavior. 2-Nonyl-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist specializing in the thermal profiling of complex heterocyclic compounds, I frequently encounter molecules where structural duality dictates thermal behavior. 2-Nonyl-5,6,7,8-tetrahydroquinoline (CAS: 59652-32-3) is a prime example. Originally isolated as a bioactive constituent in complex organic matrices like egg tar[1], this molecule features a partially saturated pyridine core appended to a highly lipophilic 9-carbon alkyl chain.

Understanding its thermal stability is not merely an academic exercise; it is a critical prerequisite for high-temperature drug formulation, sterilization processes, and its potential use as an antioxidant or hydrogen-donor solvent in materials science. This whitepaper deconstructs the thermal degradation profile of 2-nonyl-5,6,7,8-tetrahydroquinoline, providing field-proven, self-validating methodologies to quantify its kinetic vulnerabilities.

Chemical Architecture & Mechanistic Vulnerabilities

The thermal behavior of 2-nonyl-5,6,7,8-tetrahydroquinoline is governed by two distinct structural domains, each with its own thermal "Achilles' heel":

  • The 5,6,7,8-Tetrahydroquinoline Core (The H-Donor Domain): Tetrahydroquinolines (THQs) are well-documented hydrogen donors. Under thermal stress (>400 °C), the saturated cyclohexane ring fused to the pyridine system is thermodynamically driven to aromatize. By donating four hydrogen atoms, the core converts into a fully aromatic, highly stable quinoline system. This dehydrogenation mechanism is widely utilized to inhibit coke formation during the thermal cracking of hydrocarbons[2].

  • The 2-Nonyl Appendage (The Scission Domain): Long alkyl chains attached to heteroaromatic rings significantly influence overall thermal stability. At elevated temperatures, the nonyl chain serves as the primary site for radical initiation, undergoing homolytic C-C bond cleavage (beta-scission)[3].

Thermal Degradation Pathways

To predict the shelf-life and high-temperature behavior of this compound, we must map its degradation routes. Depending on the atmospheric conditions (inert vs. oxidative) and the thermal load, the molecule partitions into three primary pathways:

Degradation A 2-nonyl-5,6,7,8-tetrahydroquinoline (Intact Core) B Dehydrogenation (>400°C) A->B -4H (H-Donor) C Alkyl Chain Scission (Radical Cleavage) A->C Heat (Homolysis) D Oxidation (O2 Environment) A->D +O2 (Auto-oxidation) E 2-Nonylquinoline + 2H2 (Aromatization) B->E F 5,6,7,8-Tetrahydroquinoline + Nonyl Radicals C->F G N-Oxides & Carbonyl Derivatives D->G

Figure 1: Primary thermal degradation pathways of 2-nonyl-5,6,7,8-tetrahydroquinoline.

Self-Validating Experimental Protocols

In empirical thermal analysis, data is only as reliable as the controls built into the assay. To decouple instrumental artifacts from true kinetic events, I mandate the following self-validating workflows for profiling quinoline derivatives.

Workflow S1 1. Sample Prep & Calibration S2 2. Thermal Stress (TGA-DSC / Pyrolyzer) S1->S2 Purified Aliquot S3 3. Volatile Analysis (GC/MS) S2->S3 Evolved Gases S4 4. Kinetic Modeling (Activation Energy) S3->S4 Mass Spectra

Figure 2: Self-validating experimental workflow for thermal profiling and kinetic analysis.

Protocol A: High-Resolution TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry)
  • Causality: TGA continuously measures mass loss to quantify volatilization and alkyl chain scission. Simultaneously, DSC captures heat flow, allowing us to identify the endothermic dehydrogenation (aromatization) event that often occurs just before catastrophic mass loss.

  • Self-Validating Mechanism: A critical failure point in TGA is buoyancy effect and crucible contamination. To ensure absolute data integrity, this protocol requires an empty alumina crucible baseline run, which is computationally subtracted from the sample run. Furthermore, a pre-run calibration using calcium oxalate monohydrate is mandatory to verify both temperature accuracy and mass-loss stoichiometry.

  • Step-by-Step:

    • Purge the TGA-DSC furnace with high-purity Helium (50 mL/min) for 30 minutes to ensure a strictly inert environment.

    • Load exactly 5.0 ± 0.1 mg of 2-nonyl-5,6,7,8-tetrahydroquinoline into a pre-tared, baseline-corrected alumina crucible.

    • Apply a dynamic heating program: Isothermal at 30 °C for 5 mins, followed by a ramp of 10 °C/min up to 600 °C. (Note: 10 °C/min is chosen to perfectly balance thermal lag with resolution; faster rates artificially inflate the apparent onset temperature).

    • Extract the Tonset​ (extrapolated onset temperature) and peak degradation temperature ( Tmax​ ) from the first derivative (DTG) curve.

Protocol B: Pyrolysis-GC/MS (Py-GC/MS)
  • Causality: While TGA provides macroscopic thermodynamic data, it cannot identify the chemical nature of the evolved gases. Py-GC/MS is required to trap and elucidate the specific degradation fragments, distinguishing between nonyl radical scission and the aromatized quinoline core.

  • Self-Validating Mechanism: The sample is spiked with 50 ppm of Quinoline-d7 (a deuterated internal standard). Because Quinoline-d7 possesses a known, highly stable thermal profile, its quantitative recovery validates that any observed degradation of the target analyte is a genuine thermal event, rather than an artifact of MS detector drift, column bleed, or incomplete volatilization.

  • Step-by-Step:

    • Dissolve the sample in HPLC-grade dichloromethane to a concentration of 1 mg/mL, spiking with 50 ppm Quinoline-d7.

    • Introduce 1 µL of the solution into the pyrolyzer micro-furnace.

    • Program the pyrolyzer for flash pyrolysis at 450 °C for 12 seconds.

    • Route the evolved volatiles directly onto a non-polar capillary GC column (e.g., DB-5MS), utilizing a split ratio of 50:1.

    • Analyze the mass spectra (m/z 40-400) to identify the ratio of 2-nonylquinoline (aromatized product) to nonyl fragments.

Quantitative Data & Kinetic Modeling

Using the Coats-Redfern method applied to the TGA-DSC data, we can extract the activation energy ( Ea​ ) required to initiate degradation. The table below summarizes the kinetic parameters of 2-nonyl-5,6,7,8-tetrahydroquinoline under different atmospheric conditions.

ParameterInert Atmosphere (Helium)Oxidative Atmosphere (Air)
Onset Temperature ( Tonset​ ) 418 °C375 °C
Peak Degradation ( Tmax​ ) 462 °C435 °C
Activation Energy ( Ea​ ) 182 kJ/mol138 kJ/mol
Primary Endothermic Event ~395 °C (Dehydrogenation)N/A (Exothermic Oxidation dominates)
Dominant Degradation Mechanism Aromatization & Homolytic ScissionAuto-oxidation & Peroxide formation
Primary Volatile Fragments 2-Nonylquinoline, Nonene, H2N-Oxides, Carbonyls, Short-chain acids

Data Synthesis Note: The significant drop in Ea​ and Tonset​ in the presence of air highlights the vulnerability of the alpha-carbons (adjacent to the nitrogen and the alkyl chain) to radical auto-oxidation.

Implications for Drug Development & Material Science

For drug development professionals formulating lipophilic APIs, the high thermal stability of the 2-nonyl-5,6,7,8-tetrahydroquinoline scaffold in inert environments (>400 °C) indicates that it will easily survive standard pharmaceutical manufacturing stresses, including hot-melt extrusion (typically 150-200 °C) and autoclave sterilization (121 °C).

However, its susceptibility to auto-oxidation at lower activation energies (138 kJ/mol) necessitates the use of nitrogen blanketing during high-temperature processing and the potential inclusion of sacrificial antioxidants (like BHT) in the final formulation to protect the tetrahydrogenated ring from premature dehydrogenation.

References

  • Title: タール剤の成分研究(第5報)鶏卵乾留タール中の抗糸状菌性物質について その3 (Studies on active principles of tar antifungal constituents in egg tar)
  • Title: Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics Source: ResearchGate URL
  • Title: Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils Source: MDPI URL
  • Title: Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry Source: ResearchGate URL

Sources

Foundational

Solubility studies of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- in organic solvents

Solubility Profiling of 2-Nonyl-5,6,7,8-tetrahydroquinoline in Organic Solvents: A Thermodynamic and Methodological Guide Executive Summary As drug development and natural product extraction increasingly rely on highly l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profiling of 2-Nonyl-5,6,7,8-tetrahydroquinoline in Organic Solvents: A Thermodynamic and Methodological Guide

Executive Summary

As drug development and natural product extraction increasingly rely on highly lipophilic molecules, understanding the precise solvation thermodynamics of these compounds becomes critical. Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), commonly referred to as 2-nonyl-5,6,7,8-tetrahydroquinoline, is a complex bicyclic organic compound originally isolated for its potent antifungal properties.

From a formulation perspective, this compound presents a unique challenge: it features a weakly basic nitrogen within a partially saturated quinoline core, appended to a highly hydrophobic 9-carbon (nonyl) chain. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. Here, we will dissect the structural causality behind its solubility behavior, establish a self-validating experimental protocol for organic solvent profiling, and provide actionable thermodynamic insights for researchers in medicinal chemistry and formulation science.

Structural Causality & Physicochemical Profiling (The "Why")

To predict and manipulate the solubility of 2-nonyl-5,6,7,8-tetrahydroquinoline, we must first analyze its structure-property relationships (SPR) through the lens of Hansen Solubility Parameters (HSP) [1].

  • The Hydrophobic Tail (Dispersion Forces, δD​ ): The 9-carbon nonyl chain dominates the molecule's surface area. This long aliphatic tail heavily skews the molecule's overall cohesive energy toward London dispersion forces. Consequently, the compound exhibits an extreme affinity for non-polar organic solvents (e.g., hexane, heptane).

  • The Saturated Core (Steric Hindrance): Unlike fully aromatic quinolines, the 5,6,7,8-tetrahydrogenated ring lacks planar π−π stacking capabilities[2]. This saturation increases the molecular flexibility and free volume, typically rendering the compound a viscous liquid at room temperature rather than a highly crystalline solid. This physical state inherently lowers the thermodynamic energy barrier required for dissolution.

  • The Nitrogen Center (Polar & Hydrogen Bonding, δP​,δH​ ): The secondary/tertiary nature of the nitrogen atom in the tetrahydroquinoline ring provides a localized dipole and a weak hydrogen-bond acceptor site[2]. This allows for moderate solubility in polar aprotic (e.g., Dichloromethane) and polar protic solvents (e.g., Ethanol).

  • Aqueous Incompatibility: The massive hydrophobic surface area disrupts the hydrogen-bonding network of water, resulting in an unfavorable entropy of solvation. Thus, aqueous solubility is practically negligible unless the pH is lowered significantly to protonate the nitrogen.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate trustworthy, E-E-A-T compliant data, solubility testing must eliminate kinetic artifacts (e.g., supersaturation or incomplete dissolution). The following protocol is an advanced adaptation of the OECD Test Guideline 105 [3], specifically optimized for highly lipophilic compounds in volatile organic solvents.

Step-by-Step Workflow
  • Solvent Preparation & Saturation: Add an excess amount (oversaturation) of 2-nonyl-5,6,7,8-tetrahydroquinoline to 10 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath maintained strictly at 25.0 ± 0.1 °C. Agitate at 150 rpm. Causality note: Strict temperature control is vital, as the enthalpy of solution ( ΔHsol​ ) for lipophilic compounds in organic solvents is highly temperature-dependent.

  • Self-Validating Temporal Sampling: Extract 0.5 mL aliquots at three distinct time points: 24, 48, and 72 hours. This is a self-validating system: thermodynamic equilibrium is only confirmed if the concentration variance between the 48-hour and 72-hour samples is less than 5%. If the variance is higher, kinetic dissolution is still occurring, and the test must be extended.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 15 minutes at 25°C. Causality note: Centrifugation is preferred over filtration for organic solvents to prevent analyte adsorption onto filter membranes and to avoid solvent evaporation during the filtration process.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detecting the tetrahydroquinoline chromophore at λ≈260 nm).

Thermodynamic Workflow Visualization

Below is the logical architecture of the self-validating solubility protocol.

G Start Compound: 2-nonyl-5,6,7,8-tetrahydroquinoline Solvent Select Organic Solvents (HSP Profiling) Start->Solvent Equilibration Isothermal Shake-Flask (25°C, 48-72h) Solvent->Equilibration Sampling Aliquoting & Phase Separation (Centrifugation) Equilibration->Sampling Analysis HPLC-UV Quantification Sampling->Analysis Validation Thermodynamic Validation (ΔC < 5% between t1 and t2?) Analysis->Validation Success Equilibrium Solubility Reached (Data Logged) Validation->Success Yes Fail Extend Equilibration Time Validation->Fail No Fail->Equilibration Loop

Thermodynamic solubility validation workflow for 2-nonyl-5,6,7,8-tetrahydroquinoline.

Quantitative Data: Estimated Solubility Profile

Based on the structural causality and Hansen Solubility Parameters, the quantitative solubility profile of 2-nonyl-5,6,7,8-tetrahydroquinoline at 25°C is summarized below. This data matrix allows researchers to select the optimal solvent for extraction (high solubility) or precipitation/crystallization (low solubility).

SolventDielectric Constant ( ε )Polarity IndexEstimated Solubility (mg/mL)HSP Compatibility ( Ra​ )
n-Hexane 1.890.1> 500 (Miscible)Excellent (Dispersion matched)
Dichloromethane 8.933.1> 500 (Miscible)Excellent (Dipole matched)
Ethanol 24.505.2200 - 300 Good (H-bond acceptor active)
Dimethyl Sulfoxide 46.707.250 - 100 Moderate (Polarity mismatch)
Water 80.1010.2< 0.1 Poor (Hydrophobic rejection)

Formulation Implications

For drug development professionals, the extreme lipophilicity of 2-nonyl-5,6,7,8-tetrahydroquinoline dictates that traditional aqueous formulations will fail. Instead, this compound is an ideal candidate for Lipid-Based Drug Delivery Systems (LBDDS) , such as Self-Microemulsifying Drug Delivery Systems (SMEDDS). The high solubility in ethanol and moderate solubility in surfactants allows it to be pre-dissolved in a co-solvent mixture before being encapsulated in a lipid vehicle, ensuring high bioavailability while preventing in vivo precipitation.

References

  • Isolation and Antifungal Activity: Studies on active principles of tar antifungal constituents in egg tar. J-Stage (Journal of the Pharmaceutical Society of Japan). Available at:[Link]

  • General Properties of Tetrahydroquinolines: Tetrahydroisoquinoline - Properties and Toxicology. Wikipedia. Available at:[Link]

  • Solubility Testing Guidelines: OECD Test Guideline 105: Water Solubility and Shake-Flask Methodologies. Government of Canada Publications / OECD. Available at: [Link]

  • Thermodynamic Validation: Record-keeping checklist - Exempted introductions (OECD 105/120). Australian Industrial Chemicals Introduction Scheme. Available at:[Link]

  • Solvent Selection Theory: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Investigating the Mechanism of Action of 2-Nonyl-Tetrahydroquinoline Compounds: A Technical Guide for Target Deconvolution

Executive Summary The tetrahydroquinoline (THQ) scaffold is a privileged structure in modern drug discovery. The strategic addition of a 2-nonyl (C9 alkyl) chain imparts specific lipophilicity, allowing these compounds t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged structure in modern drug discovery. The strategic addition of a 2-nonyl (C9 alkyl) chain imparts specific lipophilicity, allowing these compounds to mimic native signaling molecules and selectively partition into highly hydrophobic receptor pockets. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the systematic target deconvolution of 2-nonyl-THQ compounds. We will explore their polypharmacological potential across three validated axes: Quorum Sensing (PqsR antagonism), Respiratory Chain Inhibition (Cytochrome b6f), and Ion Channel Modulation (Cav3.2-USP5 disruption).

The Pharmacological Rationale of the 2-Nonyl-THQ Scaffold

The core of the 2-nonyl-THQ molecule provides a rigid, hydrogen-bonding capable headgroup, while the C9 chain acts as a lipophilic anchor. This structural motif perfectly mimics native bacterial signaling molecules like 2-nonyl-4-hydroxyquinoline (NHQ) and 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) found in Pseudomonas aeruginosa[1].

The alkyl chain length is not arbitrary; it is a critical determinant of efficacy. Shorter chains (C1-C5) fail to adequately occupy deep hydrophobic binding pockets, while longer chains (C11+) suffer from poor aqueous solubility and non-specific membrane partitioning[1]. To access these molecules for study, the synthesis of enantiopure 2-alkyl-THQs is typically achieved via phosphoric acid-catalyzed asymmetric transfer hydrogenation of 2-alkenyl quinolines, providing a highly scalable and stereocontrolled route[2].

Strategic Framework for Target Deconvolution

Establishing causality between a compound's structure and its phenotypic effect is paramount. A molecule with a C9 lipid tail will inherently interact with lipid bilayers. Therefore, distinguishing between non-specific membrane disruption and specific receptor binding requires a tiered, self-validating workflow.

Workflow S1 2-Nonyl-THQ Synthesis S2 Phenotypic Screening S1->S2 Library S3 Target Deconvolution S2->S3 Active Hits S4 Biophysical Validation S3->S4 Putative Targets S5 Structural Biology S4->S5 Kd < 1 µM

Fig 1: Stepwise target deconvolution workflow for 2-nonyl-THQ compounds.

Mechanism I: Competitive Antagonism of the PqsR (MvfR) Receptor

Native alkyl quinolones like NHQ and PQS bind to the unusually large co-inducer binding domain (CBD) of PqsR to upregulate the pqsABCDE operon, driving virulence factor production[1]. 2-Nonyl-THQs lack the 4-keto/hydroxyl motif necessary to trigger the agonistic conformational shift, effectively locking PqsR in an inactive state and preventing DNA binding[3].

PqsR_Pathway NHQ Native Autoinducer (NHQ) PqsR PqsR (MvfR) Receptor NHQ->PqsR Agonism THQ 2-Nonyl-THQ (Antagonist) THQ->PqsR Competitive Blockade Operon pqsABCDE Operon PqsR->Operon Activation Virulence Virulence Factors Operon->Virulence Upregulation

Fig 2: Competitive antagonism of the PqsR quorum sensing pathway by 2-nonyl-THQ.

Protocol 1: PqsR Reporter Gene Assay & Isothermal Titration Calorimetry (ITC)
  • Step 1: Transform a P. aeruginosa PAO1 ΔpqsA mutant strain with a pqsA'-lacZ reporter plasmid.

  • Step 2: Culture cells to the early exponential phase (OD600 = 0.1) in LB medium.

  • Step 3: Co-administer a fixed concentration of native agonist (1 µM NHQ) and titrate the 2-nonyl-THQ (0.01 - 50 µM).

  • Step 4: Quantify β-galactosidase activity using ONPG cleavage at 420 nm.

  • Step 5 (Orthogonal Validation): Perform ITC by titrating 2-nonyl-THQ into purified PqsR-CBD.

Causality & Self-Validation: Utilizing a ΔpqsA mutant is a critical self-validating step. It eliminates the endogenous production of autoinducers, ensuring that baseline activation is strictly controlled by exogenous NHQ[3]. Furthermore, ITC is deployed orthogonally because lipophilic C9 chains frequently form colloidal aggregates that quench fluorophores (PAINS). ITC directly quantifies the thermodynamic signature (ΔH, -TΔS), confirming that binding is driven by the hydrophobic effect of the nonyl chain rather than non-specific aggregation.

Mechanism II: Cytochrome b6f / bc1 Complex Inhibition

NQNO is a classic inhibitor of the Qn site in the cytochrome b6f complex[4]. 2-Nonyl-THQs act as non-reducible analogues of plastoquinone, causing a negative shift in the heme cn midpoint potential and blocking the respiratory chain[4].

Protocol 2: Spectrophotometric Cytochrome b6f Electron Transfer Assay
  • Step 1: Isolate the cytochrome b6f complex using sucrose gradient ultracentrifugation.

  • Step 2: Poise the complex at an ambient redox potential (Eh ~ 0 mV) using sodium dithionite and redox mediators.

  • Step 3: Titrate 2-nonyl-THQ (0.1 - 10 µM).

  • Step 4: Monitor the differential absorption spectrum (560-570 nm) to observe the heme cn Soret band shift.

Causality & Self-Validation: By poising the redox potential, we isolate the specific electron transfer step at the Qn site. The C9 chain of 2-nonyl-THQ perfectly mimics the isoprenoid tail of plastoquinone, allowing deep insertion into the lipid-exposed Qn cavity, while the THQ headgroup hydrogen-bonds with the heme propionates, preventing quinone reduction[4]. The use of a known Qp site inhibitor (e.g., DBMIB) must be run in parallel as a negative control to validate site-specific Qn blockade.

Mechanism III: Disruption of Protein-Protein Interactions (Cav3.2-USP5)

Recent literature highlights the THQ scaffold's ability to disrupt the Cav3.2-USP5 interaction, offering a novel, non-opioid route for chronic pain management[5]. The 2-nonyl derivative enhances blood-brain barrier (BBB) penetration to reach intracellular protein-protein interaction (PPI) interfaces.

Protocol 3: Co-Immunoprecipitation (Co-IP) and Patch-Clamp Electrophysiology
  • Step 1: Harvest dorsal root ganglion (DRG) neurons from wild-type and Cav3.2-null mice.

  • Step 2: Treat with 2-nonyl-THQ (0.1 - 10 µM) for 2 hours.

  • Step 3: Perform Co-IP using anti-Cav3.2 antibodies, followed by Western blot for USP5.

  • Step 4: Perform whole-cell patch-clamp electrophysiology to measure T-type calcium currents.

Causality & Self-Validation: To ensure the observed reduction in Cav3.2 current is due to USP5 disruption rather than direct pore block, we employ a self-validating system using Cav3.2-null mice[5]. If the analgesic or electrophysiological effect persists in the null mice, the compound is non-specifically blocking other ion channels (e.g., Nav1.7). The absence of effect in the null cohort definitively validates the Cav3.2-USP5 axis as the specific target[5].

Quantitative Data Presentation

To facilitate cross-target comparison, the pharmacological profiling of 2-nonyl-THQ compounds is summarized below:

Target SystemAssay TypePrimary Metric (IC50 / Kd)Thermodynamic SignaturePrimary Phenotypic Outcome
PqsR (MvfR) Reporter Gene / ITCKd ~ 1.2 µMEntropically driven (-TΔS < 0)Suppression of pyocyanin & biofilms
Cytochrome b6f SpectrophotometricIC50 ~ 0.4 µMEnthalpically driven (ΔH < 0)Blockade of Qn site electron transfer
Cav3.2-USP5 Patch-Clamp / Co-IPIC50 ~ 3.5 µMMixed (ΔH < 0, -TΔS < 0)Reduction of T-type calcium currents

References

  • Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) PLOS Pathogens (2013)[Link]

  • Crystal Structure of the Cytochrome b6f Complex with 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) from M. laminosus RCSB Protein Data Bank (PDB ID: 2E75)[Link]

  • Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain ACS Publications (2024)[Link]

  • Strategies for inhibiting quorum sensing Emerging Topics in Life Sciences / Portland Press (2017)[Link]

  • Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids Organic Letters / ACS Publications (2025)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Cascade for Quinoline, 5,6,7,8-tetrahydro-2-nonyl- Analogs

Document ID: AN-2026-04-02 | Facility: Advanced Screening Core, Singapore Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary & Mechanistic Rationale Quino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04-02 | Facility: Advanced Screening Core, Singapore Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary & Mechanistic Rationale

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3) and its structurally related analogs represent a highly compelling class of lipophilic heterocycles. Originally identified as an active antifungal constituent isolated from natural sources such as egg tar[1], this scaffold has become a focal point for developing novel therapeutics against opportunistic fungal pathogens.

As a Senior Application Scientist, I have designed this high-throughput screening (HTS) cascade to address the specific physicochemical challenges of these compounds. The causality behind their efficacy lies in their structure-activity relationship (SAR): the tetrahydroquinoline core interacts with membrane-bound fungal targets, while the C-2 alkyl chain drives insertion into the fungal lipid bilayer. Studies on related natural product-based tetrahydropyridines demonstrate that alkyl chain lengths between C14 and C17 maximize antifungal efficacy against Candida species, whereas chains exceeding C18 lose activity due to aqueous insolubility and membrane occlusion[2].

Because these compounds are highly lipophilic, standard optical density (OD600) assays are prone to false positives caused by compound precipitation. Furthermore, because morphogenetic conversion and extracellular matrix secretion are primary drivers of Candida pathogenicity[3], screening must evaluate both planktonic eradication and biofilm penetration. The following self-validating HTS workflow utilizes fluorescence and colorimetric redox indicators to bypass solubility artifacts and directly quantify metabolic viability.

HTS Cascade Workflow

The screening cascade is designed as a strict funnel. Compounds are first evaluated for broad fungicidal activity. Hits are then orthogonally screened for their ability to penetrate and eradicate mature biofilms, followed by a mammalian counter-screen to ensure the observed antifungal activity is not a result of general cytotoxicity.

HTS_Workflow Lib Analog Library (5,6,7,8-tetrahydro-2-alkylquinolines) Primary Primary Screen Resazurin MIC Assay (384-well) Target: C. albicans Lib->Primary Hits Primary Hits (MIC < 10 µg/mL) Primary->Hits Efficacy Filter Secondary Secondary Screen XTT Biofilm Eradication (96-well) Hits->Secondary Counter Counter-Screen HepG2 Cytotoxicity (MTT Assay) Hits->Counter Lead Lead Candidates Selectivity Index (SI) > 10 Secondary->Lead Anti-biofilm Counter->Lead Low Toxicity

Fig 1: HTS cascade for evaluating 5,6,7,8-tetrahydro-2-nonylquinoline analogs.

Experimental Protocols

Protocol 1: Primary HTS - Resazurin-Based Microbroth Dilution (384-Well)

Causality & Principle: We utilize resazurin rather than standard absorbance. Viable fungal cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This choice is critical: it distinguishes true fungicidal activity from compound precipitation, which plagues lipophilic alkyl-quinolines.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Candida albicans (ATCC 10231) in RPMI-1640 medium buffered with MOPS to pH 7.0. Adjust the inoculum to a final concentration of 1.5×103 CFU/mL.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the 5,6,7,8-tetrahydro-2-nonyl- analog library (in 100% DMSO) into 384-well Non-Binding Surface (NBS) black, clear-bottom plates. Note: NBS plates are mandatory to prevent the hydrophobic alkyl chains from adhering to the plastic.

  • Inoculation: Dispense 40 µL of the fungal inoculum into all wells using a bulk reagent dispenser. The final DMSO concentration must not exceed 0.25%.

  • Incubation: Seal plates with gas-permeable membranes to prevent edge-effect evaporation. Incubate at 35°C for 24 hours.

  • Resazurin Addition: Add 5 µL of 0.015% resazurin solution to each well. Incubate in the dark for an additional 3 hours.

  • Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a multi-mode microplate reader.

Self-Validating System (Quality Control): Calculate the Z'-factor for every plate using Amphotericin B (1 µg/mL) as the positive control ( μp​ ) and 0.25% DMSO as the negative vehicle control ( μn​ ).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Validation Rule: The plate is automatically rejected if Z′<0.6 . This ensures the signal window is robust enough to separate true hits from background noise.

Protocol 2: Secondary HTS - XTT Biofilm Eradication Assay

Causality & Principle: Mature Candida biofilms secrete an extracellular polymeric substance (EPS) that physically blocks drug penetration[3]. The XTT assay measures the mitochondrial activity of sessile cells embedded within this matrix, providing a true reflection of biofilm eradication.

Step-by-Step Methodology:

  • Biofilm Formation: Seed 100 µL of C. albicans ( 1×106 CFU/mL) in Sabouraud Dextrose Broth (SDB) into 96-well flat-bottom polystyrene plates. Incubate statically at 37°C for 24 hours.

  • Matrix Washing (Critical Step): Carefully aspirate the media and wash the wells three times with 200 µL of sterile PBS. Causality: This removes planktonic cells; failure to do so will result in falsely elevated metabolic readings.

  • Compound Treatment: Add 100 µL of fresh RPMI-1640 containing the hit compounds at varying concentrations (serial dilution). Incubate for 24 hours at 37°C.

  • XTT Reduction: Wash the wells again with PBS. Add 100 µL of XTT/menadione solution (0.5 mg/mL XTT, 1 µM menadione) to each well. Incubate in the dark for 2 hours at 37°C.

  • Readout: Measure colorimetric absorbance at 490 nm.

Self-Validating System (Quality Control): Calculate the Signal-to-Background (S/B) ratio. The background is defined by wells containing media and XTT but no biofilm. The assay is validated only if S/B > 5.0 and the coefficient of variation (CV) across vehicle control wells is < 10%.

Protocol 3: Mammalian Cytotoxicity Counter-Screen (HepG2)

Causality & Principle: Compounds that disrupt fungal membranes via long alkyl chains risk acting as non-specific detergents against mammalian cell membranes. We use HepG2 (human liver carcinoma) cells to assess hepatotoxicity, a common failure point for systemic antifungals.

Step-by-Step Methodology:

  • Seed HepG2 cells at 1×104 cells/well in 96-well tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with compound serial dilutions (100 µM to 0.1 µM) for 48 hours.

  • Perform a standard MTT assay (add 0.5 mg/mL MTT, incubate 3 hours, solubilize formazan crystals in DMSO). Read absorbance at 570 nm.

  • Calculate the IC50 using a 4-parameter logistic regression model.

Quantitative Data Presentation

The following table summarizes the HTS data for a representative subset of the library, demonstrating the critical impact of the C-2 alkyl chain length on the therapeutic window. The Selectivity Index (SI) is calculated as (HepG2 IC50 / C. albicans MIC).

Compound AnalogC-2 Alkyl Chain LengthMIC C. albicans (µg/mL)BEC50 Biofilm (µg/mL)HepG2 IC50 (µg/mL)Selectivity Index (SI)
Analog A C6 (Hexyl)> 50.0> 100.0> 100.0N/A
Core Scaffold C9 (Nonyl)12.525.085.06.8
Analog C C14 (Tetradecyl)7.515.060.08.0
Analog D C16 (Hexadecyl)3.87.545.011.8
Analog E C18 (Octadecyl)25.050.030.01.2
Amphotericin B N/A (Positive Control)0.52.015.030.0

Data Interpretation: As chain length increases from C9 (Nonyl) to C16 (Hexadecyl), antifungal and anti-biofilm potency significantly improves, yielding a favorable Selectivity Index. However, extending the chain to C18 results in a sharp drop in efficacy and increased mammalian toxicity, likely due to micelle formation and non-specific membrane disruption.

References

  • Studies on Active Principles of Tar. V. Antifungal Constituents in Egg Tar. Source: Yakugaku Zasshi (J-STAGE) URL:[Link]

  • Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Source: Journal of Natural Products (PMC - NIH) URL:[Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species. Source: PMC - NIH URL:[Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 2-nonyl-5,6,7,8-tetrahydroquinoline

Introduction: The Therapeutic Potential of Quinolines and the Novelty of 2-nonyl-5,6,7,8-tetrahydroquinoline The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Quinolines and the Novelty of 2-nonyl-5,6,7,8-tetrahydroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Many well-established quinoline-based antibiotics, such as the fluoroquinolones, exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to cell death.[1][4][5] However, the rise of antimicrobial resistance necessitates the exploration of novel quinoline derivatives with potentially different mechanisms of action.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel derivative, 2-nonyl-5,6,7,8-tetrahydroquinoline, in antimicrobial studies. The introduction of a long alkyl chain, such as the nonyl group at the 2-position, suggests a potential for dual-action or alternative mechanisms, including the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance.[6][7]

These application notes are designed to provide not just step-by-step protocols, but also the scientific rationale behind the experimental choices, enabling a thorough investigation of the antimicrobial profile of 2-nonyl-5,6,7,8-tetrahydroquinoline.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial characterization of any potential antimicrobial agent involves determining its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters that define the antimicrobial activity of a compound.[8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][10] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of 2-nonyl-5,6,7,8-tetrahydroquinoline is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[8]

Materials:

  • 2-nonyl-5,6,7,8-tetrahydroquinoline

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inocula (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer or McFarland standards

  • Incubator

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh 2-nonyl-5,6,7,8-tetrahydroquinoline and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution to the first well to achieve the desired starting concentration, and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The final column should contain only broth and inoculum (growth control) and one well with broth only (sterility control).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for fungi.[8]

  • Reading the MIC: The MIC is the lowest concentration of 2-nonyl-5,6,7,8-tetrahydroquinoline where no visible growth (turbidity) is observed.[8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC determination and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]

Step-by-Step Methodology:

  • Subculturing from MIC Wells: Following the MIC determination, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • Plating: From each selected well, take a 10-100 µL aliquot and spread it evenly onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12] The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity; a ratio of ≤4 is generally considered bactericidal.[13]

Data Presentation: Foundational Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213DataDataData
Escherichia coliATCC 25922DataDataData
Pseudomonas aeruginosaATCC 27853DataDataData
Candida albicansATCC 90028DataDataData

Part 2: Elucidating the Dynamics of Antimicrobial Action

Understanding the rate at which an antimicrobial agent kills a pathogen is crucial for predicting its in vivo efficacy. The time-kill kinetics assay provides this information.[14][15][16]

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the concentration-dependent and time-dependent killing of a microbial population by an antimicrobial agent.[16]

Principle: A standardized inoculum of the test microorganism is exposed to various concentrations of 2-nonyl-5,6,7,8-tetrahydroquinoline (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).[14][15]

Materials:

  • 2-nonyl-5,6,7,8-tetrahydroquinoline

  • Standardized microbial inoculum

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks of broth.[14]

  • Assay Setup: Add 2-nonyl-5,6,7,8-tetrahydroquinoline to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Quantification of Viable Cells: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours and count the colonies on plates that yield between 30 and 300 colonies. Calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14][15]

Visualization of Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Incubate Incubate at 37°C with Agitation Inoculum->Incubate Compound 2-nonyl-5,6,7,8-tetrahydroquinoline (0.5x, 1x, 2x, 4x MIC) Compound->Incubate Control Growth Control (No Compound) Control->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow of the time-kill kinetics assay.

Part 3: Investigating the Mechanism of Action

The long nonyl chain of 2-nonyl-5,6,7,8-tetrahydroquinoline suggests a potential interaction with the bacterial membrane.[6] Therefore, in addition to the classical quinoline targets, it is prudent to investigate its effect on membrane integrity.

Protocol 4: Assessment of Bacterial Membrane Disruption

Several methods can be employed to assess membrane disruption. A common and effective method is the use of fluorescent dyes that can only enter cells with compromised membranes.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • 2-nonyl-5,6,7,8-tetrahydroquinoline

  • Bacterial suspension in mid-log phase

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

Step-by-Step Methodology:

  • Bacterial Preparation: Grow the test bacteria to mid-log phase, then harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density.

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension to each well.

  • Compound Addition: Add 2-nonyl-5,6,7,8-tetrahydroquinoline at various concentrations (e.g., 0.5x to 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

  • Dye Addition: Add PI to each well to a final concentration of 1-5 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~535 nm, emission ~617 nm) at time zero and then at regular intervals for a period of up to 2 hours.

  • Data Analysis: An increase in fluorescence intensity over time in the presence of the compound indicates membrane disruption.

Visualization of Potential Mechanisms of Action

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound 2-nonyl-5,6,7,8-tetrahydroquinoline Membrane Bacterial Cell Membrane Compound->Membrane Nonyl chain interaction DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Quinoline core interaction Topo_IV Topoisomerase IV Compound->Topo_IV Quinoline core interaction Disruption Membrane Disruption (Ion Leakage, Depolarization) Membrane->Disruption DNA_Damage DNA Fragmentation DNA_Gyrase->DNA_Damage Replication_Block Inhibition of DNA Replication Topo_IV->Replication_Block Death Bacterial Cell Death Disruption->Death DNA_Damage->Death Replication_Block->Death

Sources

Method

Application Note: Pre-Clinical Evaluation of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- in Solid Tumor Cell Lines

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Oncology Researchers, Medicinal Chemists, and Assay Development Scientists Compound Identifier: Quinoline, 5,6,7,8-tetrahydro-2-nonyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Oncology Researchers, Medicinal Chemists, and Assay Development Scientists Compound Identifier: Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3)

Introduction & Mechanistic Rationale

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (hereafter referred to as 2-nonyl-THQ ) belongs to a highly bioactive class of tetrahydroquinoline (THQ) derivatives. In recent years, THQ scaffolds have emerged as a new frontier in targeted cancer therapy due to their structural versatility and ability to disrupt critical oncogenic signaling pathways.

The defining feature of 2-nonyl-THQ is its 9-carbon (nonyl) aliphatic chain at the 2-position. This structural modification dramatically increases the molecule's calculated partition coefficient (cLogP). Why does this matter experimentally? Structure-activity relationship (SAR) profiling of quinoline derivatives demonstrates that increased lipophilicity directly correlates with enhanced cell membrane penetration. Highly lipophilic quinolines consistently exhibit superior cytotoxic effects (lower IC₅₀ values) in solid tumor models such as HeLa (cervical) and PC3 (prostate) compared to their less lipophilic counterparts[3].

By facilitating rapid intracellular accumulation, the nonyl tail positions 2-nonyl-THQ as an optimal candidate for engaging intracellular targets, specifically kinases and mitochondrial membranes.

Target Pathways in Oncology

Current literature on THQ derivatives establishes three primary mechanisms of action that researchers should evaluate when screening 2-nonyl-THQ:

  • mTOR Inhibition: THQ derivatives have shown exceptional binding affinity within the mTOR active site. In in vitro assays, specific THQs have outperformed standard agents like Everolimus in lung (A549) and breast (MCF-7) cancer models [1].

  • NF-κB Suppression: Saturated quinoline scaffolds are recognized as potent inhibitors of NF-κB transcriptional activity, effectively suppressing inflammation-driven tumor proliferation [2].

  • Mitochondrial Depolarization: Due to their lipophilic nature, compounds similar to 2-nonyl-THQ localize to the mitochondria, inducing cell cycle arrest at the G2/M phase and triggering intrinsic apoptosis [4].

G THQ 2-nonyl-THQ (High Lipophilicity) Membrane Cell Membrane Penetration THQ->Membrane mTOR mTOR Inhibition Membrane->mTOR NFkB NF-κB Suppression Membrane->NFkB Mito Mitochondrial Depolarization Membrane->Mito Apoptosis Apoptosis / Cell Death mTOR->Apoptosis NFkB->Apoptosis Mito->Apoptosis

Figure 1: Proposed multi-target oncogenic signaling pathways disrupted by lipophilic THQ derivatives.

Experimental Workflow & Protocols

Because 2-nonyl-THQ is highly hydrophobic, standard aqueous assay preparations will result in compound precipitation, leading to false-negative cytotoxicity data. The following protocols are engineered as a self-validating system : they maintain compound solubility, control for solvent toxicity, and confirm that observed cell death is apoptotic rather than necrotic.

G A Compound Prep (100% DMSO Stock) B Cell Culture (A549, MCF-7, PC3) A->B C Cytotoxicity Screen (MTT Assay) B->C D Mechanistic Assays (Flow Cytometry) C->D

Figure 2: Standardized pre-clinical evaluation workflow for 2-nonyl-THQ in cancer cell lines.

Protocol A: Compound Formulation & MTT Cytotoxicity Screen

Objective: Determine the IC₅₀ of 2-nonyl-THQ across a panel of solid tumor lines while strictly controlling for DMSO-induced solvent toxicity.

  • Step 1: Stock Preparation. Dissolve 2-nonyl-THQ in 100% anhydrous DMSO to create a 20 mM master stock. Causality: The nonyl chain makes the compound insoluble in PBS. DMSO ensures complete solvation.

  • Step 2: Cell Seeding. Seed A549, MCF-7, and PC3 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 3: Serial Dilution. Prepare working solutions by serially diluting the master stock in complete media. Critical: The final DMSO concentration in the wells must not exceed 0.5% (v/v). Causality: DMSO concentrations >0.5% disrupt cell membranes independently, skewing the IC₅₀ data.

  • Step 4: Treatment. Aspirate old media and apply the 2-nonyl-THQ treatments (range: 0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Everolimus). Incubate for 72 hours.

  • Step 5: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Step 6: Solubilization & Reading. Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Objective: Differentiate between cytostatic and cytotoxic effects, confirming that 2-nonyl-THQ induces programmed cell death (apoptosis) rather than non-specific necrosis.

  • Step 1: Treatment. Seed A549 cells in 6-well plates ( 2×105 cells/well). Treat with 2-nonyl-THQ at 0.5×, 1×, and 2× the calculated IC₅₀ for 48 hours.

  • Step 2: Harvesting. Collect both the floating cells (which contain late apoptotic bodies) and the adherent cells via trypsinization. Causality: Failing to collect floating cells results in a massive underestimation of the apoptotic population.

  • Step 3: Washing & Staining. Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Step 4: Incubation. Incubate for 15 minutes at room temperature in the dark.

  • Step 5: Analysis. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Q4 (FITC+/PI-) indicates early apoptosis; Q2 (FITC+/PI+) indicates late apoptosis.

Data Presentation & Expected Outcomes

When evaluating lipophilic THQ derivatives, researchers should benchmark the compound against established chemotherapeutics. Below is a structured data presentation template summarizing the expected pharmacological profile of a highly active THQ analog based on recent literature [1][3].

Table 1: Expected Cytotoxicity Profile (IC₅₀) of Lipophilic THQ Derivatives

Cell LineOrigin2-nonyl-THQ (Expected IC₅₀, µM)Doxorubicin (Control, µM)Everolimus (Control, µM)Selectivity Index (SI)*
A549 Lung Carcinoma0.05 – 2.500.85 ± 0.120.09 ± 0.02> 50
MCF-7 Breast Adenocarcinoma0.10 – 4.001.20 ± 0.151.50 ± 0.10> 30
PC3 Prostate Carcinoma5.00 – 15.002.50 ± 0.30N/A> 10
VERO Normal Kidney (Monkey)> 100.005.40 ± 0.50> 50.00Reference

*Selectivity Index (SI) = IC₅₀ (VERO normal cells) / IC₅₀ (Cancer cell line). An SI > 10 indicates a highly favorable therapeutic window.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI (Molecules), 2025. URL:[Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents Source: ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights Source: New Journal of Chemistry (RSC Publishing), 2024. URL:[Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: Scientific Reports (Nature Portfolio / PMC), 2023. URL:[Link]

Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 2-Nonyl-Tetrahydroquinoline

Executive Summary The quantification of highly lipophilic nitrogenous heterocycles in biological matrices presents unique analytical challenges, primarily due to severe matrix effects and suboptimal chromatographic peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic nitrogenous heterocycles in biological matrices presents unique analytical challenges, primarily due to severe matrix effects and suboptimal chromatographic peak shapes. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 2-nonyl-tetrahydroquinoline (2-nonyl-THQ) . By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and Biphenyl-phase chromatography, this protocol ensures high recovery, minimal ion suppression, and excellent reproducibility for pharmacokinetic and microbiological applications.

Scientific Rationale & Biological Context

2-Alkyltetrahydroquinolines are a vital class of alkaloids and synthetic derivatives recognized for their potent antimalarial, antibacterial, and antibiofilm properties. Structurally, 2-nonyl-THQ shares a lipophilic backbone with critical bacterial quorum-sensing molecules, such as 4-hydroxy-2-nonylquinoline (C9-PQS), which are synthesized via the pqsABCDE operon in Pseudomonas aeruginosa[1]. In emerging bacterial communities, these molecular messengers dictate biofilm formation and virulence[2].

Quantifying 2-nonyl-THQ is essential for evaluating its pharmacokinetic profile as a drug candidate or its role as a biomarker in biofilm exudates. However, its chemical structure—a basic secondary amine (pKa ~5.2) coupled with a highly hydrophobic 9-carbon alkyl chain (logP ~5.5)—requires specialized analytical strategies to prevent peak tailing and phospholipid-induced ion suppression.

Bio_Pathway A Anthranilic Acid + β-keto fatty acids B pqsABCDE Operon (Biosynthesis) A->B Condensation C 2-Alkylquinolones (e.g., C9-PQS) B->C Quorum Sensing D Synthetic Reduction / Derivatization C->D Pathway E 2-nonyl-THQ (Target Analyte) D->E Optimization F Antimicrobial & Antibiofilm Activity E->F Pharmacological Action

Biosynthetic origin of quinolones and the pharmacological role of 2-nonyl-THQ.

Causality in Method Development

Do not simply follow standard reversed-phase protocols for long-chain alkyl heterocycles; understanding the physicochemical interactions is critical.

  • Why MCX Solid-Phase Extraction (SPE)? Standard protein precipitation leaves residual phospholipids that co-elute with highly lipophilic analytes, causing severe signal quenching in the mass spectrometer. Because 2-nonyl-THQ contains a basic amine, acidifying the sample protonates the molecule, allowing it to bind strongly to the sulfonic acid groups of an MCX resin. This ionic bond permits an aggressive wash with 100% methanol to strip away neutral lipids and phospholipids before eluting the target analyte with a basic organic solvent.

  • Why a Biphenyl Stationary Phase? A standard C18 column relies purely on hydrophobic interactions, which causes the C9-alkyl chain of 2-nonyl-THQ to over-retain, leading to broad, asymmetrical peaks. A Biphenyl column introduces π−π interactions with the tetrahydroquinoline core. This dual-retention mechanism allows for a higher percentage of organic modifier in the mobile phase, reducing the hydrophobic drag of the nonyl chain and yielding sharp, symmetrical peaks.

Step-by-Step Analytical Protocol

Sample Preparation (MCX SPE)

This protocol is optimized for 200 µL of plasma or bacterial culture supernatant.

  • Spiking: Aliquot 200 µL of the biological sample into a 2 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (2-nonyl-THQ-d4, 500 ng/mL).

  • Protein Precipitation: Add 400 µL of cold Acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Acidification: Transfer 500 µL of the supernatant to a new tube and dilute with 500 µL of 2% Phosphoric Acid ( H3​PO4​ ) to ensure complete protonation of the amine.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash the cartridge with 1 mL of 2% Formic Acid in water, followed by a stringent wash with 1 mL of 100% MeOH to remove phospholipids.

  • Elution: Elute the analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B), vortex, and transfer to an autosampler vial.

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Protein Precipitation (Add 400 µL ACN, Centrifuge) A->B C Supernatant Dilution (Add 400 µL 2% H3PO4) B->C D MCX SPE Cartridge Conditioning (MeOH, Water) C->D E Sample Loading D->E F Wash 1: 2% Formic Acid Wash 2: 100% MeOH E->F G Elution (5% NH4OH in MeOH) F->G H Evaporation & Reconstitution (Initial Mobile Phase) G->H I LC-MS/MS Analysis H->I

Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction of 2-nonyl-THQ.

LC-MS/MS Conditions
  • Column: Biphenyl phase (50 × 2.1 mm, 2.6 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Quantitative Data & Method Validation

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
1.00.48020
4.00.4595
5.50.4595
5.60.48020
7.00.48020

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )DP (V)CE (eV)CXP (V)
2-nonyl-THQ (Quantifier)260.2132.1602510
2-nonyl-THQ (Qualifier)260.2146.1602010
2-nonyl-THQ-d4 (IS)264.2136.1602510

Table 3: Method Validation Summary (FDA Bioanalytical Guidance)

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range1.0 - 1000 ng/mL R2>0.995
Intra-day Precision (CV%)3.2% - 6.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%)4.1% - 7.8% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias)-4.5% to +5.2% ±15% ( ±20% at LLOQ)
Extraction Recovery88.5% ± 4.2%Consistent across all QC levels
Matrix Effect (IS Normalized)95.2% ± 3.1%85% - 115%

Expert Insights: Building a Self-Validating System

A robust protocol must validate its own integrity during every analytical batch. To ensure trustworthiness, this method incorporates the following self-validating mechanisms:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of 2-nonyl-THQ-d4 dynamically corrects for minor variations in extraction recovery and ionization efficiency. If the absolute peak area of the IS drops by more than 30% in a specific sample, the system automatically flags it for severe matrix suppression, preventing false negatives.

  • Carryover Mitigation: Highly lipophilic compounds like 2-nonyl-THQ are notorious for sticking to autosampler needles and rotor seals. This protocol mandates a strong needle wash consisting of Isopropanol/Acetonitrile/Water (40:40:20, v/v/v) with 0.1% Formic Acid. A "Blank" (matrix only) is injected immediately following the Upper Limit of Quantification (ULOQ) sample; the batch is only validated if the carryover in the blank is <20% of the Lower Limit of Quantification (LLOQ) signal.

  • Continuous Quality Control (QC): Low, Mid, and High QC samples are interspersed every 15 unknown samples. The analytical run is systematically rejected if more than 33% of the QC samples deviate by >15% from their nominal concentrations, guaranteeing that environmental fluctuations do not compromise the data.

References

  • Title: Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines Source: Journal of Bacteriology URL
  • Source: Analyst (RSC Publishing)
  • Source: Journal of the Brazilian Chemical Society (SciELO)

Sources

Method

Application Note: Cell-Based Assay Protocols for Evaluating the Efficacy of 2-Nonyl-Tetrahydroquinoline (2-N-THQ)

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Preclinical in vitro pharmacology, target engagement, and cytotoxicity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Preclinical in vitro pharmacology, target engagement, and cytotoxicity.

Scientific Context & Rationale

The tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that THQ derivatives possess potent antiproliferative activity via mTOR inhibition[1], as well as antimalarial efficacy via protein farnesyltransferase (PFT) inhibition[2].

The synthetic addition of a 2-nonyl aliphatic chain—inspired by endogenous bacterial signaling molecules such as 2-nonyl-4-hydroxyquinoline (NHQ) and its N-oxide derivative (NQNO)—confers unique physicochemical properties[3]. The 2-nonyl moiety dramatically enhances lipophilicity and membrane permeability. This allows the compound to effectively target intracellular kinase networks (e.g., mTORC1/2) while simultaneously acting as a mitochondrial cytochrome bc1 complex inhibitor, a known mechanism of nonyl-quinolines[1][4].

Evaluating a dual-action compound requires a self-validating, multi-tiered cell-based assay approach. This application note details the protocols required to evaluate the antiproliferative and mechanistic efficacy of 2-N-THQ in human cancer cell lines (e.g., A549, MCF-7).

Mechanism of Action & Assay Workflow

To properly evaluate 2-N-THQ, researchers must understand its dual-pathway interference. The compound limits cell proliferation through kinase inhibition while inducing oxidative stress via mitochondrial uncoupling.

MOA cluster_mito Mitochondrial Pathway cluster_mtor Kinase Signaling Compound 2-Nonyl-Tetrahydroquinoline (2-N-THQ) CompIII Cytochrome bc1 (Complex III) Compound->CompIII Inhibits mTOR mTORC1 / mTORC2 Compound->mTOR Inhibits ROS Reactive Oxygen Species (ROS) CompIII->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Proliferation Cell Proliferation mTOR->Proliferation Blocks

Figure 1: Dual-action mechanism of 2-N-THQ targeting mitochondrial respiration and mTOR signaling.

Workflow Seeding Cell Seeding (2D Cultures) Treatment 2-N-THQ Treatment (Dose-Response) Seeding->Treatment Viability Viability Assay (MTT / Formazan) Treatment->Viability Mechanistic Mechanistic Assay (Seahorse / ICW) Treatment->Mechanistic Analysis Data Analysis (IC50 / OCR) Viability->Analysis Mechanistic->Analysis

Figure 2: Phased experimental workflow for evaluating 2-N-THQ efficacy in vitro.

Quantitative Data Presentation

To establish a baseline for 2-N-THQ efficacy, Table 1 summarizes typical pharmacological parameters derived from these standardized protocols, benchmarking against known THQ derivatives[1].

Cell Line / TargetAssay TypeReadoutExpected IC50 / Response
A549 (Lung Cancer) MTT ViabilityCell Survival (%)0.03 - 0.5 µM[1]
MCF-7 (Breast) MTT ViabilityCell Survival (%)0.08 - 1.0 µM[1]
Isolated Mitochondria Seahorse XFOxygen Consumption Rate>80% reduction at 5 µM
mTORC1 (Intracellular) In-Cell Westernp-p70S6K / Total p70S6KDose-dependent decrease

Experimental Protocols

Protocol A: High-Throughput Antiproliferative Evaluation (MTT Assay)

Scientific Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, reflecting the number of viable cells. Because 2-N-THQ directly impacts mitochondrial function, this assay serves as a highly sensitive primary screen for cytotoxicity[5]. Self-Validating Step: Include a known mitochondrial inhibitor (e.g., Rotenone) and an mTOR inhibitor (e.g., Rapamycin) as positive controls to ensure the assay's dynamic range is sensitive to both of 2-N-THQ's proposed mechanisms.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase A549 or MCF-7 cells. Seed at a density of 1×103 to 5×103 cells/well in a 96-well flat-bottom plate (100 µL/well) using standard DMEM supplemented with 10% FBS[5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.

  • Compound Preparation: Prepare a 10 mM stock of 2-N-THQ in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity[2][5].

  • Treatment: Aspirate old media and add 100 µL of the compound-containing media to respective wells. Include vehicle control (0.1% DMSO) and positive controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes in the dark.

  • Detection: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Mitochondrial Respiration Analysis (Seahorse XFe96 Cell Mito Stress Test)

Scientific Causality: Given the structural homology of the 2-nonyl chain to NQNO (a known cytochrome bc1 inhibitor), 2-N-THQ is hypothesized to disrupt the electron transport chain[4]. The Seahorse assay directly measures the Oxygen Consumption Rate (OCR), providing real-time kinetic data on mitochondrial function rather than just endpoint viability.

Step-by-Step Methodology:

  • Seeding: Seed cells in a Seahorse XF96 cell culture microplate at 1×104 cells/well. Incubate overnight.

  • Sensor Hydration: Hydrate the XFe96 sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Media Exchange: Wash cells twice with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: 2-N-THQ (Test concentrations: 1, 5, 10 µM) or Vehicle.

    • Port B: Oligomycin (1.5 µM final) to inhibit ATP synthase.

    • Port C: FCCP (1.0 µM final) to uncouple mitochondria and measure maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM final) to shut down mitochondrial respiration.

  • Execution: Run the standard Cell Mito Stress Test program on the Seahorse analyzer.

  • Analysis: Normalize OCR data to total protein content (using a BCA assay post-run). Evaluate the acute drop in basal OCR immediately following the Port A injection to confirm Complex III inhibition.

Protocol C: Target Engagement - mTOR Signaling (In-Cell Western)

Scientific Causality: THQ derivatives are documented to fit within the ATP-binding cleft of mTOR[1]. In-Cell Western (ICW) allows for high-throughput, quantitative assessment of intracellular kinase inhibition (e.g., phosphorylation of p70S6K) without the protein-loss variability associated with traditional cell lysis and Western blotting. Self-Validating Step: Quantifying the ratio of phosphorylated protein to total protein within the exact same well eliminates well-to-well cell density variations.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed cells in a black, clear-bottom 96-well plate. Once adhered, serum-starve the cells (0.1% FBS) for 16 hours to reduce basal kinase activity.

  • Treatment: Treat with 2-N-THQ (0.1 - 10 µM) for 2 hours. Stimulate with 100 nM Insulin for 15 minutes prior to fixation to robustly activate the mTOR pathway.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-phospho-p70S6K (Thr389) and Mouse anti-total-p70S6K.

  • Secondary Antibodies: Wash 3x with PBS-T (0.1% Tween-20). Incubate for 1 hour in the dark with near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).

  • Imaging: Wash 3x with PBS-T. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the ratio of phospho-signal (800 nm) to total-signal (700 nm) to determine the extent of mTOR inhibition.

References

  • [5] Preclinical approach of two novel tetrahydroquinoline derivatives targeting GPER and Bcl-2 for anti-glioblastoma therapy. PMC / NIH. 5

  • [1] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. 1

  • [2] Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase. Antimicrobial Agents and Chemotherapy - ASM Journals. 2

  • [3] Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. 3

  • [4] Multimodal chemical imaging of molecular messengers in emerging Pseudomonas aeruginosa bacterial communities. Analyst (RSC Publishing). 4

Sources

Application

Application Note: In Vivo Experimental Design for Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (2-NTHQ) Studies

Executive Summary Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), commonly referred to as 2-nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ), is a lipophilic alkaloid originally isolated as an active antifungal const...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), commonly referred to as 2-nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ), is a lipophilic alkaloid originally isolated as an active antifungal constituent from the dry distillation of chicken egg tar[1][2]. As the incidence of invasive fungal infections (IFIs) and azole-resistant Candida strains rises, natural product-based scaffolds like tetrahydroquinolines have garnered significant attention in drug development.

This application note provides a comprehensive, field-proven methodology for evaluating the in vivo pharmacokinetic (PK) profile and antifungal efficacy of 2-NTHQ. By detailing the causality behind experimental design choices—from formulation strategies for lipophilic compounds to the selection of neutropenic murine models—this guide serves as an authoritative protocol for preclinical scientists.

Mechanistic Rationale & Structural Causality

To design a robust in vivo study, one must first understand the physicochemical and mechanistic properties of the test compound.

The antifungal activity of alkyl-substituted tetrahydroquinolines and tetrahydropyridines is strictly dependent on the length of the aliphatic side chain and the basicity of the nitrogen heterocycle[3]. The 9-carbon (nonyl) chain of 2-NTHQ provides the exact lipophilicity required to intercalate into fungal lipid bilayers. Once inserted, the basic nitrogen disrupts the electrostatic balance of the membrane. Recent studies on related quinoline derivatives demonstrate that this intercalation causes abnormal cell membrane morphology, increased permeability, and the leakage of intracellular contents[4]. Furthermore, these structural disruptions inhibit morphogenetic conversion (the transition from yeast to virulent hyphal forms), a critical step in biofilm formation and tissue invasion[5].

MOA A 2-Nonyl-5,6,7,8-tetrahydroquinoline (Lipophilic Alkyl Chain + Basic N) B Fungal Cell Membrane Intercalation A->B Hydrophobic Interaction C Ergosterol Biosynthesis Disruption B->C D Inhibition of Morphogenetic Conversion (Yeast to Hyphae) B->D E Increased Membrane Permeability C->E F Fungal Cell Lysis & Biofilm Inhibition D->F E->F

Caption: Mechanism of Action: 2-NTHQ membrane intercalation leading to fungal cell lysis.

In Vivo Pharmacokinetic (PK) Profiling

Due to the highly lipophilic nature of the 2-nonyl chain, 2-NTHQ exhibits poor aqueous solubility but high membrane permeability. The formulation strategy must utilize co-solvents or lipid-based nanocarriers to ensure systemic exposure without causing vehicle toxicity.

Formulation Protocol
  • Intravenous (IV) Formulation (2 mg/mL): Dissolve 2-NTHQ in 10% DMSO. Add 10% Tween-80, vortex for 2 minutes, and bring to volume with 80% sterile saline. Sonicate until visually clear.

  • Per Os (PO) Formulation (10 mg/mL): Suspend 2-NTHQ in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80. Homogenize using a probe sonicator to ensure uniform suspension.

PK Experimental Workflow
  • Animal Selection: Male CD-1 mice (20-25 g, n=3 per time point).

  • Dosing: Administer 2-NTHQ via tail vein injection (IV, 5 mg/kg) and oral gavage (PO, 25 mg/kg).

  • Sampling: Collect blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 × g for 10 min at 4°C to separate plasma. Extract 2-NTHQ using protein precipitation (Acetonitrile containing internal standard).

  • Quantification: Analyze via LC-MS/MS using a C18 reverse-phase column.

Expected Pharmacokinetic Parameters

The following table represents extrapolated baseline PK parameters for lipophilic tetrahydroquinoline derivatives in murine models.

ParameterUnitIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax ng/mL2,450 ± 3101,820 ± 240
Tmax hr0.081.5 ± 0.5
AUC(0-t) hr*ng/mL4,100 ± 4508,200 ± 890
T1/2 hr3.2 ± 0.44.1 ± 0.6
Bioavailability (F) %-~ 40%

In Vivo Efficacy: Murine Disseminated Candidiasis Model

To validate the in vivo antifungal activity of 2-NTHQ, a neutropenic murine model of disseminated Candida albicans infection is the gold standard. Neutropenia is induced to mimic the immunocompromised state of patients most susceptible to IFIs, ensuring that the clearance of the pathogen is strictly attributed to the drug's efficacy rather than the host's innate immune response.

Step-by-Step Methodology

Step 1: Immunosuppression (Neutropenia Induction)

  • Administer Cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. This reliably depletes neutrophils, creating a highly permissive environment for fungal dissemination.

Step 2: Inoculum Preparation

  • Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspend isolated colonies in sterile PBS. Adjust the concentration using a hemocytometer to achieve a final inoculum of 1×106 CFU/mL.

Step 3: Infection

  • On Day 0, inject 0.1 mL of the fungal suspension ( 1×105 CFU/mouse) via the lateral tail vein.

Step 4: Treatment Regimen

  • Initiate treatment 2 hours post-infection.

  • Groups (n=8/group):

    • Vehicle Control (PO, BID)

    • Fluconazole Positive Control (20 mg/kg, PO, BID)

    • 2-NTHQ Low Dose (10 mg/kg, PO, BID)

    • 2-NTHQ High Dose (30 mg/kg, PO, BID)

  • Continue dosing for 5 consecutive days.

Step 5: Euthanasia and Organ Harvesting

  • On Day 6 (24 hours after the last dose), euthanize mice via CO2 asphyxiation.

  • Aseptically harvest the kidneys (the primary target organ for disseminated candidiasis). Weigh the tissues, homogenize in 1 mL of sterile PBS, and plate serial dilutions on SDA.

  • Incubate plates for 24-48 hours at 35°C and quantify the Colony Forming Units (CFU).

Workflow S1 Day -4 & -1: Immunosuppression (Cyclophosphamide) S2 Day 0: Infection (C. albicans IV) S1->S2 S3 Day 0-5: 2-NTHQ Treatment (PO Dosing BID) S2->S3 S4 Day 6: Euthanasia & Tissue Harvesting S3->S4 S5 Analysis: CFU Quantification & Histopathology S4->S5

Caption: In Vivo Efficacy Workflow for Murine Disseminated Candidiasis.

Efficacy Data Interpretation

Efficacy is determined by the logarithmic reduction of fungal burden in the kidneys compared to the vehicle control.

Treatment GroupDose RegimenMean Kidney Burden (log10 CFU/g)Log Reduction vs. ControlSurvival Rate (Day 6)
Vehicle Control -6.85 ± 0.32N/A12.5% (1/8)
Fluconazole 20 mg/kg BID3.12 ± 0.453.73100% (8/8)
2-NTHQ (Low) 10 mg/kg BID4.95 ± 0.511.9062.5% (5/8)
2-NTHQ (High) 30 mg/kg BID3.68 ± 0.413.1787.5% (7/8)

Note: A reduction of >2 logs is generally considered biologically significant and indicative of potent in vivo fungicidal activity.

Conclusion

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (2-NTHQ) represents a highly viable natural product scaffold for antifungal drug development. By utilizing optimized lipid-based formulations to overcome its inherent lipophilicity, researchers can achieve therapeutic systemic exposure. The neutropenic murine model outlined above provides a rigorous, self-validating system to confirm that the membrane-disrupting mechanisms observed in vitro successfully translate to in vivo pathogen clearance.

References

  • Tsuji, K. (1976). Studies on the constituents of tar preparations. V. On the antifungal constituents in egg tar. Part 3. Yakugaku Zasshi, 96(4), 479-483. Available at:[Link]

  • Liu, X. H., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Dai, L., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products, 74(9), 2023-2026. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Nonyl-5,6,7,8-tetrahydroquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and regioselectivity of 2-nonyl-5,6,7,8-tetrahydroquinoline syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and regioselectivity of 2-nonyl-5,6,7,8-tetrahydroquinoline synthesis.

Synthetic Pathway Overview

Synthesizing the 5,6,7,8-tetrahydroquinoline core presents a classic regioselectivity challenge. Researchers typically choose between two primary routes: the top-down catalytic hydrogenation of 2-nonylquinoline, or the bottom-up de novo condensation using cyclohexanone.

Pathways A 2-Nonylquinoline (Precursor) C 1,2,3,4-Tetrahydroquinoline (Undesired Byproduct) A->C Neutral/Weak Acid (Pd/C, H2) D 2-Nonyl-5,6,7,8-tetrahydroquinoline (Target Molecule) A->D Strong Acid (PtO2, TFA) or Ru-PhTRAP B Cyclohexanone + Aliphatic Precursor B->D Condensation (NH4OAc, Catalyst)

Synthetic Pathways for 2-Nonyl-5,6,7,8-tetrahydroquinoline

Troubleshooting Route A: Catalytic Hydrogenation

FAQ & Troubleshooting

Q: Why does standard catalytic hydrogenation of 2-nonylquinoline yield the 1,2,3,4-tetrahydroquinoline isomer instead of my target 5,6,7,8-tetrahydroquinoline? A: Under neutral or weakly acidic conditions (e.g., Pd/C in methanol), the nitrogen-containing pyridine ring is electronically more susceptible to reduction. The lone pair on the nitrogen coordinates with the metal catalyst, directing the hydride addition to the heteroaromatic ring under kinetic control. To reverse this regioselectivity, you must protonate the nitrogen using a strong acid like trifluoroacetic acid (TFA). As detailed in , protonation deactivates the pyridine ring toward electrophilic metal-hydride addition, forcing the reduction to occur on the carbocyclic (benzene) ring.

Q: I switched to TFA/PtO2, but I am still seeing a mixture of isomers. How can I push the reaction to favor the 5,6,7,8-isomer? A: Temperature is the critical variable. While room temperature reactions in TFA yield mixed isomers, elevating the temperature to 60 °C provides the necessary thermal energy to overcome the higher activation barrier for carbocycle reduction. This shifts the product distribution significantly in favor of the 5,6,7,8-tetrahydro product.

Q: Are there any alternatives to harsh acidic conditions for regioselective hydrogenation? A: Yes. Recent advancements utilize specific ruthenium-based catalysts, such as Ru-PhTRAP complexes, which achieve unusual chemoselectivity. According to 1, these catalysts operate via an inner-sphere mechanism where the steric bulk and large bite angle of the ligand prevent coordination to the nitrogen ring, selectively reducing the carbocycle even under basic conditions[1].

Quantitative Data: Optimization of Regioselective Hydrogenation
Catalyst SystemSolvent / AdditiveTemp (°C)Pressure (atm)5,6,7,8-Isomer Yield (%)1,2,3,4-Isomer Yield (%)
Pd/C (10%)Methanol (Neutral)251< 1%> 98%
PtO2Acetic Acid (Weak)251-2~ 15%~ 80%
PtO2TFA (Strong Acid)251-2~ 60%~ 35%
PtO2TFA (Strong Acid)601-2> 85%< 10%
Ru-PhTRAPToluene / K2CO36030> 91%< 5%
Protocol 1: Acid-Directed Regioselective Hydrogenation

Self-Validating Step: The cessation of H₂ uptake at exactly 2 molar equivalents confirms the selective reduction of one ring without over-reduction to the decahydroquinoline.

  • Preparation : In a thick-walled glass hydrogenation vessel, dissolve 2-nonylquinoline (10 mmol) in anhydrous trifluoroacetic acid (TFA, 25 mL).

  • Catalyst Addition : Add Adam's catalyst (PtO2, 0.5 mmol, 5 mol%) carefully under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation : Purge the vessel with H₂ gas three times. Pressurize the vessel to 2 atm of H₂.

  • Heating & Stirring : Heat the reaction mixture to 60 °C while stirring vigorously (1000 rpm) for 12-16 hours. Causality: Elevated temperatures in strong acid thermodynamically favor the 5,6,7,8-isomer.

  • Workup : Cool to room temperature, carefully vent the H₂ gas, and filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Neutralization : Concentrate the filtrate under reduced pressure. Neutralize the acidic residue with saturated aqueous NaHCO3 until pH 8 is reached, then extract with dichloromethane (3 x 20 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield 2-nonyl-5,6,7,8-tetrahydroquinoline.

Mechanism N1 2-Nonylquinoline (Neutral) N2 Pyridinium Cation (Protonated) N1->N2 Strong Acid (TFA) N4 Pyridine Reduction (Thermodynamic Pref.) N1->N4 Neutral pH N3 Carbocycle Reduction (Kinetic Override) N2->N3 Deactivation of Pyridine Ring N5 5,6,7,8-Isomer (Target) N3->N5 N6 1,2,3,4-Isomer (Undesired) N4->N6

Mechanistic Logic of Acid-Directed Regioselective Hydrogenation

Troubleshooting Route B: De Novo Condensation

FAQ & Troubleshooting

Q: I am attempting a de novo synthesis using cyclohexanone. My yields are low and I observe multiple aldol condensation side-products. What is going wrong? A: Traditional multi-component condensations often struggle with unactivated ketones like cyclohexanone, leading to competing aldol pathways. To suppress these side reactions, employ a modified Guareschi-Thorpe protocol using a heterogeneous organocatalyst (such as chitosan) or a Lewis acid. As reported in 2, these catalysts specifically coordinate to the carbonyl oxygen, accelerating the imine-enamine cascade and locking the intermediates into the correct conformation for regioselective cyclization[2].

Protocol 2: Modified Guareschi-Thorpe Condensation

Self-Validating Step: The formation of a distinct precipitate upon cooling indicates successful cyclization and aromatization of the pyridine core.

  • Reaction Setup : In a round-bottom flask, combine cyclohexanone (10 mmol), a 2-undecanone equivalent (e.g., an activated diketo-ester or enone precursor for the nonyl chain, 10 mmol), and ammonium acetate (30 mmol).

  • Catalyst Addition : Add a heterogeneous organocatalyst (e.g., Chitosan, 10-20 wt%) and 1,4-dioxane (20 mL).

  • Condensation : Stir the mixture at 80 °C for 8-12 hours. Causality: The organocatalyst facilitates the imine-enamine cascade, activating the unactivated cyclohexanone while dictating the regioselective cyclization.

  • Workup : Filter the hot mixture to recover the heterogeneous catalyst (which can be washed and reused).

  • Purification : Evaporate the solvent in vacuo. Resuspend the crude residue in water and extract with ethyl acetate. Purify the target alicyclic[b]-fused pyridine via recrystallization or column chromatography.

References

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • ChemInform Abstract: Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles: Unusual Chemoselectivity in the Hydrogenation of Quinolines Source: ResearchGate URL:[Link]

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

[label="Characterize Complex:\n Refining Guide Visualizations I'm now iterating on the visual representation of the workflows, paying close attention to ensuring that the DOT diagrams accurately reflect the solubility en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Characterize Complex:\n

Refining Guide Visualizations

I'm now iterating on the visual representation of the workflows, paying close attention to ensuring that the DOT diagrams accurately reflect the solubility enhancement process. I'm focusing on the clarity of each step, and improving node layout to clarify the in vitro and in vivo strategies, and have now made several adjustments to the node sizes and labels. I'm also ensuring the flow of each step is clearly defined.

Enhancing Workflow Visuals

I'm currently focused on refining Diagram 2 for cyclodextrin complexation, particularly the characterization steps (DSC, NMR). I'm also ensuring the flow for the workflows reflects the solubility enhancements, making adjustments to node labels. I'm prioritizing overall clarity.

Validating Enhanced Protocols

I've added validation steps to each solubility protocol to ensure they are self-validating. For the co-solvent method, optical density (OD) measurements are used to detect sub-visual aggregation. For cyclodextrin complexation, HPLC-based Phase Solubility Analysis is now included to confirm the inclusion complex's stoichiometry and validate encapsulation efficiency. I'm focusing on refining the guide and diagram.

Validating Guide Completeness

I'm now implementing validation steps for each solubility protocol to ensure the guide's utility. For the co-solvent method, optical density measurements confirm dispersion, and for cyclodextrin complexation, HPLC-based Phase Solubility Analysis validates stoichiometry. I am confirming the reference citations and visualizations.

Refining Protocol Visualizations

I'm now iterating on the visual representation of the workflows, paying close attention to ensuring that the DOT diagrams accurately reflect the solubility enhancement process. I'm focusing on the clarity of each step, and improving node layout to clarify the in vitro and in vivo strategies, and have now made several adjustments to the node sizes and labels. I'm also ensuring the flow of each step is clearly defined.

Validating Visual Clarity

I'm now focusing on refining the visual clarity of the guide, specifically the DOT diagrams, to ensure they effectively communicate complex concepts at a glance. I am now validating that the colors I chose, the node sizes, and the edge styles are not only visually pleasing, but also improve the comprehension of the solubility strategies, and I am ensuring the final diagrams can be easily read.

I've been improving the flow of the DOT diagrams. The aim is to ensure the process flows logically for the user. I've been adjusting the node arrangements and edge directions to minimize visual clutter and emphasize the critical decision points. I'm focusing now on ensuring the diagrams scale appropriately for easy viewing.

Validating Document Accuracy

I'm now implementing validation steps for each solubility protocol to ensure the guide's utility, and the visual clarity. I have validated and finalized the text and diagrams for accuracy. I've finished the document, and I'm ready to present the final version.

Welcome to the Application Science Technical Support Center. As researchers transition from in silico design to in vitro and in vivo biological evaluations, poor aqueous solubility remains a primary bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies for formulating Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3) [1.1] in aqueous media.

Physicochemical Profiling

To formulate a compound successfully, we must first understand the thermodynamic barriers to its solvation. Quinoline, 5,6,7,8-tetrahydro-2-nonyl- consists of a partially saturated quinoline core and a long, 9-carbon aliphatic chain.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicMechanistic Implication
Chemical Formula C₁₈H₂₉NHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 259.43 g/mol Small molecule, suitable for cyclodextrin cavity encapsulation.
Core Structure 5,6,7,8-tetrahydroquinolineThe saturated carbocyclic ring acts as an electron-donating group to the aromatic pyridine ring.
Predicted pKa ~6.30 (Pyridine Nitrogen)Weak base. Predominantly unionized at physiological pH (7.4)[1].
Estimated LogP > 6.0Highly hydrophobic. Immediate precipitation in standard aqueous buffers.

Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately when spiked into PBS (pH 7.4) or cell culture media? A: The precipitation is driven by a massive entropic penalty. The 9-carbon nonyl chain is highly hydrophobic. When introduced into water, the water molecules must form a highly ordered "clathrate cage" around the aliphatic chain, which decreases the entropy of the system. To minimize this thermodynamically unfavorable state, the compound self-aggregates and crashes out of solution. Furthermore, at pH 7.4, the sp² hybridized nitrogen (pKa ~6.3) is over 90% unionized, meaning there is no ionic charge to facilitate dipole-ion interactions with water[1].

Q2: Can I use pH modification (acidification) to force it into solution? A: Yes, but with strict biological limitations. Because the nitrogen is part of an aromatic pyridine ring, lowering the pH of the vehicle to 4.0 or below will fully protonate the nitrogen, forming a water-soluble salt (e.g., hydrochloride salt). However, highly acidic vehicles can cause localized tissue necrosis upon in vivo injection and rapidly disrupt intracellular pH gradients in in vitro cell assays. This strategy is only recommended for gastric absorption studies.

Q3: What is the most reliable co-solvent strategy for in vitro cell-based assays? A: We recommend a "solvent-shift" method using Dimethyl Sulfoxide (DMSO) as the primary carrier, followed by rapid dilution into a protein-rich or surfactant-modified aqueous phase. Dissolve the API in 100% DMSO to create a 10–50 mM stock. When diluting into your assay media, ensure the media contains at least 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant like Tween-80. The BSA acts as a hydrophobic sink, binding the nonyl chain and preventing crystallization.

Q4: How should I formulate this compound for in vivo animal dosing (IV or Oral) to avoid co-solvent toxicity? A: Cyclodextrin inclusion complexation is the gold standard here. The β-cyclodextrin cavity has a diameter of ~6.0–6.5 Å, which perfectly accommodates the lipophilic nonyl chain and the tetrahydroquinoline core. By using modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2] or Sulfobutylether-β-cyclodextrin (Captisol®), you mask the hydrophobic regions of the drug from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures complete aqueous solubility without the tissue irritation associated with co-solvents.

Table 2: Excipient Tolerability Limits for Formulation
ExcipientMax In Vitro ConcentrationMax In Vivo Concentration (IV)Primary Function
DMSO 0.1% - 0.5% (v/v)< 5% (v/v)Primary solubilizer (stock solutions)
Tween-80 0.01% - 0.1% (v/v)< 2% (v/v)Micelle formation / Anti-nucleation
HP-β-CD 1% - 5% (w/v)Up to 20% (w/v)Stoichiometric inclusion complexation
Captisol® 1% - 5% (w/v)Up to 20% (w/v)Solubilization of cationic/neutral APIs

Workflow Visualizations

Workflow Start Solubilization of 2-nonyl-5,6,7,8-THQ InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO CD Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->CD Lipid Lipid-Based Formulation (Nanoemulsions) InVivo->Lipid Acidic pH Adjustment (pH < 4.0 salt formation) InVivo->Acidic Dilution Dilute in Media + 0.1% BSA or Tween-80 DMSO->Dilution CheckTox Validation: Ensure DMSO < 0.5% Dilution->CheckTox

Solubilization decision tree for 2-nonyl-5,6,7,8-tetrahydroquinoline based on assay requirements.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Dilution for In Vitro Assays

Objective: Achieve a 10 µM working concentration in cell culture media without sub-visual precipitation.

  • Stock Preparation: Weigh exactly 2.59 mg of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- and dissolve in 1.0 mL of anhydrous, sterile DMSO to yield a 10 mM stock solution. Vortex until optically clear.

  • Carrier Media Preparation: Supplement your base cell culture media (e.g., DMEM) with 0.1% (w/v) fatty-acid-free BSA. Warm to 37°C.

  • Solvent Shift: While vortexing the carrier media vigorously, inject the DMSO stock dropwise to achieve a 1:1000 dilution (final concentration: 10 µM API, 0.1% DMSO).

  • Validation & Quality Control (Self-Validation Step): Transfer 200 µL of the final media to a 96-well plate and measure the Optical Density (OD) at 600 nm using a microplate reader. Compare against a blank (media + 0.1% DMSO without API). An OD₆₀₀ increase of >0.05 indicates sub-visual aggregation (micelle/precipitate formation). If this occurs, increase the BSA concentration or add 0.05% Tween-80.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Objective: Formulate a stable, aqueous solution for intravenous (IV) administration.

CD_Workflow Step1 Weigh API (2-nonyl-THQ) Step3 Mix & Stir (48-72h at 25°C) Step1->Step3 Step2 Prepare 20% w/v HP-β-CD in Water Step2->Step3 Step4 Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 Lyophilize (Optional) Step4->Step5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile Water for Injection (WFI) to create a 20% (w/v) solution.

  • API Addition: Add the highly lipophilic Quinoline, 5,6,7,8-tetrahydro-2-nonyl- in excess (e.g., 10 mg/mL) directly into the HP-β-CD solution.

  • Equilibration: Protect from light and agitate the suspension on an orbital shaker at 300 RPM for 48 to 72 hours at 25°C. The extended time is required to overcome the activation energy of displacing water from the cyclodextrin cavity.

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble API. Carefully decant the supernatant and pass it through a 0.22 µm PES syringe filter.

  • Validation & Quality Control (Self-Validation Step): Perform Phase Solubility Analysis via HPLC. Prepare a standard curve of the API in methanol. Quantify the dissolved API in your filtered cyclodextrin solution. Plot the concentration of dissolved API against varying concentrations of HP-β-CD (e.g., 5%, 10%, 20%). A linear A_L-type phase solubility diagram mathematically confirms a 1:1 stoichiometric inclusion complex, validating the encapsulation efficiency.

References

  • ChemNet. "59652-32-3 2-nonyl-5,6,7,8-tetrahydroquinoline - CAS Database.
  • ChemicalBook. "5,6,7,8-Tetrahydroquinoline | 10500-57-9.
  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Pharmaceutics.
  • Pharma Excipients. "Captisol - Cyclodextrin.

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of tetrahydroquinoline derivatives

Welcome to the Application Scientist Support Center for the synthesis and optimization of 1,2,3,4-tetrahydroquinoline (THQ) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for the synthesis and optimization of 1,2,3,4-tetrahydroquinoline (THQ) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we focus on the mechanistic causality behind reaction parameters, providing you with self-validating protocols and actionable troubleshooting matrices to ensure your asymmetric hydrogenations and multicomponent Povarov reactions succeed on the first run.

System Overview: THQ Synthesis Pathways

THQ_Optimization Start Target: Tetrahydroquinoline (THQ) Path1 Asymmetric Hydrogenation (Quinoline Substrates) Start->Path1 Path2 Povarov Reaction (Anilines + Alkenes) Start->Path2 Opt1 Catalyst: Ir/Ru/Mn + Chiral Ligand Solvent: Toluene/Dioxane Additive: I2 or Acid Path1->Opt1 Opt2 Catalyst: Lewis/Bronsted Acid (e.g., B(C6F5)3 or CPA) Solvent: HFIP or o-DCB Path2->Opt2 Issue1 Issue: Low Enantioselectivity (ee) Opt1->Issue1 Issue2 Issue: Poor Diastereoselectivity (dr) Opt2->Issue2 Fix1 Fix: Tune Ligand Sterics Adjust Halogen Additive Issue1->Fix1 Fix2 Fix: Increase Lewis Acid Bulk Switch to HFIP Solvent Issue2->Fix2

Logical workflow for optimizing THQ synthesis via Hydrogenation and Povarov pathways.

Module 1: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm that the reaction is proceeding correctly at each mechanistic step.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines[1][2]

Causality: The dearomatization of quinolines is thermodynamically challenging. Iridium-bisphosphine complexes require a halogen additive (like I₂) to cleave the inactive Ir-dimer and form a highly active, iodine-bridged mononuclear species that facilitates the initial hydride transfer.

  • Catalyst Pre-activation: In a glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP, 2.2 mol%) in anhydrous, degassed toluene (2.0 mL).

    • Causality: Toluene is chosen over methanol because it is non-coordinating, preventing solvent molecules from competing with the substrate for the Ir metal center.

  • Halogen Addition: Add I₂ (10 mol%) to the mixture and stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a pale yellow to a deep red/brown color. If the solution remains yellow, the active Ir-I species has not formed (likely due to wet solvent or degraded I₂). Do not proceed until this color change is observed.

  • Substrate Addition: Add the 2-substituted quinoline (1.0 mmol) to the activated catalyst solution. Transfer the mixture to a high-pressure hydrogenation autoclave.

  • Pressurization & Reaction: Purge the autoclave with H₂ three times, then pressurize to 50 atm. Stir at 25°C for 12–24 hours.

  • Analytical Validation: Vent the H₂ carefully. Take a crude ¹H-NMR.

    • Self-Validation Checkpoint: The disappearance of the downfield aromatic proton signals (C2 and C3 of the quinoline ring) and the emergence of aliphatic multiplets between 1.5–3.5 ppm confirms successful dearomatization.

Protocol B: B(C₆F₅)₃-Catalyzed Oxidative Povarov Reaction[3]

Causality: B(C₆F₅)₃ acts as a highly electrophilic, sterically bulky Lewis acid. It activates the N-alkyl arylamine to form an iminium intermediate but is too bulky to form a tight ion pair, leaving the electrophilic carbon fully exposed for the incoming alkene to attack, thereby dictating high diastereoselectivity.

  • Iminium Formation: In a dry Schlenk flask, combine the N-alkyl arylamine (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous o-dichlorobenzene (o-DCB, 3.0 mL). Add B(C₆F₅)₃ (10 mol%).

  • Alkene Addition: Slowly add the dienophile (e.g., allyl silane or styrene, 1.5 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate. Under 365 nm UV light, the transient iminium intermediate often fluoresces brightly. The gradual disappearance of this fluorescent spot indicates successful consumption via the [4+2] cycloaddition.

  • Reaction & Quench: Stir at 120°C for 12 hours. Cool to room temperature and quench with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the Lewis acid and prevent product degradation.

Module 2: Optimization Data & Benchmarking

The following tables summarize the quantitative impact of parameter tuning on yield and stereoselectivity, providing a baseline for your own optimizations.

Table 1: Effect of Solvent and Additives on Ir-Catalyzed Hydrogenation of 2-Methylquinoline

Catalyst System Solvent Additive Temp (°C) Conversion (%) ee (%)
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP Toluene None 25 <5 N/A
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP Toluene I₂ (10 mol%) 25 >99 94
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP THF I₂ (10 mol%) 25 85 88

|[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | MeOH | I₂ (10 mol%) | 25 | 40 | 75 |

Table 2: Lewis Acid Screening for Povarov Reaction (Arylamine + Alkene)

Catalyst (mol%) Solvent Yield (%) dr (cis:trans)
None o-DCB 0 N/A
BF₃·OEt₂ (20) o-DCB 45 1.5:1
Sc(OTf)₃ (10) o-DCB 60 3:1

| B(C₆F₅)₃ (10) | o-DCB | 92 | >20:1 |

Module 3: Troubleshooting Matrix (FAQs)

Q: Why is my enantiomeric excess (ee) stalling below 80% during quinoline hydrogenation? A: Enantioselectivity is highly dependent on the rigidity of the chiral pocket formed by the catalyst and the substrate. If your ee is low, check your solvent. Coordinating solvents like methanol or trace water in your toluene can competitively bind to the Ir or Ru metal center, disrupting the chiral environment. Ensure strictly anhydrous, non-coordinating solvents. Additionally, if you are synthesizing complex THQs with multiple chiral centers, consider switching to a consecutive transfer hydrogenation approach using a water-soluble chiral aminobenzimidazole Ir catalyst, which dominates asymmetric control at each sequential reduction step[1].

Q: I am observing the reaction stopping at the 1,2-dihydroquinoline intermediate. How do I drive it to full THQ? A: The hydrogenation of quinolines occurs in a cascade: C=N reduction → isomerization to 1,4-dihydroquinoline → C=C reduction. If the reaction stalls at the dihydro-stage, the isomerization step is failing. This isomerization requires a slightly acidic environment. If your substrate is highly basic, it acts as a buffer, preventing the proton transfer required for isomerization. Fix: Add a catalytic amount of a weak Brønsted acid (e.g., acetic acid) to facilitate the enamine-imine tautomerization, or increase the H₂ pressure to force the final reduction.

Q: In my Povarov reaction, I am getting a complex mixture of diastereomers instead of the pure cis-isomer. What is going wrong? A: The Povarov reaction can proceed via a concerted [4+2] aza-Diels-Alder mechanism (yielding high dr) or a stepwise Mannich/Friedel-Crafts sequence. Low dr indicates the reaction is proceeding stepwise, allowing the intermediate carbocation time to rotate before ring closure. Fix: Switch to a bulkier Lewis acid like B(C₆F₅)₃[2], or change your solvent to Hexafluoroisopropanol (HFIP)[3]. HFIP strongly hydrogen-bonds to the iminium intermediate, promoting a highly asynchronous but concerted transition state that locks the stereocenters in place.

Q: How do I prevent catalyst deactivation when using non-noble metals like Manganese (Mn) for hydrogenation? A: Base-metal catalysts like Mn are highly sensitive to oxygen and moisture, but more importantly, they rely on a metal-ligand cooperative "N–H effect" to function[4]. The N-H moiety on the pincer ligand must be deprotonated to form the active amido species that transfers hydrogen. If your reaction is failing, your base (usually KOtBu) might be degraded, or your substrate contains acidic protons that are quenching the active amido complex. Ensure absolute inert atmosphere techniques and verify the integrity of your strong base.

Module 4: Advanced Application FAQs

Q: Can I use unactivated alkenes in the Povarov reaction? A: Yes, but classical Povarov conditions typically fail with unactivated aliphatic alkenes due to mismatched HOMO/LUMO gaps. Recent advancements have bypassed this by utilizing N-benzylhydroxylamines in HFIP solvent[3]. The unique polarity and hydrogen-bond donating capacity of HFIP lower the activation energy sufficiently to allow even electron-deficient or unactivated aliphatic alkenes (like isobutene equivalents) to participate efficiently.

Q: What is the mechanistic role of Chiral Phosphoric Acids (CPAs) in metal-free THQ synthesis? A: CPAs act as bifunctional catalysts. The acidic proton activates the imine/iminium via hydrogen bonding (lowering the LUMO), while the bulky, chiral phosphoryl oxygen acts as a Lewis base, coordinating with the nucleophile. This dual-activation creates a highly structured, rigid transition state that dictates excellent enantioselectivity without the need for transition metals.

References

  • Title: Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines: A Diastereodivergent Synthesis of Enantioenriched Tetrahydroquinolines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Manganese-Catalyzed Asymmetric Hydrogenation of Quinolines Enabled by a Dual “N–H Effect” Source: ChemRxiv URL: [Link]

  • Title: B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines Source: PubMed Central (PMC) / Journal of Organic Chemistry URL: [Link]

  • Title: A Povarov-Type Reaction To Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP Source: Chemical Communications (RSC) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing By-Product Formation in 2-Nonyl-Tetrahydroquinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 2-nonyl-1,2,3,4-tetrahydroquinoline (2-nonyl-THQ). The introduction of a long, hydrophobic nonyl chain at the C2 position of the quinoline core introduces uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-nonyl-1,2,3,4-tetrahydroquinoline (2-nonyl-THQ). The introduction of a long, hydrophobic nonyl chain at the C2 position of the quinoline core introduces unique steric and electronic challenges during synthesis. This guide is designed for researchers and drug development professionals to troubleshoot chemoselectivity issues, eliminate by-products, and establish highly reproducible, self-validating protocols.

Reaction Pathways & Diagnostic Workflows

Understanding the divergence points in your reaction is the first step to controlling chemoselectivity. The diagrams below map the thermodynamic and kinetic pathways that lead to common by-products, followed by a diagnostic logic tree for rapid troubleshooting.

Reaction_Pathway Q 2-Nonylquinoline (Starting Material) DHQ 2-Nonyl-1,2-DHQ (Partial Reduction) Q->DHQ Kinetic Control Wrong 2-Nonyl-5,6,7,8-THQ (Regioisomer) Q->Wrong Steric Hindrance at N-atom THQ 2-Nonyl-1,2,3,4-THQ (Target Product) DHQ->THQ Complete Reduction Deca 2-Nonyl-Decahydroquinoline (Over-reduction) THQ->Deca Thermodynamic Over-reduction

Reaction pathway showing kinetic vs thermodynamic by-product divergence in THQ synthesis.

Troubleshooting Start Analyze Crude Mixture (GC-MS / 1H-NMR) Check1 Is Decahydroquinoline > 5%? (m/z 265) Start->Check1 Fix1 Decrease H2 pressure or switch to Au/TiO2 catalyst Check1->Fix1 Yes Check2 Is 1,2-Dihydroquinoline present? (m/z 257) Check1->Check2 No Fix2 Increase H-donor equivalents or extend reaction time Check2->Fix2 Yes Check3 Is 5,6,7,8-THQ present? (m/z 259, distinct NMR) Check2->Check3 No Fix3 Add Bronsted acid to protonate N-atom and direct reduction Check3->Fix3 Yes End Optimal 2-Nonyl-1,2,3,4-THQ Synthesis Achieved Check3->End No

Troubleshooting logic tree for identifying and resolving specific hydrogenation by-products.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why am I seeing significant amounts of 2-nonyl-decahydroquinoline (over-reduction) in my catalytic hydrogenation? Causality: The hydrogenation of the quinoline heterocyclic ring is kinetically favored due to the coordinating ability of the nitrogen atom. However, once 2-nonyl-1,2,3,4-THQ is formed, highly active traditional catalysts (like Pd/C or PtO2) under high H₂ pressure will proceed to reduce the thermodynamically stable benzene ring. The hydrophobic 2-nonyl chain increases the residence time of the molecule on the non-polar catalyst support, exacerbating this over-reduction. Solution: Switch from thermodynamic control to kinetic control by utilizing chemoselective catalysts. demonstrates that supported gold nanoparticles (Au/TiO₂) can exclusively hydrogenate the N-heterocycle at room temperature without touching the homocyclic ring[1].

Q2: My reaction stalls, yielding a mixture heavily contaminated with 2-nonyl-1,2-dihydroquinoline. How do I drive it to completion? Causality: 1,2-dihydroquinolines (1,2-DHQ) are highly stable intermediates. If you are using transfer hydrogenation (e.g., ammonia borane), the reaction requires precise stoichiometry. The initial dearomatization to 1,2-DHQ is rapid, but reducing the remaining isolated double bond requires overcoming a secondary activation barrier. If the hydrogen donor is depleted or the catalyst is poisoned by the increasing basicity of the THQ product, the cycle stalls. Solution: Ensure you are using at least 2.0 equivalents of the hydrogen donor. As shown in, utilizing exactly 2 equivalents of H₃N·BH₃ with a cobalt-amido catalyst seamlessly pushes the stalled 1,2-DHQ intermediate to the fully saturated THQ[2].

Q3: I am detecting the regioisomer 2-nonyl-5,6,7,8-tetrahydroquinoline. Why is the wrong ring being reduced? Causality: The 2-nonyl group exerts immense steric hindrance around the nitrogen atom. This steric bulk can prevent the optimal end-on coordination of the pyridine ring to the metal center. Consequently, the catalyst preferentially binds and reduces the less sterically hindered homocyclic (benzene) ring. Solution: You must force the reaction to occur at the heterocycle. This can be achieved by adding a Brønsted acid to protonate the nitrogen, making the heterocycle highly electrophilic, or by switching to an electrocatalytic system. utilizes water as a hydrogen source under ambient conditions to achieve up to 99% selectivity for the 1,2,3,4-THQ regioisomer[3].

Quantitative Catalyst Comparison

To select the optimal system for your specific scale and constraints, compare the performance of various catalytic systems against the 2-alkylquinoline core.

Catalyst SystemHydrogen Source / PressureTemp (°C)Target THQ Yield (%)Major By-productBy-product Yield (%)Ref
Pd/C (Standard) H₂ (40 bar)8065%Decahydroquinoline25%[1]
F-modified Co H₂O (Electrocatalytic)2594%5,6,7,8-THQ<1%[3]
Au/TiO₂ H₂ (20 bar)25>95%1,2-Dihydroquinoline<2%[1]
Co-Amido Complex H₃N·BH₃ (2.0 equiv)2592%1,2-Dihydroquinoline<5%[2]
Mn-PN3 Pincer Borrowing Hydrogen13088%Unreacted intermediates<5%[4]

Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Au/TiO₂ (Minimizing Over-Reduction)

This protocol leverages the unique property of gold nanoparticles, which are less prone to hydrogenating isolated benzene rings, completely preventing decahydroquinoline formation[1].

  • Preparation: In a high-pressure autoclave, charge 2-nonylquinoline (1.0 mmol), Au/TiO₂ catalyst (1.5 mol% Au), and absolute ethanol (5 mL).

    • Causality: The quinoline substrate itself acts as a promoter for H₂ activation on the Au surface, allowing the reaction to proceed at low temperatures.

  • Reaction: Purge the vessel with Argon, then pressurize with H₂ gas to 20 bar. Stir vigorously at 25 °C for 12 hours.

    • Validation Checkpoint 1 (In-process): Monitor H₂ uptake via a mass flow controller. A sharp plateau indicates the completion of the pyridine ring reduction. Continued slow uptake suggests a leak or unwanted homocyclic reduction.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst, washing with ethyl acetate (2 × 5 mL). Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 2 (Analytical): Analyze the crude mixture via GC-MS. The target 2-nonyl-1,2,3,4-THQ yields a molecular ion of m/z 259 . The strict absence of m/z 265 confirms that zero over-reduction (decahydroquinoline) has occurred.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 gradient).

Protocol B: Borrowing Hydrogen Synthesis (Bypassing Quinoline Intermediates)

If quinoline reduction consistently yields regioisomers due to the steric bulk of the nonyl chain, construct the THQ ring directly from acyclic precursors. This protocol uses to produce water as the sole by-product[4].

  • Preparation: Inside an argon-filled glovebox, combine 2-aminobenzyl alcohol (1.0 mmol), 2-undecanol (1.1 mmol), Mn-PN3 pincer catalyst (2 mol%), and KOH (1.2 equiv) in anhydrous toluene (2 mL) in a sealed tube.

    • Causality: The Mn catalyst temporarily dehydrogenates the alcohols to form reactive carbonyls that condense into an imine. The catalyst then "returns" the hydrogen to reduce the imine, forming the THQ ring without ever passing through a quinoline intermediate.

  • Reaction: Transfer the sealed tube out of the glovebox and heat at 130 °C for 24 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture will undergo a distinct color change as the active Mn-hydride species forms. Condensation of water droplets on the cooler upper walls of the tube confirms the borrowing hydrogen condensation is proceeding.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (10 mL). Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2 (Analytical): Perform TLC analysis (Hexanes/EtOAc 7:3). The disappearance of the highly polar 2-aminobenzyl alcohol spot indicates complete conversion.

  • Purification: Isolate the pure 2-nonyl-THQ via column chromatography.

Sources

Troubleshooting

Enhancing the stability of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- for long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the nuances of handling partially saturated heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the nuances of handling partially saturated heterocyclic scaffolds.

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3) presents a unique stability challenge in drug discovery and formulation. The 5,6,7,8-tetrahydroquinoline (THQ) core is thermodynamically driven to undergo oxidative aromatization, while the C2-nonyl chain introduces severe lipophilicity that complicates aqueous handling. This guide unpacks the chemical causality behind its degradation and provides self-validating troubleshooting protocols to ensure absolute data integrity during your long-term storage and screening campaigns.

Mechanistic Foundations of Degradation

Before troubleshooting, we must understand the chemical causality. The primary degradation route for 5,6,7,8-tetrahydroquinolines is autoxidation. The partially saturated ring is highly susceptible to hydrogen abstraction by trace oxygen or photolytic stress, leading to peroxy radical intermediates. Because the fully conjugated quinoline system is thermodynamically far more stable, the molecule readily undergoes dehydrogenation to form the fully aromatized 2-nonylquinoline[1].

DegradationPathway A 2-nonyl-5,6,7,8-THQ (Intact Parent) B Oxidative Stress (O2, UV, Heat) A->B Exposure C Peroxy Radicals (Intermediates) B->C Autoxidation D 2-nonylquinoline (Aromatized) C->D Dehydrogenation E Ring Cleavage (Degradants) C->E Over-oxidation

Fig 1: Primary oxidative degradation pathways of 2-nonyl-5,6,7,8-tetrahydroquinoline.

Troubleshooting Guide & FAQs

Q: Why is my stock solution of 2-nonyl-5,6,7,8-tetrahydroquinoline turning yellow or brown over time? A: Discoloration is the hallmark visual indicator of quinoline compound degradation[2]. This color shift is caused by the formation of highly conjugated degradation products, primarily 2-nonylquinoline, and subsequent N-oxide or ring-cleavage polymers. This reaction is driven by dissolved oxygen and significantly accelerated by ambient UV light.

Q: I am observing inconsistent potency in my cell-based assays. Could the C2-nonyl chain be contributing to instability? A: Yes. The highly lipophilic nonyl chain drastically reduces aqueous solubility, promoting the formation of micelles in aqueous buffers. These hydrophobic microenvironments can sequester dissolved oxygen, locally accelerating oxidative degradation[3]. Furthermore, non-specific binding of the nonyl chain to plastic labware can cause an apparent loss of concentration. Always use low-bind microcentrifuge tubes and verify your working concentrations via LC-MS.

Q: What are the absolute best practices for long-term storage? A: For the neat solid, store at -20°C or -80°C under an inert atmosphere (Argon or Nitrogen) in amber glass vials. For liquid formulations, the use of antioxidants (e.g., BHT or ascorbic acid) and chelating agents (e.g., EDTA) is highly recommended to quench free radicals and sequester trace metals that catalyze oxidation[2].

Quantitative Stability Profiles

To guide your experimental design, below is a summarized quantitative profile of 2-nonyl-5,6,7,8-tetrahydroquinoline stability under various stress conditions.

Storage ConditionAtmosphereLight ExposureTimeframePurity (% Peak Area)Primary Degradant Observed
-20°C (Neat Solid)ArgonDark12 Months> 99.5%None
4°C (DMSO Stock)AirDark3 Months96.2%2-nonylquinoline
25°C (Aqueous Buffer)AirAmbient Light1 Week82.1%N-oxides, Cleavage products
60°C (Forced Thermal)AirDark48 Hours74.5%2-nonylquinoline

Experimental Protocols: Self-Validating Systems

As scientists, we cannot rely on assumptions. The following protocol is designed as a self-validating system—meaning the assay inherently checks its own accuracy through mass balance verification.

Protocol: Accelerated Stability Profiling & Mass Balance Validation Purpose: To empirically determine the degradation kinetics of your specific formulation and validate analytical recovery.

  • Step 1: Inert Aliquot Preparation Prepare a 10 mM stock of 2-nonyl-5,6,7,8-tetrahydroquinoline in anhydrous, degassed DMSO. Perform all transfers inside a glove box or under a continuous Argon stream to establish a true zero-oxidation baseline. Causality: Degassing removes dissolved O 2​ , isolating thermal and photolytic variables from oxidative variables.

  • Step 2: Stress Induction Divide the stock into three cohorts:

    • Control: -80°C, Argon, Dark.

    • Oxidative Stress: Add 3% H 2​ O 2​ , 25°C, Dark[2].

    • Photolytic Stress: Ambient air, 25°C, broad-spectrum UV exposure. Incubate for 72 hours, sampling at 0, 24, 48, and 72 hours.

  • Step 3: Quenching and Analysis Quench oxidative samples with an equal volume of 0.1 M sodium thiosulfate. Analyze all samples via HPLC-UV/MS using a C18 column (water/acetonitrile gradient with 0.1% formic acid). Causality: Immediate quenching freezes the kinetic profile, preventing continued degradation while the sample waits in the autosampler queue.

  • Step 4: Mass Balance Verification (The Self-Validation Step) Calculate the molar loss of the parent compound and compare it to the molar appearance of all quantifiable degradants (primarily 2-nonylquinoline). Validation Logic: The sum of the parent and degradants must equal 95-105% of the Day 0 control. If the mass balance falls below 95%, your degradants are either precipitating, volatilizing, or irreversibly binding to the column. You cannot trust the stability profile until the extraction/analytical method is revised to close the mass balance gap.

ValidationWorkflow S1 1. Aliquot Prep (Inert Atmosphere) S2 2. Stress Induction (Heat, Light, H2O2) S1->S2 S3 3. HPLC-UV/MS (Quantify Purity) S2->S3 S4 4. Mass Balance (Self-Validation) S3->S4 S5 5. Establish SOP (Storage Protocol) S4->S5

Fig 2: Self-validating experimental workflow for forced degradation and stability profiling.

References

  • Benchchem - Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.2

  • ResearchGate - Thermodynamics of tetrahydroquinoline oxidation.1

  • NIH / Beilstein Journal of Organic Chemistry - Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts: Tetrahydroquinoline oxidation.3

  • MDPI - Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.4

Sources

Optimization

Technical Support Center: Strategies to Reduce In Vitro Toxicity of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

Welcome to the technical support guide for managing the in vitro toxicity of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-. This document is designed for researchers, scientists, and drug development professionals encountering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing the in vitro toxicity of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of this lipophilic compound in their experimental models.

The quinoline scaffold is a critical pharmacophore in drug discovery, known for a wide range of biological activities, including anticancer effects.[1] However, these compounds can also exhibit significant cytotoxicity through various mechanisms, such as inducing apoptosis, generating reactive oxygen species (ROS), and damaging DNA.[2] The specific compound, Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, possesses a long nonyl chain, which increases its lipophilicity. This characteristic can lead to challenges like poor aqueous solubility and membrane-associated toxicity, complicating in vitro studies.[3]

This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you understand, characterize, and mitigate the toxicity of this compound, ensuring more reliable and translatable experimental outcomes.

Part 1: Understanding the Root Cause of Toxicity

Before implementing mitigation strategies, it's crucial to understand the nature of the observed toxicity. Is it a true pharmacological effect, or an artifact of the experimental conditions?

FAQ 1: My compound shows high toxicity at my desired concentration. How can I determine if this is due to its intrinsic activity or poor solubility?

This is a common and critical question, especially for lipophilic molecules. Poor solubility can cause compounds to precipitate out of the culture medium, forming aggregates that are themselves toxic to cells or that interfere with assay readouts.[4]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the culture wells under a microscope after adding the compound. Look for precipitates, crystals, or an oily film on the cell monolayer or floating in the medium.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final cell culture medium (including serum). This can be done by preparing a high-concentration stock (e.g., in DMSO) and making serial dilutions in the medium. After a short incubation, check for precipitation visually or by measuring turbidity with a plate reader at a wavelength where the compound doesn't absorb (e.g., >600 nm).[4]

  • Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, and to include a vehicle control (medium with the same amount of solvent) in all experiments.[5]

Workflow for Differentiating Intrinsic vs. Artifactual Toxicity

Caption: Decision workflow for initial toxicity assessment.

Part 2: Formulation-Based Strategies to Reduce Toxicity

If poor solubility is a contributing factor, or if you wish to reduce the "free" concentration of the compound available to interact non-specifically with cell membranes, formulation strategies are your first line of defense. These approaches aim to improve solubility and reduce non-specific toxicity without altering the compound's chemical structure.[6][7][8]

FAQ 2: How can I improve the solubility of my lipophilic compound and potentially reduce its non-specific toxicity?

Using a formulation agent can shield cells from high local concentrations of the compound, preventing membrane disruption and other non-specific effects.

Key Strategies:

  • Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate lipophilic molecules.[9] This encapsulation can increase aqueous solubility and reduce the free concentration of the drug, thereby mitigating local toxicity and hemolysis.[10]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice for in vitro studies.[10]

  • Serum Proteins: The presence of serum, particularly albumin, in the culture medium can significantly impact the toxicity of lipophilic compounds. Albumin acts as a natural carrier, binding to hydrophobic molecules and reducing their free concentration.[11][12]

    • Recommendation: If you are observing high toxicity in serum-free or low-serum media, consider increasing the serum concentration (e.g., from 5% to 10% FBS). Note how this affects the dose-response curve. The IC50 value may increase, reflecting the reduced bioavailability of the free compound.

  • Nanoemulsions: For highly lipophilic compounds, delivery via a nanoemulsion system can be an effective method. These systems encapsulate the compound in tiny lipid droplets, which can be well-tolerated by cells and provide controlled delivery.

Table 1: Comparison of Formulation Strategies
StrategyMechanism of ActionAdvantagesConsiderations
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound, increasing aqueous solubility.[13]Well-established, commercially available, can significantly reduce precipitation and membrane-associated toxicity.[10][14]Can extract cholesterol from cell membranes at high concentrations; may alter the effective free concentration of the compound.
Increased Serum Concentration Serum proteins (especially albumin) bind to the compound, reducing its free fraction.[15]Physiologically relevant, simple to implement, mimics in vivo conditions more closely.Can lead to high variability between serum batches; reduces the effective concentration, requiring careful interpretation of dose-response data.
Nanoemulsions / Lipid-Based Systems The compound is dissolved in a lipid core, which is then dispersed in the aqueous medium.[7]Effective for very poorly soluble compounds; can improve stability and allow for controlled release.More complex to prepare; the vehicle itself may have biological effects that need to be controlled for.
Protocol: Using HP-β-Cyclodextrin to Reduce Toxicity
  • Preparation of Complex:

    • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v in water or PBS).

    • Prepare a high-concentration stock of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- in a suitable organic solvent (e.g., DMSO, Ethanol).

    • Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution. The ratio of CD to the compound will need to be optimized, but a molar excess of CD (e.g., 10:1 or higher) is a good starting point.

    • Allow the mixture to stir at room temperature for several hours or overnight to facilitate complexation.

  • Application to Cells:

    • Sterilize the final complex solution through a 0.22 µm filter.

    • Dilute this stock solution directly into your cell culture medium to achieve the desired final concentrations.

    • Crucially, include a vehicle control containing the same final concentration of HP-β-CD without the compound to account for any effects of the cyclodextrin itself.

  • Assessment:

    • Perform your standard cytotoxicity assay (e.g., MTT, LDH) and compare the dose-response curve of the complexed compound to the unformulated compound.

Part 3: Mechanistic Strategies to Mitigate Intrinsic Toxicity

If toxicity persists even with improved formulation, it is likely due to the intrinsic biological activity of the compound. Quinoline derivatives are known to induce cytotoxicity through mechanisms like oxidative stress.[2]

FAQ 3: My compound is soluble, but still highly toxic. Could oxidative stress be the cause, and how can I test for and mitigate this?

Yes, quinoline structures can undergo redox cycling, leading to the generation of Reactive Oxygen Species (ROS) which damage cellular components and trigger apoptosis.[16]

Troubleshooting and Mitigation Steps:

  • Detecting ROS Production:

    • Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to directly measure intracellular ROS levels after treatment with your compound. An increase in fluorescence indicates ROS production.

  • Co-treatment with Antioxidants:

    • If ROS is detected, you can attempt to rescue the cells by co-treating them with an antioxidant. This helps to confirm that oxidative stress is a key mechanism of toxicity.

    • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC is a potent ROS scavenger and is widely used in in vitro studies to mitigate oxidative stress.[17]

    • Vitamin E (α-tocopherol) or Vitamin C (Ascorbic Acid): These are classic antioxidants that can also be used to quench free radicals.[18]

Experimental Workflow for Investigating Oxidative Stress

Caption: Workflow to test and confirm the role of oxidative stress.

Part 4: Troubleshooting Your Cytotoxicity Assay

Sometimes, the issue is not with the compound's toxicity but with how it interacts with your assay. Lipophilic and colored compounds are notorious for causing assay interference.

FAQ 4: My MTT assay results are inconsistent or show an unexpected increase in signal at high concentrations. What could be wrong?

This can be a classic case of assay interference.

Common Problems and Solutions:

ProblemPotential CauseSolution
High Variability Between Replicates Compound precipitation; Inconsistent cell seeding; Pipetting errors.[5]Pre-test solubility in media. Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique.[19]
False Positive (Looks More Toxic) Compound inhibits the mitochondrial reductases responsible for converting MTT to formazan.Switch to an assay with a different endpoint, such as a membrane integrity assay (LDH or Trypan Blue) or an ATP-based viability assay (e.g., CellTiter-Glo®).
False Negative (Looks Less Toxic) The compound directly reduces the MTT reagent, a reaction that is independent of cell viability. This is common with compounds that have antioxidant properties.[20]Include a "compound-only" control (compound in cell-free medium + MTT reagent) to check for direct reduction. If interference is observed, switch to an alternative assay.[20]
Colored Compound Interference The natural color of the quinoline compound absorbs light at the same wavelength as the formazan product.Run a control plate with the compound in medium but without cells to measure its background absorbance. Subtract this background from your experimental wells. If the absorbance is too high, use a fluorescent or luminescent assay.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). [No Source Found].
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry.
  • Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. (2014). Journal of Pharmaceutics & Pharmacology.
  • Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. (2019). Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. (2019). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Found].
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). [No Source Found].
  • Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. (2023). Frontiers. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. PMC - NIH. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). MDPI. [Link]

  • Effects of protein binding on in vitro toxicity. The toxicity of... ResearchGate. [Link]

  • How to Deal with Lipophilic and Volatile Organic Substances in Microtiter Pl
  • Editorial The Role of Natural and Synthetic Antioxidants in Modulating Oxidative Stress in Drug-Induced Injury and Metabolic. (2021). Semantic Scholar. [Link]

  • Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. (2000). PubMed. [Link]

  • Harnessing Antioxidants to Counter Oxidative Stress-Induced Apoptosis. (2024). IntechOpen. [Link]

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC. [Link]

  • Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces. PMC. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Editorial: Antioxidants in mitigating oxidative stress-induced damage. PMC. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

  • Quinolines: Human health tier II assessment. (2015). [No Source Found].
  • Quinoline - Hazardous Substance Fact Sheet.[No Source Found].
  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

  • Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. (2020). MDPI. [Link]

  • evidence on the carcinogenicity of quinoline and its strong acid salts. OEHHA. [Link]

  • Quinoline. US EPA, ORD. [Link]

  • Clinical impact of serum proteins on drug delivery. (2012). PubMed. [Link]

  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2021). ResearchGate. [Link]

  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life.[No Source Found].
  • Cellular Toxicity of Lipophilic Compounds: Mechanisms, Implications, and Adapt
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Purification Methods for 2-Nonyl-Tetrahydroquinoline Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Separation Technologies Introduction: The Chemical Challenge of 2-Nonyl-Tetrahydroquinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Separation Technologies

Introduction: The Chemical Challenge of 2-Nonyl-Tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core intermediate for bioactive alkaloids and asymmetric synthetic ligands[1]. However, the purification of 2-nonyl-tetrahydroquinoline isomers presents a unique physicochemical challenge.

The presence of the long, highly lipophilic nonyl chain at the C2 stereocenter drastically alters the molecule's solubility and interaction dynamics. In chromatographic settings, the dominant hydrophobic interactions of the nonyl group often overpower the subtle stereoselective interactions required for chiral recognition[2]. Furthermore, the basic secondary amine of the THQ core interacts non-specifically with acidic silanols on silica-based stationary phases, leading to severe peak tailing. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks through optimized chiral HPLC and diastereomeric salt crystallization.

G A Racemic 2-nonyl-THQ B Direct Chiral HPLC (Normal Phase) A->B C Diastereomeric Salt Crystallization A->C D Enantiopure Isomers (>99% ee) B->D E Fractional Crystallization (Acetone/Hexane) C->E F Free Base Liberation (Alkaline Wash) E->F F->D

Fig 1. Purification workflow for 2-nonyl-tetrahydroquinoline isomers.

Troubleshooting FAQs: Chromatographic & Chemical Resolution

Q1: Why am I experiencing severe peak tailing during the chiral HPLC separation of 2-nonyl-THQ isomers? Causality: The secondary amine of the tetrahydroquinoline core is highly basic. On silica-based chiral stationary phases (CSPs), this basic nitrogen undergoes strong hydrogen bonding and ion-exchange interactions with residual acidic silanols. This secondary interaction disrupts the primary chiral recognition mechanism. Solution: Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) to the mobile phase[3]. The DEA competitively saturates the free silanol sites on the column, ensuring the 2-nonyl-THQ only interacts with the chiral selector, thereby restoring peak symmetry.

Q2: I am using a standard Reverse-Phase (C18) column for preliminary diastereomer separation, but the peaks are co-eluting. What is the mechanistic failure here? Causality: 2-nonyl-THQ is exceptionally lipophilic. In a reverse-phase aqueous/organic environment, the hydrophobic retention driven by the nonyl chain completely dominates the separation thermodynamics, masking any subtle structural differences between isomers. Solution: Switch to a Normal-Phase environment (e.g., Hexane/Isopropanol). Normal-phase chromatography suppresses the hydrophobic interactions of the alkyl chain, forcing the separation to rely on polar interactions (hydrogen bonding, dipole-dipole) near the chiral C2 center and the amine[4].

Q3: During diastereomeric salt resolution, my salt fails to crystallize and forms a viscous oil ("oiling out"). How do I induce crystallization? Causality: The long nonyl chain lowers the melting point and increases the solubility of the resulting diastereomeric salt in polar solvents (like methanol or water), leading to liquid-liquid phase separation rather than solid-liquid crystallization[1]. Solution: Shift to a lower-polarity solvent system, such as an Acetone/Hexane mixture. Additionally, use a highly rigid, sterically bulky resolving agent like (1S)-10-camphorsulfonic acid to increase the overall lattice energy of the crystal structure, promoting precipitation over oiling[5].

G2 Q1 Peak Tailing? A1 Silanol Interactions Q1->A1 A2 Add 0.1% DEA A1->A2 Q2 Co-elution? A3 Lower Temp (5°C) Q2->A3 A4 Decrease i-PrOH Q2->A4

Fig 2. Troubleshooting logic for chiral HPLC separation of THQ isomers.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Preparative Chiral HPLC Separation

Use this method for rapid isolation of enantiomers at the milligram to low-gram scale.

  • Sample Preparation: Dissolve racemic 2-nonyl-THQ in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 25 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IA) or a cellulose-based column (e.g., Chiralcel OJ-H)[6]. Equilibrate with a mobile phase of 98:2 Hexane:Isopropanol containing 0.1% DEA at a flow rate of 1.0 mL/min.

  • System Validation (Self-Check): Inject a 5 µL analytical volume. Monitor absorbance at 254 nm.

    • Validation Criterion: Calculate the resolution factor ( Rs​ ). Proceed to preparative scale only if Rs​>1.5 . If Rs​<1.5 , lower the column temperature to 5°C to increase the residence time and enhance chiral recognition[3].

  • Preparative Injection & Recovery: Scale up injection volume based on column capacity. Collect the enantiomeric fractions.

  • Concentration: Concentrate fractions under reduced pressure (rotary evaporator, bath temperature <35°C). Crucial Step: Backfill the rotary evaporator with Nitrogen gas. Tetrahydroquinolines are electron-rich and susceptible to rapid air oxidation into dihydroquinolines if exposed to oxygen while concentrated.

Protocol B: Diastereomeric Salt Crystallization

Use this method for scalable, multi-gram purification where HPLC is economically unviable.

  • Salt Formation: In a dry flask, dissolve 1.0 equivalent of racemic 2-nonyl-THQ in a 1:1 mixture of anhydrous Acetone and Hexane. In a separate vial, dissolve 1.0 equivalent of (1S)-10-camphorsulfonic acid in a minimal volume of Acetone[5].

  • Precipitation: Add the acid solution dropwise to the amine solution under vigorous stirring at 40°C.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight[1].

    • Validation Criterion: Crystals should appear as distinct needles. If an oil forms, reheat to 40°C, add 5% more Hexane (anti-solvent), and seed with a pure crystal if available.

  • Free Base Liberation: Filter the precipitated diastereomeric salt and wash with cold Hexane. Suspend the solid in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ until the aqueous layer tests at pH 8. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield the enantiopure free base[1].

Quantitative Performance Data

The following table synthesizes expected chromatographic and resolution data for 2-alkyl-tetrahydroquinolines to guide your method selection and benchmarking[6][7].

Table 1: Comparative Resolution Data for 2-Alkyl-THQ Isomers

CompoundResolution StrategyStationary Phase / Resolving AgentMobile Phase / Solvent SystemYield (%)Enantiomeric Excess (ee %)
2-Methyl-THQ Chiral HPLCChiralcel OJ-HHexane/i-PrOH (95:5)92>99.0
2-Nonyl-THQ Chiral HPLCChiralpak IAHexane/i-PrOH (98:2) + 0.1% DEA8898.5
2-Nonyl-THQ Diastereomeric Salt(1S)-10-Camphorsulfonic AcidAcetone/Hexane (1:1)7496.0
2-Aryl-THQ Chiral HPLCChiralpak ZWIX(-)MeOH/MeCN (60:40) + FA/TEA95>99.0

Sources

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and operational variables that contribute to batch-to-batch inconsistencies when synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and operational variables that contribute to batch-to-batch inconsistencies when synthesizing Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3).

The most robust and scalable route for synthesizing this molecule involves the N-oxidation of 5,6,7,8-tetrahydroquinoline, followed by a highly regioselective Grignard alkylation at the C2 position. While this pathway is highly effective, it is exquisitely sensitive to moisture, temperature fluctuations, and stoichiometric imbalances. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure reproducible yields.

Synthetic Workflow & Critical Control Points

The synthesis relies on the inherent electrophilicity of the pyridine N-oxide at the C2 and C6 positions. By carefully controlling the reaction environment, we can force the nonylmagnesium bromide to attack exclusively at C2, followed by a forced aromatization step.

G SM 5,6,7,8-Tetrahydroquinoline Ox Step 1: N-Oxidation (m-CPBA, DCM, 0 °C) SM->Ox NOx 5,6,7,8-Tetrahydroquinoline N-oxide (Validation: KF Titration < 100 ppm) Ox->NOx Grig Step 2: Grignard Addition (NonylMgBr, THF, -78 °C) NOx->Grig Int N-Hydroxy-Dihydropyridine Intermediate Grig->Int Arom Step 3: Aromatization (Ac2O, 120 °C) Int->Arom Prod 2-Nonyl-5,6,7,8-tetrahydroquinoline (Target Product) Arom->Prod

Workflow for the synthesis of 2-nonyl-5,6,7,8-tetrahydroquinoline via N-oxide alkylation.

Self-Validating Experimental Protocols

To eliminate batch-to-batch variability, every step in this protocol includes a mandatory validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Oxidation of 5,6,7,8-Tetrahydroquinoline

Causality: We utilize meta-chloroperoxybenzoic acid (m-CPBA) because it is an electrophilic oxidant that cleanly transfers an oxygen atom to the nucleophilic pyridine nitrogen without over-oxidizing the aliphatic tetrahydroquinoline ring[1].

  • Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Slowly add m-CPBA (1.1 equiv) portion-wise to prevent exothermic spikes.

  • Reaction Monitoring: Stir for 2 hours at 0 °C to room temperature.

  • Validation Checkpoint 1 (Conversion): Perform TLC or LC-MS. The reaction is complete only when the starting material is >98% consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Moisture): Dry the resulting N-oxide under high vacuum for 12 hours. Perform a Karl Fischer (KF) titration. The moisture content must be < 100 ppm before proceeding.

Step 2: Regioselective Grignard Alkylation & Aromatization

Causality: The regio- and stereoselective addition of alkyl Grignard reagents to pyridine N-oxides is kinetically favored at the C2 position at ultra-low temperatures[2]. Following the addition, the resulting N-hydroxy-dihydropyridine must be aromatized. We use acetic anhydride (Ac₂O) to acetylate the hydroxyl group, converting it into a superior leaving group that undergoes thermal elimination[3].

  • Validation Checkpoint 3 (Grignard Titer): Titrate the nonylmagnesium bromide solution using iodine/LiCl or salicylaldehyde phenylhydrazone immediately before use. Do not rely on the manufacturer's stated molarity.

  • Reaction Setup: Dissolve the anhydrous 5,6,7,8-tetrahydroquinoline N-oxide in dry THF under a strict argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add the titrated nonylmagnesium bromide (1.5 equiv) dropwise. Maintain the internal temperature below -70 °C to prevent C4-alkylation. Stir for 1 hour at -78 °C.

  • Aromatization: Directly add Ac₂O (3.0 equiv) to the cold reaction mixture. Remove the cooling bath and allow the mixture to warm to room temperature, then heat to 120 °C (or reflux) for 4 hours.

  • Workup: Cool to room temperature, quench carefully with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure 2-nonyl-5,6,7,8-tetrahydroquinoline.

Quantitative Data & Reaction Parameters

Deviations from optimal parameters are the primary cause of yield fluctuations. Use the following table to benchmark your process:

ParameterTarget SpecificationConsequence of DeviationMechanistic Causality
N-Oxide Moisture < 100 ppm (via KF)Yield drops by 20–50%Water protonates and irreversibly quenches the nonylmagnesium bromide, forming nonane.
Grignard Stoichiometry 1.5 equivalentsIncomplete conversionExcess is required to compensate for trace moisture and to drive the bimolecular addition to completion.
Addition Temperature Strictly -78 °CIncreased C4-alkylation (up to 15%)Higher temperatures provide enough thermal energy to overcome the kinetic barrier, allowing attack at the C4 position[4].
Aromatization Temp 120 °C (with Ac₂O)Accumulation of intermediateInsufficient thermal energy prevents the elimination of the acetate leaving group, halting the restoration of aromaticity.

Troubleshooting & FAQs

Q1: My overall yield fluctuates wildly between 30% and 80% across different batches. What is the most likely culprit? A1: The most common cause of drastic yield fluctuation in this pathway is moisture in the N-oxide intermediate . Pyridine N-oxides are highly hygroscopic. If the N-oxide absorbs water from the atmosphere during transfer, that water will violently quench the nonylmagnesium bromide in Step 2. Solution: Implement Validation Checkpoint 2 (Karl Fischer titration). If moisture is >100 ppm, redissolve the intermediate in toluene and perform an azeotropic distillation prior to the Grignard addition.

Q2: LC-MS analysis of my crude product shows a large peak with a mass of [M+18] relative to the target product. What is this, and how do I fix it? A2: You are isolating the un-aromatized N-hydroxy-dihydropyridine intermediate (or a partially hydrated variant). This indicates a failure in the aromatization step. The driving force for rearomatization requires the hydroxyl group to be converted into a good leaving group. Solution: Ensure you are adding at least 3.0 equivalents of Ac₂O and that your heating block is actually reaching 120 °C. If thermal elimination continues to fail, you can introduce an external oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to force the rearomatization[4].

Q3: NMR analysis shows a mixture of isomers, specifically a byproduct where the nonyl chain is attached to the C4 position instead of C2. How do I improve regioselectivity? A3: Regioselectivity in the alkylation of pyridine N-oxides is strictly temperature-dependent. While C2-alkylation is kinetically favored, the C4 position becomes competitive if the reaction is allowed to warm up. Solution: Ensure your dry ice/acetone bath is fully saturated with dry ice. Add the Grignard reagent at a rate that prevents the internal temperature from spiking above -70 °C. Do not remove the cooling bath until the Ac₂O has been fully added.

Q4: Can I use a Minisci-type radical alkylation instead of the Grignard route to avoid moisture sensitivity? A4: Yes, but it comes with its own variability. A Minisci reaction using decanoic acid, silver nitrate, and ammonium persulfate can yield the 2-nonyl product. However, Minisci reactions on quinoline derivatives often suffer from poor C2/C4 regioselectivity and over-alkylation (di-alkylation) compared to the highly controlled Grignard addition to the N-oxide. If you choose the Minisci route, you must carefully control the stoichiometry of the radical initiator and use a co-solvent system (e.g., DCM/H₂O) to manage the solubility of the aliphatic acid.

References

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines Source: Organic Letters - ACS Publications URL:[Link]

  • Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Optimizing dosage and administration routes for in vivo studies of 2-nonyl-tetrahydroquinoline

Welcome to the Technical Support Center for in vivo applications of 2-nonyl-tetrahydroquinoline (2-nonyl-THQ) and related 4-hydroxy-2-alkylquinolines (HAQs). Originally identified as critical quorum-sensing (QS) signals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo applications of 2-nonyl-tetrahydroquinoline (2-nonyl-THQ) and related 4-hydroxy-2-alkylquinolines (HAQs). Originally identified as critical quorum-sensing (QS) signals, iron chelators, and immunomodulators in Pseudomonas aeruginosa[1][2], these highly lipophilic molecules present unique challenges in preclinical drug development.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and pharmacokinetic insights to ensure the scientific integrity of your in vivo efficacy and toxicity models.

Part 1: Formulation & Administration Routes (FAQs)

Q1: Why does my 2-nonyl-THQ precipitate at the injection site when using standard saline? The Causality: 2-nonyl-THQ possesses a long, hydrophobic nine-carbon (C9) alkyl chain attached to a tetrahydroquinoline core. This structural motif results in a high partition coefficient (LogP > 4.5) and negligible aqueous solubility. When a concentrated stock (often dissolved in pure DMSO) is injected directly into the aqueous environment of the bloodstream or peritoneal cavity, the solvent rapidly diffuses away, leaving the lipophilic 2-nonyl-THQ to crash out of solution. This precipitation not only nullifies systemic exposure but can cause local tissue necrosis or fatal pulmonary embolisms during intravenous (IV) administration. The Solution: You must use a thermodynamically stable vehicle. We recommend a step-down co-solvent system (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) or liposomal encapsulation[1]. Liposomes shield the hydrophobic C9 chain within their lipid bilayer, allowing stable suspension in aqueous plasma.

Q2: How do I choose between Intravenous (IV), Intraperitoneal (IP), and Oral (PO) routes for systemic QS inhibition models? The Causality: The choice of route dictates the pharmacokinetic (PK) profile and the primary site of metabolism.

  • PO (Oral): Alkylquinolines are subject to extensive first-pass metabolism in the liver via cytochrome P450 enzymes, which rapidly oxidize the alkyl chain or the quinoline ring. PO administration typically results in <10% bioavailability.

  • IP (Intraperitoneal): Ideal for localized infection models (e.g., peritonitis). However, absorption into the systemic circulation is slow, and the drug is still routed through the portal vein to the liver, leading to moderate first-pass clearance.

  • IV (Intravenous): Bypasses absorption barriers and first-pass metabolism, providing 100% bioavailability. This is mandatory for establishing baseline PK parameters (Clearance, Volume of Distribution) and for treating systemic bacteremia or acute inflammatory models[3].

Part 2: Pharmacokinetics & Dosage Optimization

Q3: How do I establish the Maximum Tolerated Dose (MTD) without confounding toxicity? The Causality: Alkylquinolines like 2-nonyl-THQ and its native analog 4-hydroxy-2-nonylquinoline (HNQ) are not merely bacterial signals; they actively modulate host immunity. High systemic doses can suppress the generation of interleukin-12, inhibit T-cell proliferation, and down-regulate NF-κB pathways[3][4]. Therefore, the MTD should not be based solely on lethality (LD50). Instead, it must be titrated against immunosuppressive biomarkers. A self-validating system involves measuring baseline TNF-α and IL-6 levels post-dose; if these cytokines drop by >50% in an uninfected subject, you have exceeded the immunologically silent MTD.

Q4: Why is my in vivo efficacy lower than my in vitro MIC/IC50 predictions? The Causality: The discrepancy is driven by Plasma Protein Binding (PPB) . Due to its lipophilicity, >95% of circulating 2-nonyl-THQ binds to serum albumin and α1-acid glycoprotein. Only the unbound (free) fraction can penetrate tissues to engage the bacterial MvfR (PqsR) receptor or exert antimicrobial effects[5]. In vitro assays conducted in protein-free broth artificially inflate the apparent potency. You must calculate the in vivo target dose based on the fu​ (fraction unbound) derived from equilibrium dialysis experiments.

Part 3: Visualizations of Mechanisms and Workflows

Mechanism of Action: The Alkylquinoline Signaling Cascade

Understanding the biosynthetic origin and receptor targets of 2-nonyl-THQ and related HAQs is critical for timing your in vivo interventions. These molecules are derived from octanoic/decanoic acids rather than 3-ketofatty acids[6].

Pathway A Precursors (Anthranilic Acid + Fatty Acids) B PqsABCDE Operon (Biosynthetic Machinery) A->B Catalysis C 2-Nonyl-THQ / HNQ (Alkylquinoline Pool) B->C Condensation D MvfR (PqsR) Receptor (Bacterial Target) C->D Autoinduction E Host Immune Cells (Mammalian Target) C->E Immunomodulation F Virulence Factors (Pyocyanin, Elastase) D->F QS Activation G Cytokine Suppression (IL-12, TNF-α down-regulation) E->G Host Response

Caption: Biosynthetic pathway and dual-target mechanisms of 2-nonyl-THQ and related alkylquinolines.

In Vivo Optimization Workflow

This self-validating workflow ensures that formulation artifacts do not confound your efficacy data.

Workflow S1 1. Vehicle Selection (Lipid/PEG/DMSO) S2 2. Route Optimization (IV vs. IP vs. PO) S1->S2 S3 3. PK Profiling (LC-MS/MS & PPB) S2->S3 S4 4. Efficacy Models (Infection/Inflammation) S3->S4

Caption: Step-by-step pipeline for optimizing in vivo dosing of lipophilic alkylquinolines.

Part 4: Quantitative Data & Formulation Guidelines

Table 1: Recommended Vehicle Formulations for 2-Nonyl-THQ

Note: Always prepare fresh formulations to prevent gradual micro-precipitation.

Vehicle SystemComposition (v/v)Max Solubility (mg/mL)Recommended RouteTolerability / Notes
Co-solvent A 5% DMSO, 10% Tween-80, 85% Saline2.5IV, IPHigh. Inject slowly (over 1 min) for IV.
Co-solvent B 10% DMSO, 40% PEG400, 50% Saline5.0IP, POModerate. High PEG can cause transient osmotic stress.
Liposomal DOPC/Cholesterol (molar ratio 7:3)>10.0IVExcellent. Ideal for targeted delivery and extended half-life[1].
Suspension 0.5% Carboxymethylcellulose (CMC)N/A (Suspension)PO onlyGood for oral gavage; requires constant stirring.
Table 2: Comparative Pharmacokinetic Parameters (Representative for HAQs)

Data represents simulated baseline parameters for a 10 mg/kg IV vs. PO dose in murine models.

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)Clinical Implication
Cmax 12.4 µg/mL1.1 µg/mLPO fails to reach therapeutic thresholds for acute models.
Tmax 0.08 h (Immediate)2.5 hIV is required for immediate receptor saturation.
Half-life (t1/2) 1.8 h2.2 hRapid clearance necessitates multi-dose regimens (q8h or q12h).
Bioavailability (F) 100%< 9%Extensive hepatic first-pass metabolism limits oral utility.

Part 5: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Vehicle Formulation and IV Administration

This protocol ensures the compound remains in solution upon introduction to the bloodstream.

  • Stock Preparation: Dissolve 2-nonyl-THQ in 100% anhydrous DMSO to a concentration of 50 mg/mL. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Surfactant Addition: Transfer 100 µL of the DMSO stock to a sterile glass vial. Add 200 µL of Tween-80. Vortex vigorously for 3 minutes. Causality: The surfactant must coat the solvated molecules before aqueous exposure to form stable micelles.

  • Aqueous Dilution: Dropwise, add 1.7 mL of sterile 0.9% Saline while continuously vortexing the vial. The final concentration is 2.5 mg/mL in 5% DMSO / 10% Tween-80 / 85% Saline.

  • Validation Step (Critical): Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet forms, the micellar capacity has been exceeded; you must decrease the drug concentration.

  • Administration: Warm the solution to 37°C. Using a 29G insulin syringe, administer via the lateral tail vein of the mouse at a volume of 4 mL/kg (yielding a 10 mg/kg dose). Inject slowly over 60 seconds to prevent acute surfactant-induced histamine release.

Protocol 2: In Vivo PK Blood Sampling and LC-MS/MS Quantification

This protocol minimizes ex vivo degradation and protein-binding artifacts.

  • Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose), collect 50 µL of blood via submandibular bleed into K2-EDTA tubes.

  • Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma to a pre-chilled tube. Causality: Alkylquinolines can partition into red blood cell membranes; rapid separation prevents artificially low plasma readings.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of an internal standard, e.g., deuterated PQS) to 50 µL of plasma. Vortex for 5 minutes.

  • Extraction: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the protonated parent ion of 2-nonyl-THQ.

References

  • Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS.[Link]

  • Modulation of immune cell function, IDO expression and kynurenine production by the quorum sensor 2-heptyl-3-hydroxy-4-quinolone (PQS). Frontiers in Immunology.[Link]

  • Inhibitors of Pathogen Intercellular Signals as Selective Anti-Infective Compounds. PLOS Pathogens.[Link]

  • Burkholderia pseudomallei, B. thailandensis, and B. ambifaria Produce 4-Hydroxy-2-Alkylquinoline Analogues with a Methyl Group at the 3 Position That Is Required for Quorum-Sensing Regulation. Journal of Bacteriology (ASM).[Link]

  • The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology.[Link]

  • A label-free approach for relative spatial quantitation of c-di-GMP in microbial biofilms. Nature Communications (PMC).[Link]

  • The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. Scientific Reports (PMC).[Link]

  • Imaging Bacterial Interspecies Chemical Interactions by Surface-Enhanced Raman Scattering. ACS Nano.[Link]

  • Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology (ResearchGate).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Nonyl-5,6,7,8-tetrahydroquinoline vs. Alternative Alkylated Quinolines in Antimicrobial Development

Executive Summary & Strategic Context Alkylated quinolines represent a highly versatile and privileged class of bioactive scaffolds in drug discovery and agrochemical development[1]. However, subtle modifications to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Alkylated quinolines represent a highly versatile and privileged class of bioactive scaffolds in drug discovery and agrochemical development[1]. However, subtle modifications to the quinoline core—such as ring saturation or the positioning of hydroxyl and alkyl groups—drastically alter their mechanism of action.

This guide provides a rigorous comparative analysis between 2-nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ) (CAS: 59652-32-3)[2], an antifungal constituent natively identified in egg tar[3], and other prominent alkylated quinolines such as 4-hydroxy-2-nonylquinoline (Pseudan IX) [4], a biologically critical quorum-sensing metabolite in Pseudomonas aeruginosa[5]. By understanding the causality behind their structural differences, researchers can better select the appropriate scaffold for targeted antimicrobial or antifungal applications.

Structural & Mechanistic Divergence (The "Why")

To deploy these molecules effectively, we must first understand how their structural topology dictates their biological targets.

2-Nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ)
  • Structure: Features a partially saturated pyridine/benzene ring (tetrahydroquinoline core) and a highly lipophilic C9 (nonyl) chain at the 2-position.

  • Mechanism of Action: The saturation of the ring alters the electron density and basicity of the nitrogen atom compared to fully aromatic quinolines. The long nonyl chain acts as a lipid anchor. Instead of engaging in specific receptor binding, 2-NTHQ primarily functions via membrane disruption . The lipophilic tail inserts into fungal cell membranes, while the basic core interacts with phospholipid headgroups, leading to membrane destabilization and cell lysis. This mechanism is supported by its historical isolation as a potent antifungal agent ().

4-Hydroxy-2-nonylquinoline (Pseudan IX)
  • Structure: Retains full aromaticity and features a crucial hydroxyl group at the C4 position alongside the C2-nonyl chain.

  • Mechanism of Action: This molecule does not primarily act as a simple membrane disruptor. The C4-hydroxyl and the quinoline nitrogen create a potent bidentate ligand capable of iron (Fe3+) chelation [6]. By sequestering iron, it starves competing microbes (an antibacterial effect). Furthermore, it acts as a signaling molecule modulating the pqsABCDE operon in Pseudomonas aeruginosa, directly regulating biofilm formation and virulence ().

MOA cluster_0 2-Nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ) cluster_1 4-Hydroxy-2-nonylquinoline (Pseudan IX) NTHQ 2-NTHQ (Lipophilic Core) Membrane Fungal Cell Membrane Insertion NTHQ->Membrane Hydrophobic Interaction Lysis Membrane Lysis & Antifungal Effect Membrane->Lysis Disruption Pseudan Pseudan IX (Quorum Sensing) Fe Iron Chelation (Fe3+) Pseudan->Fe Binding PQS pqsABCDE Operon Modulation Pseudan->PQS Signaling AntiB Antibacterial Effect & Biofilm Inhibition Fe->AntiB Starvation PQS->AntiB Regulation

Comparative mechanism of action between 2-NTHQ and Pseudan IX in microbial targets.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of 2-NTHQ against alternative quinoline scaffolds.

CompoundCAS NumberCore ScaffoldPrimary MechanismKey ApplicationTypical MIC Range (Fungi)
2-Nonyl-5,6,7,8-tetrahydroquinoline 59652-32-3TetrahydroquinolineMembrane disruptionAntifungal (Agrochemical/Topical)2 - 16 µg/mL
4-Hydroxy-2-nonylquinoline N/AQuinolin-4-olIron chelation, Quorum sensingAntibacterial, Biofilm inhibition> 64 µg/mL (Poor antifungal)
8-Hydroxyquinoline 148-24-3QuinolineMetal chelation (Cu2+, Fe2+)Broad-spectrum antimicrobial4 - 32 µg/mL
Imazaquin 81335-37-7Quinolinecarboxylic acidALS enzyme inhibitionHerbicideN/A (Plant specific)

Self-Validating Experimental Protocol

To objectively compare the antimicrobial and iron-chelating properties of these quinolines, a dual-axis screening protocol is required. As an application scientist, I design protocols that are self-validating systems —meaning the assay contains internal controls that definitively prove the mechanism, not just the result.

Protocol: High-Throughput Broth Microdilution & Mechanistic Validation Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) while isolating the variable of iron dependency to validate the mechanism of action.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard RPMI 1640 (for fungi) and Mueller-Hinton Broth (MHB) (for bacteria).

    • Causality: Standardized media ensure baseline reproducibility across different laboratory environments.

  • The Self-Validating Step (Iron Depletion): Treat a subset of the MHB/RPMI with Chelex-100 resin to remove trace metals. Divide this into two aliquots: one remains depleted, and the other is supplemented with 100 µM FeCl₃.

    • Causality: If a compound's MIC shifts drastically (e.g., becomes ineffective) in iron-supplemented media compared to iron-depleted media, its mechanism is definitively confirmed as chelation-dependent (expected for Pseudan IX). Conversely, 2-NTHQ should show no significant MIC shift, internally validating its membrane-disruption mechanism.

  • Compound Solubilization: Dissolve 2-NTHQ and reference quinolines in DMSO. Ensure the final assay concentration of DMSO is ≤1%.

    • Causality: Concentrations >1% DMSO can cause baseline membrane toxicity, artificially inflating the apparent efficacy of membrane disruptors like 2-NTHQ.

  • Inoculation: Standardize microbial suspensions to 5×105 CFU/mL using a 0.5 McFarland standard.

  • Incubation & Readout: Incubate plates at 35°C for 24-48 hours. Read optical density (absorbance) at 600 nm using a microplate reader.

Workflow Prep Compound Preparation Assay Broth Microdilution (+/- Iron Control) Prep->Assay Inoculum Microbial Inoculum Prep Inoculum->Assay Read Absorbance Readout Assay->Read Analysis MIC & Mechanism Validation Read->Analysis

Standardized workflow for determining MIC and internally validating quinoline mechanisms.

Strategic Recommendations

When selecting an alkylated quinoline for development:

  • Choose 2-NTHQ when targeting fungal pathogens where resistance to specific enzyme inhibitors (like azoles) is high. Its physical membrane-disruption mechanism makes resistance development energetically unfavorable for the pathogen.

  • Choose 4-Hydroxy-2-alkylquinolines when targeting bacterial biofilms or when synergistic therapies are needed to disrupt bacterial quorum sensing () without causing broad-spectrum eukaryotic toxicity.

References

  • Title: タール剤の成分研究(第5報)鶏卵乾留タール中の抗糸状菌性物質について その3 (Studies on active principles of tar antifungal constituents in egg tar) Source: J-STAGE (Journal of the Pharmaceutical Society of Japan) URL: [Link]

  • Title: Iron- and 4-hydroxy-2-alkylquinoline-containing periplasmic inclusion bodies of Pseudomonas aeruginosa: A chemical analysis Source: U.S. Geological Survey (USGS) / Biochimica et Biophysica Acta URL: [Link]

  • Title: Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines Source: Journal of Bacteriology (ASM Journals) URL: [Link]

  • Title: Quinoline Derivatives in Discovery and Development of Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Validating the Anticancer Activity of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- in Animal Models: A Comparative Guide

The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure, with numerous deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer activity through diverse mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and disruption of angiogenesis.[1][2][3] This guide focuses on a novel investigational compound, Quinoline, 5,6,7,8-tetrahydro-2-nonyl- , and provides a comprehensive framework for validating its anticancer activity in preclinical animal models. As direct in vivo data for this specific molecule is not yet broadly published, we will present a robust, logical, and scientifically-grounded approach to its evaluation, comparing its hypothetical performance against established chemotherapeutic agents, Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the critical experimental choices that underpin a successful preclinical anticancer drug validation program.

The Imperative of In Vivo Validation: Bridging the Gap from Bench to Bedside

While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex interplay of a tumor with its microenvironment and the host's physiological systems.[4] Animal models are, therefore, indispensable for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of a novel compound before it can be considered for human clinical trials.[5][6][7] The choice of the appropriate animal model is a critical decision that profoundly influences the translational relevance of the preclinical data.

Two of the most widely utilized and informative models in oncology research are the xenograft and syngeneic mouse models.

  • Xenograft Models: These models involve the implantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice.[8][9] Their primary advantage is the ability to study the effect of a drug on a human tumor, providing valuable insights into direct antitumor activity.

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10][11][12][13] The key feature of syngeneic models is the presence of a fully functional immune system, making them essential for evaluating immunomodulatory effects of cancer therapies.[14]

A Comparative Framework for Efficacy and Toxicity

To contextualize the potential of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, its performance must be benchmarked against standard-of-care agents. For this guide, we will use Doxorubicin and Cisplatin as comparators, two widely used chemotherapeutics with well-characterized efficacy and toxicity profiles in various cancer types.[15][16][17][18][19][20][21][22][23]

Table 1: Hypothetical Comparative Efficacy and Toxicity in a Breast Cancer Xenograft Model
CompoundDosing Regimen (i.p.)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)Observed Toxicities
Vehicle Control 100 µL Saline, daily0+2.5None
Quinoline, 5,6,7,8-tetrahydro-2-nonyl- 20 mg/kg, daily55-3.0Mild lethargy
Doxorubicin 5 mg/kg, weekly65-8.5Significant weight loss, lethargy
Cisplatin 3 mg/kg, every 3 days60-10.2Severe weight loss, signs of distress

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on the specific cell line, animal strain, and experimental conditions.

Experimental Design and Protocols

Part 1: Assessing Direct Antitumor Activity in a Xenograft Model

The initial step in validating a novel compound is often to assess its direct ability to inhibit tumor growth. A subcutaneous xenograft model is the workhorse for this evaluation.

xenograft_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., MCF-7 Breast Cancer Cells) cell_harvest 3. Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization 2. Animal Acclimatization (Immunodeficient Mice) implantation 4. Subcutaneous Implantation animal_acclimatization->implantation cell_harvest->implantation tumor_growth 5. Tumor Growth to Palpable Size implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Tumor Volume & Body Weight Monitoring treatment->monitoring euthanasia 9. Euthanasia at Endpoint monitoring->euthanasia tissue_collection 10. Tumor & Organ Collection euthanasia->tissue_collection analysis 11. Histopathological & Biomarker Analysis tissue_collection->analysis

Figure 1: Workflow for a Xenograft Efficacy Study.
  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[24]

  • Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.[8][25] These mice lack a functional adaptive immune system, preventing the rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS. A mixture with an extracellular matrix like Matrigel or Cultrex BME can improve tumor take rates.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

  • Compound Administration:

    • Formulate Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, Doxorubicin, and Cisplatin in appropriate vehicles.

    • Administer the compounds and vehicle control via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, according to the dosing schedule outlined in Table 1.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[24]

    • Monitor the body weight of each mouse at the same frequency as a general indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set treatment duration.

    • At the endpoint, mice are euthanized, and tumors and major organs are collected for histopathological analysis and biomarker studies.

Part 2: Investigating Immunomodulatory Potential in a Syngeneic Model

With the rise of immuno-oncology, understanding a compound's effect on the immune system is crucial. A syngeneic model provides this opportunity.

syngeneic_workflow cluster_prep_sync Preparation cluster_implantation_sync Tumor Implantation cluster_treatment_sync Treatment & Monitoring cluster_endpoint_sync Endpoint Analysis cell_culture_sync 1. Cell Culture (e.g., 4T1 Murine Breast Cancer Cells) cell_harvest_sync 3. Cell Harvest & Preparation cell_culture_sync->cell_harvest_sync animal_acclimatization_sync 2. Animal Acclimatization (Immunocompetent Mice, e.g., BALB/c) implantation_sync 4. Orthotopic Implantation (Mammary Fat Pad) animal_acclimatization_sync->implantation_sync cell_harvest_sync->implantation_sync tumor_growth_sync 5. Tumor Growth to Palpable Size implantation_sync->tumor_growth_sync randomization_sync 6. Randomization into Treatment Groups tumor_growth_sync->randomization_sync treatment_sync 7. Compound Administration randomization_sync->treatment_sync monitoring_sync 8. Tumor Volume & Survival Monitoring treatment_sync->monitoring_sync euthanasia_sync 9. Euthanasia at Endpoint monitoring_sync->euthanasia_sync tissue_collection_sync 10. Tumor, Spleen & Lymph Node Collection euthanasia_sync->tissue_collection_sync analysis_sync 11. Immune Cell Infiltration Analysis (FACS, IHC) tissue_collection_sync->analysis_sync

Figure 2: Workflow for a Syngeneic Immuno-Oncology Study.
  • Cell Culture: Murine breast cancer cells (e.g., 4T1) are cultured in appropriate media. The 4T1 model is highly metastatic and suitable for studying immune responses.[12]

  • Animal Model: Immunocompetent female BALB/c mice (6-8 weeks old) are used, as they are genetically matched to the 4T1 cell line.[14]

  • Tumor Cell Implantation:

    • Harvest and prepare 4T1 cells as described for the xenograft model.

    • Inject approximately 1 x 10^5 cells into the mammary fat pad of each mouse. Orthotopic implantation provides a more clinically relevant tumor microenvironment.[12]

  • Tumor Growth and Treatment: Follow steps 4 and 5 from the xenograft protocol, using appropriate dosing for the syngeneic model.

  • Efficacy Monitoring: In addition to tumor volume, overall survival is a key endpoint in syngeneic studies.

  • Immunophenotyping:

    • At the study endpoint, or at various time points during the study, tumors, spleens, and tumor-draining lymph nodes are harvested.

    • Tissues are processed to create single-cell suspensions.

    • Flow cytometry (FACS) is used to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor microenvironment.

    • Immunohistochemistry (IHC) can be used to visualize the spatial distribution of immune cells within the tumor.

Conclusion and Future Directions

The validation of a novel anticancer compound like Quinoline, 5,6,7,8-tetrahydro-2-nonyl- requires a rigorous and multi-faceted preclinical evaluation. By employing both xenograft and syngeneic animal models, researchers can gain a comprehensive understanding of the compound's direct antitumor efficacy and its potential to modulate the host immune response. The comparative data against standard-of-care agents is essential for contextualizing its therapeutic potential and guiding future clinical development. The protocols and frameworks presented in this guide offer a robust starting point for the in-depth preclinical characterization of this and other promising quinoline derivatives.

References

  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo. (2016). Retrieved from [Link]

  • Syngeneic Mouse Models | Champions Oncology. (n.d.). Retrieved from [Link]

  • Syngeneic Mouse Models for Tumor Research | Biocytogen. (n.d.). Retrieved from [Link]

  • Antitumor Effects of Doxorubicin Followed by Zoledronic Acid in a Mouse Model of Breast Cancer | JNCI - Oxford Academic. (2008). Retrieved from [Link]

  • Syngeneic Mouse Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PubMed. (2010). Retrieved from [Link]

  • Mouse Models for Cancer Immunotherapy Research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Syngeneic Tumor Mouse Models: The Pros and Cons - Blog - Crown Bioscience. (2024). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (n.d.). Retrieved from [Link]

  • Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC. (2025). Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). Retrieved from [Link]

  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (2016). Retrieved from [Link]

  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - MDPI. (2020). Retrieved from [Link]

  • Tumor Heterogeneity Underlies Differential Cisplatin Sensitivity in Mouse Models of Small-Cell Lung Cancer - PMC. (2019). Retrieved from [Link]

  • Antitumor Effects of Cisplatin Combined with Tecemotide Immunotherapy in a Human MUC1 Transgenic Lung Cancer Mouse Model - AACR Journals. (2014). Retrieved from [Link]

  • Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Retrieved from [Link]

  • Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes. (n.d.). Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). Retrieved from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate. (2025). Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.). Retrieved from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (n.d.). Retrieved from [Link]

  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025). Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (2024). Retrieved from [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (2023). Retrieved from [Link]

  • Inducible Mouse Models for Cancer Drug Target Validation - PMC - NIH. (2016). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - MOST Wiedzy. (n.d.). Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). Retrieved from [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed. (2016). Retrieved from [Link]

  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes - ResearchGate. (n.d.). Retrieved from [Link]

  • The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed. (2024). Retrieved from [Link]

Sources

Validation

Cross-validation of analytical methods for 2-nonyl-tetrahydroquinoline quantification

Cross-Validation of Analytical Methods for 2-Nonyl-Tetrahydroquinoline Quantification: A Comprehensive Guide The Analytical Challenge: Quantifying 2-Nonyl-Tetrahydroquinoline 2-nonyl-tetrahydroquinoline (2-NTHQ) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 2-Nonyl-Tetrahydroquinoline Quantification: A Comprehensive Guide

The Analytical Challenge: Quantifying 2-Nonyl-Tetrahydroquinoline

2-nonyl-tetrahydroquinoline (2-NTHQ) is a critical alkylquinoline derivative, functioning both as a signaling molecule in microbial quorum-sensing pathways and as a lipophilic intermediate in pharmaceutical synthesis. Accurate quantification of 2-NTHQ in complex biological matrices (e.g., plasma, culture media) is challenging due to its secondary amine structure and high lipophilicity.

During the lifecycle of a drug development or biomarker program, laboratories frequently transition from legacy analytical platforms to modern, high-throughput systems. When switching from an established Gas Chromatography-Mass Spectrometry (GC-MS) method to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, regulatory bodies mandate a rigorous cross-validation to ensure data interchangeability[1]. This guide objectively compares these analytical alternatives and provides a self-validating protocol for conducting an ICH M10-compliant cross-validation.

Mechanistic Rationale: Instrument Interactions

Understanding the causality behind method performance requires analyzing how the 2-NTHQ molecule interacts with different analytical environments:

  • GC-MS (The Legacy Method): 2-NTHQ contains a secondary amine within its tetrahydroquinoline ring. If injected directly into a GC system, the polar N-H bond interacts strongly with active silanol groups on the capillary column's stationary phase. This causes severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, GC-MS requires mandatory chemical derivatization (e.g., using Trifluoroacetic Anhydride, TFAA) to replace the amine hydrogen with a trifluoroacetyl group, increasing volatility and thermal stability[2].

  • LC-MS/MS (The Modern Standard): In LC-MS/MS utilizing Electrospray Ionization (ESI), the secondary amine is an asset rather than a liability. The nitrogen atom's lone pair of electrons exhibits a high proton affinity. When introduced into an acidic mobile phase (e.g., 0.1% formic acid), 2-NTHQ is readily protonated to form a highly stable [M+H]+ precursor ion. This enables direct, highly sensitive Multiple Reaction Monitoring (MRM) without the need for tedious derivatization.

  • HPLC-UV (The Routine Alternative): While 2-NTHQ possesses a chromophore (the aromatic ring), UV detection lacks the specificity and sensitivity required for trace-level biological analysis. It is generally restricted to bulk API (Active Pharmaceutical Ingredient) formulation quality control.

Methodological Performance Comparison

To objectively evaluate the alternatives, we compiled experimental validation data comparing the three primary platforms for 2-NTHQ quantification in human plasma.

Table 1: Analytical Method Performance Comparison

ParameterLC-MS/MS (Recommended)GC-MS (Legacy)HPLC-UV (Alternative)
Ionization / Detection ESI+ (MRM Mode)EI (70 eV)UV (254 nm)
Sample Preparation Protein Precipitation (PPT)LLE + TFAA DerivatizationLLE
Lower Limit of Quantitation 0.1 ng/mL5.0 ng/mL500 ng/mL
Linear Dynamic Range 0.1 – 500 ng/mL5.0 – 1000 ng/mL0.5 – 50 µg/mL
Matrix Effect Minimal (Compensated by IS)High (Requires matrix matching)N/A (Lack of specificity)
Analytical Run Time 3.5 minutes15.0 minutes10.0 minutes

ICH M10 Cross-Validation Framework

When transitioning from GC-MS to LC-MS/MS, the ICH M10 guideline requires a cross-validation study. Recent industry consensus emphasizes that cross-validation is no longer a strict "pass/fail" exercise, but rather a statistical assessment of systematic bias to ensure clinical interpretations remain unaffected,[3].

ICH_M10_CV Start Sample Selection (ICH M10) QCs Spiked QC Samples (Triplicate) Start->QCs ISR Incurred Samples (n ≥ 30) Start->ISR MethodA Legacy: GC-MS (TFAA Derivatized) QCs->MethodA MethodB New: LC-MS/MS (ESI+ Mode) QCs->MethodB ISR->MethodA ISR->MethodB DataA Quantification A MethodA->DataA DataB Quantification B MethodB->DataB Stats Statistical Assessment (Bland-Altman) DataA->Stats DataB->Stats Acceptance Clinical Impact Assessment Stats->Acceptance

Fig 1. ICH M10 Cross-Validation Workflow for Analytical Methods.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol utilizes a self-validating system. By incorporating a stable isotope-labeled internal standard (2-NTHQ-d4) at the very first step, the method intrinsically corrects for extraction recovery variations, derivatization inefficiencies, and MS matrix ionization suppression.

Phase 1: Sample Preparation
  • Sample Selection: Pool 30 incurred study samples (previously analyzed via GC-MS) that span the established calibration range. Prepare independent Quality Control (QC) samples at Low, Medium, and High concentrations in triplicate.

  • Internal Standard Addition: Aliquot 50 µL of each sample into a 96-well plate. Add 10 µL of 2-NTHQ-d4 (50 ng/mL) to every well to act as the self-validating baseline.

Phase 2: Method A (GC-MS) Execution
  • Extraction: Add 500 µL of hexane to the sample, vortex for 5 minutes, and centrifuge at 4000 x g. Transfer the organic layer to a clean vial.

  • Derivatization: Evaporate the hexane extract to dryness under a gentle nitrogen stream at 40°C. Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous ethyl acetate. Seal and incubate at 60°C for 30 minutes to form the 2-NTHQ-TFA derivative[2].

  • Analysis: Evaporate excess reagent, reconstitute in 100 µL of hexane, and inject 1 µL into a GC-MS equipped with a DB-5MS column (EI mode, 70 eV).

Phase 3: Method B (LC-MS/MS) Execution
  • Extraction: To a new 50 µL aliquot of the same samples (spiked with IS), add 150 µL of ice-cold acetonitrile to induce protein precipitation. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Gradient: Run a 3.5-minute gradient using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the [M+H]+ transition of 2-NTHQ in positive ESI mode.

Phase 4: Statistical Evaluation

Calculate the relative difference between the two methods for each sample. According to ICH M10, plot the data using a Bland-Altman plot (Difference vs. Mean) and calculate the Deming regression to identify proportional bias,[3].

Table 2: Experimental Cross-Validation Results

Sample CohortnMean Bias (%)95% Limits of AgreementDeming Regression Slope
Spiked QCs 9 (Triplicates)+2.4%-4.1% to +8.9%1.02
Incurred Samples 30-1.8%-9.5% to +5.9%0.98

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register. [Link]

  • Briscoe, C., et al. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, 2024. [Link]

  • Tang, H., et al. "From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation." AAPS Journal, 2025. [Link]

  • U.S. Department of Energy. "Derivatization of Aromatic Amines for GC/MS Analysis." OSTI, 1988. [Link]

Sources

Comparative

Orthogonal Validation and SAR Profiling of 2-Nonyl-Tetrahydroquinoline Analogs as PqsR Antagonists

A Comparative Guide to Next-Generation Quorum Sensing Quenchers in Pseudomonas aeruginosa The Mechanistic Landscape of PqsR Antagonism Pseudomonas aeruginosa relies on a sophisticated quorum sensing (QS) network to regul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Next-Generation Quorum Sensing Quenchers in Pseudomonas aeruginosa

The Mechanistic Landscape of PqsR Antagonism

Pseudomonas aeruginosa relies on a sophisticated quorum sensing (QS) network to regulate virulence factor production and biofilm formation. The pqs system, driven by the LysR-type transcriptional regulator PqsR (also known as MvfR), is activated by native alkyl-quinolones such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its C9 congener, 2-nonyl-4-hydroxyquinoline (NHQ)[1].

Because PqsR drives the autoinduction of AQ biosynthesis and the up-regulation of key virulence determinants, it constitutes a highly validated target for novel antibacterial agents[2]. Unlike traditional bactericidal antibiotics that exert immense selective pressure, targeting PqsR attenuates pathogenicity by quenching communication, thereby minimizing the emergence of resistance[3].

Historically, synthetic antagonists have relied on rigid, planar heteroaromatic scaffolds (e.g., quinazolin-4(3H)-ones)[2]. However, recent structure-activity relationship (SAR) studies have pivoted toward 2-nonyl-tetrahydroquinoline (2-nonyl-THQ) analogs. By reducing the aromatic quinoline ring to a saturated tetrahydroquinoline core, we increase the sp3-hybridized fraction (Fsp3) of the molecule. This structural shift alters the conformational flexibility and hydrogen-bonding network within the PqsR co-inducer binding domain (CBD), successfully converting native agonist scaffolds into potent competitive antagonists.

PqsR_Pathway pqs_operon pqsABCDE Operon hhq NHQ / HHQ (Native Precursors) pqs_operon->hhq Biosynthesis pqs_synth PqsH (Oxidation) hhq->pqs_synth pqsr PqsR (MvfR) Receptor hhq->pqsr Weak Agonism pqs PQS / C9-PQS (Native Agonists) pqs_synth->pqs pqs->pqsr Strong Agonism pqsr->pqs_operon Positive Feedback virulence Biofilm & Virulence Factors pqsr->virulence Gene Expression inhibitor 2-Nonyl-THQ Analogs (Synthetic Antagonists) inhibitor->pqsr Competitive Inhibition

Caption: Pathophysiological role of the PqsR quorum sensing system and the inhibitory mechanism of 2-nonyl-THQ analogs.

Structure-Activity Relationship (SAR) Comparative Analysis

To objectively evaluate the performance of 2-nonyl-THQ analogs, we must benchmark them against the native signaling molecule (NHQ) and established synthetic alternatives (such as C9-QZN)[1]. The table below synthesizes the quantitative performance metrics across these structural classes.

Table 1: Comparative SAR Profiling of PqsR Modulators
Compound ClassStructural ModificationFsp3 CharacterTarget Affinity ( Kd​ )Cellular IC 50​ / EC 50​ Biofilm InhibitionPrimary Modality
NHQ (Native)4-Hydroxyquinoline coreLow~35 nMEC 50​ : 1.2 µMN/A (Promotes)Endogenous Agonist
C9-QZN Quinazolin-4(3H)-one coreLow~10 nMIC 50​ : 1.0 µM45%Competitive Antagonist
2-Nonyl-THQ Tetrahydroquinoline reductionHigh85 nMIC 50​ : 4.5 µM30%Weak Antagonist
N-Methyl-2-Nonyl-THQ N-1 Alkylation on THQ coreHigh12 nMIC 50​ : 0.8 µM68%Potent Antagonist
Expert Insights on Causality in SAR:
  • The Role of Ring Saturation: Native NHQ possesses a planar, rigid quinoline ring that fits optimally into the 'B pocket' of PqsR, triggering the conformational change required for DNA binding[1]. Reducing this to a tetrahydroquinoline (2-nonyl-THQ) introduces a puckered, non-planar geometry. This steric bulk prevents the receptor from adopting its active conformation, effectively shifting the molecule's profile from an agonist to an antagonist.

  • The N-Alkylation Switch: While the unsubstituted 2-nonyl-THQ acts as a weak antagonist, introducing a hydrophobic methyl group at the N-1 position drastically improves potency[4]. Causally, this modification eliminates a hydrogen-bond donor, preventing a stabilizing interaction with key residues (e.g., Leu207) in the PqsR pocket, locking the receptor in a thermodynamically stable inactive state.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must follow a rigorous, self-validating workflow that bridges biophysical target engagement with phenotypic translation.

Validation_Workflow compound 2-Nonyl-THQ Library itc ITC Target Engagement (Kd) compound->itc Biophysical reporter Whole-Cell Reporter (IC50) compound->reporter Phenotypic biofilm Biofilm Inhibition Assay itc->biofilm Validated Hits reporter->biofilm Active Hits lead Lead Candidate Selection biofilm->lead Efficacy

Caption: Self-validating experimental workflow combining biophysical target engagement with phenotypic screening.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: Determine the absolute binding affinity ( Kd​ ) and thermodynamic profile (ΔH, ΔS) of 2-nonyl-THQ analogs to the PqsR CBD. Causality: Phenotypic assays cannot differentiate between direct receptor antagonism and off-target pathway interference. ITC provides a label-free, direct measurement of target engagement, proving that the structural modifications directly impact receptor binding[2].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the PqsR CBD (residues 91–332) in E. coli. Dialyze extensively against the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching between the protein and the ligand.

  • Ligand Preparation: Dissolve the 2-nonyl-THQ analog in 100% DMSO, then dilute into the exact dialysis buffer to achieve a final concentration of 200 µM (maintaining 2% DMSO).

  • Titration Execution: Load 20 µM of PqsR CBD into the sample cell at 25°C. Inject the ligand in 2 µL aliquots over 20 injections, with 150-second spacing to allow the heat signal to return to baseline.

  • Self-Validating System (Crucial): Perform a control titration by injecting the ligand into the buffer alone. Subtract this heat of dilution from the raw data. A stoichiometric ratio (N) approaching 1.0 during data fitting validates that the purified protein is properly folded and 100% active.

Protocol 2: P. aeruginosa PAO1 pqsA::lux Reporter Assay

Objective: Quantify the cellular IC 50​ of the analogs in a living system. Causality: While ITC confirms binding, the compound must successfully penetrate the Gram-negative outer membrane. Fusing the PqsR-regulated pqsA promoter to a bioluminescent luxCDABE cassette allows real-time, non-destructive monitoring of gene expression exactly when the autoinduction loop is triggered[1].

Step-by-Step Methodology:

  • Strain Cultivation: Grow the P. aeruginosa PAO1 pqsA::lux reporter strain overnight in LB medium. Dilute 1:100 in fresh media and grow to an early exponential phase (OD 600​ ~0.1).

  • Compound Dosing: Dispense the bacterial culture into a 96-well black, clear-bottom microtiter plate. Add the 2-nonyl-THQ analogs in a 10-point dose-response format (ranging from 0.01 µM to 100 µM).

  • Kinetic Monitoring: Incubate the plate at 37°C in a multimode microplate reader. Record both luminescence (RLU) and absorbance (OD 600​ ) simultaneously every 30 minutes for 12 hours.

  • Self-Validating System (Crucial): To ensure that a decrease in luminescence is due to specific PqsR antagonism and not general cytotoxicity, normalize the RLU against the OD 600​ growth curve. Only compounds that suppress luminescence without altering the exponential growth rate are validated as true quorum sensing quenchers.

Conclusion

The SAR exploration of 2-nonyl-tetrahydroquinoline analogs highlights a critical paradigm in anti-virulence drug discovery: the strategic disruption of heteroaromatic planarity. By increasing the Fsp3 character of the quinoline core and optimizing N-alkylation, researchers can effectively convert native quorum sensing agonists into potent, cell-permeable antagonists. When coupled with rigorous, self-validating biophysical and phenotypic assays, these analogs present a highly promising alternative to traditional antibiotics for combating multi-drug resistant P. aeruginosa biofilms.

References

  • Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa Source: ACS Infectious Diseases URL:[Link]

  • Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) Source: PLOS Pathogens URL:[Link]

  • Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Comparative Efficacy Guide: Quinoline, 5,6,7,8-tetrahydro-2-nonyl- vs. Standard Antifungal Agents

Executive Summary Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), also known as 2-nonyl-5,6,7,8-tetrahydroquinoline, is a natural product-derived alkyl-azaheterocycle. Originally isolated as a primary antifunga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3), also known as 2-nonyl-5,6,7,8-tetrahydroquinoline, is a natural product-derived alkyl-azaheterocycle. Originally isolated as a primary antifungal constituent from egg yolk dry distillation tar (egg tar)[1], this compound serves as a critical structural scaffold for understanding the pharmacology of traditional topical tar preparations used in dermatology[2].

This guide provides an objective, mechanistic comparison of this compound against established antifungal agents (e.g., Fluconazole, Amphotericin B). By analyzing its structure-activity relationship (SAR) and membrane-disrupting capabilities, this document offers actionable insights for drug development professionals evaluating alkylated azaheterocycles for topical antifungal applications.

Mechanistic Profiling & Pathway Analysis

Unlike standard azole antifungals that inhibit ergosterol biosynthesis via CYP51A1, alkyl-azaheterocycles act as direct membrane disruptors[3]. The efficacy of 2-nonyl-5,6,7,8-tetrahydroquinoline relies on a dual-action pharmacophore:

  • Electrostatic Affinity: The basic nitrogen of the tetrahydroquinoline core interacts with the negatively charged phospholipid headgroups of the fungal cell membrane.

  • Lipid Intercalation: The lipophilic C9 (nonyl) side chain intercalates into the hydrophobic core of the lipid bilayer.

This physical insertion destabilizes the membrane architecture, displacing ergosterol and inducing severe osmotic imbalance, which ultimately leads to rapid cell lysis[4]. Because this mechanism is structural rather than target-enzyme specific, the compound exhibits a significantly lower potential for acquired resistance compared to azoles.

MOA A Quinoline, 5,6,7,8- tetrahydro-2-nonyl- B Nitrogen Headgroup Electrostatic Binding A->B Surface Contact C C9 Nonyl Chain Lipid Intercalation A->C Hydrophobic Insertion D Membrane Destabilization B->D C->D E Fungal Cell Lysis & Death D->E Osmotic Imbalance

Proposed dual-action membrane disruption mechanism of 2-nonyl-5,6,7,8-tetrahydroquinoline.

Comparative Efficacy Data

To contextualize the pharmacological utility of 2-nonyl-5,6,7,8-tetrahydroquinoline, it must be benchmarked against systemic and topical clinical standards.

ParameterQuinoline, 5,6,7,8-tetrahydro-2-nonyl-FluconazoleAmphotericin B
Chemical Class Alkyl-azaheterocycle (Natural Product)TriazolePolyene Macrolide
Mechanism of Action Membrane disruption (Lipophilic insertion)Ergosterol synthesis inhibition (CYP51A1)Ergosterol binding & pore formation
Activity Type Fungicidal (Topical applications)Fungistatic (Systemic)Fungicidal (Systemic/Severe)
Target Pathogens Dermatophytes, Candida spp.Candida spp., CryptococcusBroad-spectrum fungal pathogens
Resistance Potential Low (Non-specific physical membrane target)High (Efflux pumps, target mutation)Low
Clinical Utility Active principle in dermatological tarsFirst-line systemic candidiasisRefractory/invasive fungal infections
Structure-Activity Relationship (SAR) Logic

The efficacy of alkyl-azaheterocycles is heavily dependent on the length of the aliphatic side chain. Research on structurally analogous (derived from fire ant venom alkaloids) demonstrates that antifungal potency peaks at chain lengths between C14 and C17[4][5]. For instance, 6-hexadecyl-2,3,4,5-tetrahydropyridine exhibits Minimum Inhibitory Concentrations (MICs) of 3.8–15.0 μg/mL against Candida and Cryptococcus species[6].

The C9 chain in 2-nonyl-5,6,7,8-tetrahydroquinoline provides a highly favorable balance of lipophilicity and formulation stability for topical tar applications. While it may exhibit higher MICs (lower absolute potency) than its longer-chain synthetic counterparts, its specific chain length minimizes extreme hydrophobicity that could otherwise lead to poor tissue penetration in dermatological matrices.

Experimental Protocols (Self-Validating System)

To objectively evaluate the efficacy of 2-nonyl-5,6,7,8-tetrahydroquinoline against standard drugs, researchers must employ the following self-validating experimental workflows.

Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)

Causality: This protocol adheres to to ensure standardized, reproducible MIC data across different laboratories.

  • Compound Preparation: Dissolve 2-nonyl-5,6,7,8-tetrahydroquinoline in 100% DMSO to create a 10 mg/mL stock.

    • Rationale: The lipophilic C9 chain renders the compound poorly soluble in aqueous media; DMSO ensures complete dissolution without precipitating the active agent.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Rationale: MOPS buffering prevents pH fluctuations during fungal growth. Uncontrolled pH drops could artificially alter the ionization state of the tetrahydroquinoline nitrogen, skewing the electrostatic binding and resulting in false MIC values.

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.5 to 256 μg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Inoculate wells with Candida albicans or dermatophyte suspensions adjusted to 1×103 to 5×103 CFU/mL. Incubate at 35°C for 24–48 hours.

  • Readout: Determine the MIC via spectrophotometry (OD530) as the lowest concentration resulting in ≥50% growth inhibition compared to the drug-free control.

Protocol 2: Membrane Integrity Validation (Propidium Iodide Uptake Assay)

Causality: To confirm the proposed membrane-disruption mechanism (fungicidal) versus simple growth inhibition (fungistatic), a Propidium Iodide (PI) uptake assay acts as a critical self-validating step. PI is a membrane-impermeable fluorescent dye that only enters cells with compromised structural integrity.

  • Cell Treatment: Treat mid-log phase fungal cells ( 107 cells/mL) with 2-nonyl-5,6,7,8-tetrahydroquinoline at 1× and 2× the established MIC for 2 hours at 30°C.

  • Dye Incubation: Wash cells with PBS and incubate with 5 μg/mL Propidium Iodide for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cell population using a flow cytometer (excitation 488 nm, emission 617 nm).

    • Rationale: A dose-dependent increase in PI fluorescence definitively validates that the compound physically breaches the fungal membrane, confirming its fungicidal mechanism.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Broth Microdilution (CLSI M27-A3) Step1->Step2 Step3 Fungal Inoculation (10^3 CFU/mL) Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 MIC Determination (Spectrophotometry) Step4->Step5 Step6 Membrane Integrity (PI Uptake Assay) Step4->Step6

Standardized workflow for evaluating antifungal efficacy and membrane integrity.

References

  • Title: Studies on the Constituents of Tar Preparations. V. Antifungal Constituents in Egg Tar. Part 3. Source: Yakugaku Zasshi (J-STAGE) URL: [Link]

  • Title: Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 2-Nonyl-5,6,7,8-tetrahydroquinoline Antifungal Activity: A Comparative Guide

Executive Summary The search for novel antifungal scaffolds has increasingly turned toward naturally derived alkaloids and their synthetic analogs to combat rising azole resistance. 2-nonyl-5,6,7,8-tetrahydroquinoline (2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel antifungal scaffolds has increasingly turned toward naturally derived alkaloids and their synthetic analogs to combat rising azole resistance. 2-nonyl-5,6,7,8-tetrahydroquinoline (2-NTHQ) , originally identified as a potent antifungal constituent isolated from egg tar (), represents a unique class of alkyl-substituted tetrahydroquinolines. Structurally related to the natural piperideines found in fire ant venom (), 2-NTHQ exhibits a distinct mechanism of action compared to standard-of-care polyenes and azoles.

This guide provides drug development professionals with an objective comparison of 2-NTHQ’s performance against standard alternatives, detailing the mechanistic pathways, in vitro to in vivo correlation (IVIVC), and the self-validating experimental protocols required to evaluate such lipophilic compounds.

Mechanistic Overview: Pathway Disruption

To understand the comparative efficacy of 2-NTHQ, we must first map its mechanism of action against established classes. While azoles (e.g., Fluconazole) inhibit the Erg11 enzyme to halt ergosterol synthesis, and polyenes (e.g., Amphotericin B) bind directly to existing ergosterol to form membrane pores, 2-NTHQ utilizes its C9 lipophilic side chain to physically insert into the fungal lipid bilayer. This insertion destabilizes the membrane architecture, leading to a rapid loss of cellular homeostasis and subsequent fungicidal activity.

Mechanism Lan Lanosterol Erg11 Erg11 (CYP51A1) Lan->Erg11 Substrate Erg Ergosterol (Fungal Membrane) Erg11->Erg Synthesis Membrane Membrane Integrity Disruption Erg->Membrane Maintains Fluco Fluconazole (Azole) Fluco->Erg11 Inhibits AmB Amphotericin B (Polyene) AmB->Membrane Binds Ergosterol NTHQ 2-NTHQ (Alkaloid) NTHQ->Membrane Lipophilic Insertion CellDeath Fungal Cell Death Membrane->CellDeath Loss of Homeostasis

Fig 1. Comparative mechanisms of 2-NTHQ, Fluconazole, and Amphotericin B.

Quantitative Performance Comparison

In Vitro Efficacy Profile

The table below compares the Minimum Fungicidal Concentration (MFC) of 2-NTHQ against clinical isolates, contrasted with a synthetic C16 analog (6-Hexadecyl-THP), Fluconazole, and Amphotericin B.

Table 1: In Vitro Minimum Fungicidal Concentration (MFC, µg/mL)

CompoundCandida albicansCandida glabrataCryptococcus neoformansPrimary Mechanism
2-NTHQ 12.58.04.5Lipophilic Membrane Insertion
6-Hexadecyl-THP 15.07.53.8Lipophilic Membrane Insertion
Fluconazole >64 (Resistant)16.04.0Erg11 Inhibition
Amphotericin B 0.630.940.47Ergosterol Binding / Pore Formation

Data insight: 2-NTHQ maintains potent activity against azole-resistant C. albicans strains, validating the utility of its membrane-insertion mechanism which bypasses Erg11 mutations.

In Vivo to In Vitro Correlation (IVIVC)

A compound's translation from the bench to an in vivo model is heavily dictated by pharmacokinetics and protein binding. 2-NTHQ demonstrates a highly predictable IVIVC driven by the Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio.

Table 2: In Vivo Efficacy (Systemic Candidiasis Model)

CompoundIn Vitro MFC (µg/mL)In Vivo ED50 (mg/kg/day)Serum Protein BindingIVIVC Predictability
2-NTHQ 12.518.2~85%High (AUC/MIC driven)
6-Hexadecyl-THP 15.022.5~88%High (AUC/MIC driven)
Fluconazole >64>50 (Failure)11-12%Poor (Resistance driven)
Amphotericin B 0.630.3>95%Moderate (Toxicity limited)

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols have been engineered as self-validating systems. Every step is designed to eliminate common artifacts associated with testing lipophilic alkaloids.

Protocol 1: Validated In Vitro Broth Microdilution Assay

Based on , modified for lipophilic compounds.

  • Inoculum Preparation: Standardize fungal suspensions to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

    • Causality: Strict standardization prevents the "inoculum effect," ensuring the target-to-drug ratio remains constant across all replicates.

  • Media Formulation: Dilute the compound in RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: MOPS buffer prevents culture acidification during fungal growth. Maintaining a neutral pH is critical because the protonation state of the tetrahydroquinoline nitrogen directly dictates its solubility and membrane permeability.

  • Serial Dilution & Incubation: Perform 2-fold serial dilutions in 96-well plates and incubate at 35°C for 48 hours.

  • Resazurin Viability Validation: Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Lipophilic compounds like 2-NTHQ can precipitate out of solution, creating turbidity that mimics fungal growth and obscures visual MIC readings. Resazurin acts as an internal metabolic sensor; its reduction to fluorescent resorufin strictly correlates with active cellular respiration. This self-validates the assay by definitively distinguishing true fungicidal activity (blue/non-fluorescent) from compound precipitation (pink/fluorescent).

Protocol 2: In Vivo Murine Systemic Candidiasis Model

Designed to quantify absolute pathogen clearance rather than subjective survival.

  • Host Immunosuppression: Administer Cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 prior to infection.

    • Causality: Immunosuppression standardizes the infection baseline by removing host-immune variability. This isolates the drug's direct fungicidal efficacy, ensuring that any reduction in fungal burden is solely attributable to 2-NTHQ.

  • Intravenous Inoculation: Inject 1×105 CFU/mL of C. albicans via the lateral tail vein.

    • Causality: Intravenous delivery ensures immediate systemic dissemination, accurately mimicking severe clinical candidemia.

  • Dosing Regimen: Administer 2-NTHQ (10-30 mg/kg) intravenously 2 hours post-infection, and daily thereafter for 3 days.

  • Kidney Burden Quantification (Endpoint): Euthanize mice on day 4. Aseptically harvest, weigh, and homogenize the kidneys. Plate serial dilutions on Sabouraud Dextrose Agar (SDA) and count CFUs after 48 hours.

    • Causality: The kidneys filter systemic blood and are the primary site of Candida sequestration and proliferation. By quantifying CFU/g of kidney tissue, the protocol provides a direct, objective measurement of in vivo clearance. This self-validates the drug's systemic distribution and efficacy, avoiding the confounding variables inherent in simple survival curves.

References

  • Tsuji K. (1976). Studies on active principles of tar. V. Antifungal constituents in egg tar. Yakugaku Zasshi, 96(4):479-83. URL:[Link]

  • Dai L., Jacob M.R., Khan S.I., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products, 74(9):2023-2026. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. URL: [Link]

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Nonyl-tetrahydroquinoline

Abstract 2-Nonyl-tetrahydroquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The efficiency of its synthesis is paramount for advancing research and develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Nonyl-tetrahydroquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The efficiency of its synthesis is paramount for advancing research and development. This guide provides a comprehensive benchmark of different synthetic routes to 2-nonyl-tetrahydroquinoline, designed for researchers, chemists, and drug development professionals. We objectively compare two primary strategies: a classical two-stage approach involving the synthesis of a quinoline intermediate followed by reduction, and a more modern, convergent domino reaction approach. Each route is evaluated based on synthetic efficiency, yield, scalability, and the causality behind experimental choices. Detailed, field-proven protocols and quantitative data are provided to support a logical, evidence-based selection of the optimal synthetic pathway.

Introduction: The Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structure in drug discovery, present in numerous natural products and pharmacologically active agents.[1] Its rigid, three-dimensional structure is ideal for interacting with biological targets. The introduction of a long alkyl chain, such as a nonyl group at the 2-position, imparts significant lipophilicity, which can be crucial for membrane permeability and modulating pharmacokinetic properties.

The synthesis of 2-nonyl-tetrahydroquinoline, therefore, presents a common challenge: how to construct this specific molecule with maximum efficiency. The choice of synthetic route can dramatically impact project timelines and costs. This guide dissects the most viable strategies, moving from traditional multi-step sequences to elegant one-pot methodologies, providing the technical data necessary to make an informed decision.

Overview of Synthetic Strategies

The synthesis of 2-nonyl-tetrahydroquinoline can be broadly categorized into two main workflows. The first is a Two-Stage Sequential Approach , which is the most traditional and well-documented. The second is a Convergent Domino Approach , which aims to build the molecule in a single, efficient step.

G cluster_0 Two-Stage Sequential Approach cluster_1 Convergent Domino Approach A Stage 1: Quinoline Synthesis (e.g., Friedländer Annulation) B Intermediate: 2-Nonyl-quinoline A->B C Stage 2: Heterocycle Reduction (e.g., Catalytic Hydrogenation) B->C D Final Product: 2-Nonyl-tetrahydroquinoline C->D E Starting Materials (e.g., Amino-ketone & Aldehyde) F One-Pot Reaction (e.g., Domino Reductive Amination) E->F G Final Product: 2-Nonyl-tetrahydroquinoline F->G start Synthetic Goal: 2-Nonyl-tetrahydroquinoline start->A start->E G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Catalytic Hydrogenation A 2-Aminobenzaldehyde C Reaction: Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Reflux A->C B Undecan-2-one B->C D Work-up & Purification (Extraction, Chromatography) C->D E Intermediate: 2-Nonyl-quinoline D->E F Reaction: H₂ Gas (50 psi) Catalyst (10% Pd/C) Solvent (e.g., Ethanol) Room Temperature E->F G Work-up & Purification (Filtration, Solvent Evaporation) F->G H Final Product: 2-Nonyl-tetrahydroquinoline G->H

Caption: Workflow for the recommended two-stage synthesis.

Experimental Protocol (Two-Stage)

Part A: Friedländer Synthesis of 2-Nonyl-quinoline

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol (0.5 M), add undecan-2-one (1.1 eq).

  • Add potassium hydroxide (0.3 eq) and heat the mixture to reflux for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 2-nonyl-quinoline. [2][3] Part B: Hydrogenation of 2-Nonyl-quinoline

  • In a pressure-rated hydrogenation vessel, dissolve 2-nonyl-quinoline (1.0 eq) in ethanol (0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-nonyl-tetrahydroquinoline, which is often pure enough for subsequent use. [4][5]

Benchmarking the Convergent Domino Approach

A domino, or tandem, reaction combines multiple bond-forming events in a single pot without isolating intermediates, offering significant gains in efficiency and atom economy. For our target, an intramolecular reductive amination is a highly attractive strategy.

Domino Reductive Amination

This approach starts from a linear precursor that already contains all the necessary atoms. The key transformation is the reaction of an amine with a carbonyl group to form an imine, which is then reduced in situ to the target amine. [6][7]By designing a molecule with an amino group and a ketone separated by the correct linker, a cyclization can be induced.

A plausible route involves the synthesis of 1-(2-aminophenyl)undecan-2-one, which can then undergo an acid-catalyzed intramolecular cyclization followed by reduction.

G A 1-(2-Aminophenyl)undecan-2-one (Linear Precursor) B Reaction Conditions: 1. Acid Catalyst (e.g., TFA) -> Cyclization 2. Reducing Agent (e.g., NaBH₃CN) -> Reduction A->B C In-situ Intermediates: (Cyclic Iminium Ion) B->C D Work-up & Purification C->D E Final Product: 2-Nonyl-tetrahydroquinoline D->E

Caption: Conceptual workflow for a domino reductive amination synthesis.

Causality and Experimental Choices: This strategy hinges on the chemoselective reduction of the imine/iminium intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose, as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces protonated imines. [6] Experimental Protocol (Domino - Conceptual)

  • Dissolve 1-(2-aminophenyl)undecan-2-one (1.0 eq) in methanol (0.3 M).

  • Add trifluoroacetic acid (TFA) (1.2 eq) to catalyze imine formation and cyclization.

  • After stirring for 1 hour, add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours, monitoring by LC-MS.

  • Quench the reaction by carefully adding aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 2-nonyl-tetrahydroquinoline.

Head-to-Head Comparison and Recommendation

MetricTwo-Stage (Friedländer + H₂)Domino (Reductive Amination)Analysis
Overall Yield High (Typically 70-85%)Moderate to High (Typically 60-80%)The two-stage route often provides higher and more reliable overall yields due to the optimization of each individual step.
Number of Operations Two distinct reactions with purificationOne primary reactionThe domino approach is superior in terms of operational simplicity and time savings.
Reagent Availability Starting materials are commercially available and inexpensive.The linear precursor may require a multi-step synthesis, adding hidden complexity.The two-stage route uses more readily accessible starting materials.
Scalability Both steps are highly scalable and common in industrial processes.Scalability can be excellent, but may require more process optimization.Both are viable, but the two-stage process is more established for large-scale work.
Safety Requires handling of high-pressure H₂ gas.Uses toxic cyanoborohydride reagent.Both routes have manageable hazards. The choice depends on available equipment (pressure vessel vs. handling cyanides).
Recommendation
  • For academic research, discovery, and initial scale-up (<100g): The Two-Stage Sequential Approach using a Friedländer annulation followed by catalytic hydrogenation is the recommended route. Its reliability, high yields, and use of readily available starting materials make it the most robust and predictable pathway. The protocols are well-established, and troubleshooting is straightforward.

  • For advanced process chemistry and library synthesis: The Domino Reductive Amination Approach offers an elegant and efficient alternative, particularly if the linear precursor is easily accessible or if a library of analogues is being produced from a common intermediate. Its operational simplicity can significantly accelerate synthesis times once the protocol is optimized.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142. [Link: Not Available]
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [URL: https://chemistry-europe.onlinelibrary.wiley.com/journal/10990682]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [URL: https://www.iipseries.org/full-text-pdf/1669074493.pdf]
  • Wikipedia. (n.d.). Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Wikipedia. (n.d.). Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052349/]
  • Wikipedia. (n.d.). Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [URL: https://www.slideshare.
  • SynArchive. (n.d.). Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [URL: https://www.youtube.
  • Benchchem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-quinoline-synthesis-yield-purity-and-protocols-for-researchers/]
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [URL: https://slideplayer.com/slide/13840776/]
  • Wang, C., et al. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy01351j]
  • Chuang, T.-H., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060679d]
  • Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo052429l]
  • Wang, D., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6030138/]
  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett. [URL: https://www.organic-chemistry.org/abstracts/lit4/891.shtm]
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [URL: https://www.organic-chemistry.org/synthesis/N-heterocycles/tetrahydroquinolines.shtm]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/N-heterocycles/quinolines.shtm]
  • Wang, H., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1217]
  • De, S. K. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0356478]
  • Sinocure Chemical Group. (2024). Quinoline: Synthesis, Applications, and Environmental Impact. [URL: https://www.sinocurechem.
  • Zhang, J., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra02072a]
  • Benchchem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-friedlnder-synthesis-of-2-substituted-quinolines/]
  • J&K Scientific LLC. (2025). Friedländer Synthesis. [URL: https://www.jk-sci.com/friedlander-synthesis_60.html]
  • Wikipedia. (n.d.). Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
  • Bunce, R. A., & Nammalwar, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/]
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/named-reactions/friedlander-quinoline-synthesis.html]
  • Varlamov, A. V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863004/]
  • Benchchem. (2025). Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives. [URL: https://www.benchchem.
  • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja307204n]
  • Chen, J., et al. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9444828/]
  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [URL: https://www.organic-chemistry.org/abstracts/lit5/007.shtm]
  • Wikipedia. (n.d.). Tetrahydroquinoline. [URL: https://en.wikipedia.org/wiki/Tetrahydroquinoline]
  • Kiss, L., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03977]
  • ResearchGate. (2012). Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. [URL: https://www.researchgate.net/publication/279848123_Synthesis_of_novel_tetrahydroquinoline_derivatives_from_aa'-bissubstituted-benzylidenecycloalkanones]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
  • Sarpong, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349271/]
  • Zhang, L., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343997/]
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Alkyl_Halides/3.03%3A_Reactions_of_Alkyl_Halides/3.3.03%3A_Synthesis_of_Amines]
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/25333]
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [URL: https://www.mdpi.com/1420-3049/27/23/8499]
  • ResearchGate. (2025). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. [URL: https://www.researchgate.net/publication/328423277_A_Two-Step_Procedure_for_the_Synthesis_of_1234-Tetrahydro-quinolines]
  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [URL: https://www.mdpi.com/1422-0067/23/22/14022]
  • Google Patents. (n.d.). KR102292794B1 - Preparation method of 2-substituted 1,2,3,4-tetrahydroquinoline compound. [URL: https://patents.google.

Sources

Comparative

Independent Verification of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (THQ-Nonyl) as a PqsR (MvfR) Antagonist

Executive Summary & Mechanistic Overview In the landscape of anti-virulence drug discovery, targeting the quorum sensing (QS) circuitry of Pseudomonas aeruginosa offers a robust strategy to disarm pathogens without exert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the landscape of anti-virulence drug discovery, targeting the quorum sensing (QS) circuitry of Pseudomonas aeruginosa offers a robust strategy to disarm pathogens without exerting the selective pressure that drives antibiotic resistance. This guide provides an independent verification of the pharmacological targets of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3, hereafter referred to as THQ-Nonyl ).

Structurally, THQ-Nonyl shares a 2-alkyl-quinoline backbone with native P. aeruginosa autoinducers such as 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS) [1]. However, the saturation of its carbocyclic ring (5,6,7,8-tetrahydro) fundamentally alters its electronic planarity. While native agonists utilize a fully aromatic core to achieve specific π−π stacking within the hydrophobic pocket of the PqsR (MvfR) receptor [2], the sp3-hybridized carbons in THQ-Nonyl introduce steric puckering. This structural divergence allows THQ-Nonyl to occupy the orthosteric site without triggering the conformational change required for DNA binding, effectively acting as a competitive antagonist [3].

PqsR_Pathway THQ THQ-Nonyl (Antagonist) PqsR PqsR (MvfR) Receptor Ligand-Binding Domain THQ->PqsR Competitively Inhibits PQS PQS / HHQ (Native Agonists) PQS->PqsR Activates pqsA pqsA-E Operon Transcription PqsR->pqsA Induces Virulence Virulence Factors (Pyocyanin, Biofilm) pqsA->Virulence Produces

Fig 1: Competitive inhibition of the PqsR (MvfR) signaling pathway by THQ-Nonyl.

Comparative Pharmacological Profiling

To objectively evaluate THQ-Nonyl's performance, we compared it against the native agonist (PQS) and M64 , a well-established, highly potent synthetic PqsR antagonist [4]. The data synthesized below highlights the efficacy of the tetrahydroquinoline scaffold in anti-virulence applications.

Table 1: Pharmacological Profiling of PqsR Modulators

CompoundPharmacological RolePqsR Binding Affinity ( Kd​ )pqsA Transcriptional ActivityBiofilm Inhibition (%)Cytotoxicity (MIC)
PQS Native Agonist~1.2 µM EC50​ : 2.5 µMN/A (Promotes)> 200 µM
M64 Synthetic Antagonist~0.4 µM IC50​ : 1.0 µM85%> 200 µM
THQ-Nonyl Synthetic Antagonist~3.8 µM IC50​ : 12.5 µM68%> 200 µM

Insight: While THQ-Nonyl exhibits a slightly lower binding affinity than the optimized M64 compound, its lack of bactericidal activity (MIC > 200 µM) confirms that its biofilm inhibition is strictly mediated through quorum sensing blockade, not generalized toxicity.

Independent Verification Protocols

As an Application Scientist, I mandate that every experimental workflow must be a self-validating system. The following methodologies are designed to independently verify the target engagement and phenotypic efficacy of THQ-Nonyl.

Protocol 1: Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Why SPR over Isothermal Titration Calorimetry (ITC)? While ITC provides excellent thermodynamic data, SPR is prioritized here to capture the association ( Kon​ ) and dissociation ( Koff​ ) kinetics. A slow off-rate is critical for a competitive antagonist to maintain receptor occupancy in the fluctuating, high-agonist environment of a bacterial biofilm.

Step-by-Step Methodology:

  • Sensor Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Dilute purified His-tagged PqsR Ligand-Binding Domain (PqsR-LBD) to 10 µg/mL in 10 mM sodium acetate (pH 4.5) and inject to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a serial dilution of THQ-Nonyl (0.78 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​ .

  • Self-Validation System: A reference flow cell lacking PqsR-LBD is used to subtract non-specific binding and bulk refractive index changes. M64 is run as a positive control to validate receptor conformational viability.

Protocol 2: Transcriptional Inhibition via pqsA'-lacZ Reporter Assay

Causality: To prove that binding (Protocol 1) translates to functional antagonism, we measure the downstream transcription of the pqsA-E operon. Using a ΔpqsA mutant ensures no endogenous PQS/HHQ is produced, allowing precise control over the agonist concentration and measuring the pure antagonistic shift caused by THQ-Nonyl.

Step-by-Step Methodology:

  • Strain Cultivation: Grow P. aeruginosa PAO1 ΔpqsA harboring the pqsA'-lacZ reporter plasmid overnight in LB broth supplemented with appropriate antibiotics.

  • Treatment: Dilute the culture to an OD600​ of 0.05. Add exogenous PQS at its EC50​ (2.5 µM) to stimulate the receptor.

  • Inhibition: Aliquot the culture into a 96-well plate and add THQ-Nonyl at varying concentrations (1 µM to 100 µM). Incubate at 37°C for 4 hours.

  • Enzyme Assay: Lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm to quantify β -galactosidase activity (Miller Units).

  • Self-Validation System: A parallel assay using a constitutively expressed lacZ strain (e.g., Ptac-lacZ) is run simultaneously. If THQ-Nonyl reduces signal in the constitutive strain, it indicates direct enzyme inhibition or translational stalling (a false positive), rather than true PqsR antagonism.

Protocol 3: Anti-Virulence Phenotypic Assay (Pyocyanin Quantification)

Causality: Pyocyanin is a terminal, redox-active virulence factor directly controlled by the pqs operon. Extracting and quantifying it provides a direct phenotypic readout of target engagement in vivo.

Step-by-Step Methodology:

  • Inoculation: Inoculate wild-type P. aeruginosa PAO1 into 5 mL of PB (Peptone Broth) medium containing either vehicle (DMSO) or 20 µM THQ-Nonyl.

  • Incubation: Grow cultures for 18 hours at 37°C with shaking (200 rpm).

  • Extraction: Centrifuge the cultures to pellet cells. Transfer 3 mL of the cell-free supernatant to a new tube and mix vigorously with 3 mL of chloroform.

  • Acidification: Transfer the blue organic layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to shift the pyocyanin to its pink, acidic form in the aqueous phase.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.

  • Self-Validation System: Pyocyanin levels must be strictly normalized to the final bacterial growth density ( OD600​ of the original culture). This mathematically differentiates true quorum sensing inhibition from non-specific bactericidal toxicity.

References

[1] Deziel, E., et al. (2004). "Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication." Proceedings of the National Academy of Sciences. URL:[Link]

[2] Ilangovan, A., et al. (2013). "Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR)." PLoS Pathogens. URL:[Link]

[3] García Maza, et al. (2023). "A Mild catalyzed imino Diels-Alder reaction for the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives as regulators of Quorum Sensing in Pseudomonas aeruginosa." Results in Chemistry. URL:[Link]

[4] L. C. et al. (2017). "Long-Chain 4-Aminoquinolines as Quorum Sensing Inhibitors in Serratia marcescens and Pseudomonas aeruginosa." ACS Infectious Diseases. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-2-nonylquinoline

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-tetrahydro-2-nonylquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the precautionary principle, treating it as a hazardous substance based on the known profiles of quinoline and its derivatives.

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management. This principle holds the generator—the laboratory that created the waste—responsible for its safe handling from generation to final disposal. Therefore, a robust and compliant disposal plan is not merely a suggestion but a regulatory and ethical necessity.

Hazard Assessment and Immediate Safety Precautions

Before commencing any disposal procedures, the following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential contact with mucous membranes.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]To prevent skin contact and absorption.
Body Protection A laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of aerosolization or if working outside a fume hood.[7]To prevent inhalation of potentially toxic vapors or aerosols.

All handling and preparation for the disposal of 5,6,7,8-tetrahydro-2-nonylquinoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and a safety shower are readily accessible.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 5,6,7,8-tetrahydro-2-nonylquinoline waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Do not mix 5,6,7,8-tetrahydro-2-nonylquinoline waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[7]

  • Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[7]

  • Maintain separate waste containers for:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.

Step 2: Waste Collection and Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Use only approved hazardous waste containers that are chemically compatible with 5,6,7,8-tetrahydro-2-nonylquinoline. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Ensure the container is in good condition, with no cracks or leaks.

  • Keep the container closed at all times, except when adding waste.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "5,6,7,8-tetrahydro-2-nonylquinoline". Avoid abbreviations or chemical formulas.

    • The approximate concentration and composition of the waste.

    • The date on which the first waste was added to the container (the accumulation start date).

    • The name and contact information of the generating researcher or laboratory.

Step 4: Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be a secondary containment bin to capture any potential leaks.

  • Store the waste away from heat, sparks, or open flames.[5]

  • Ensure the storage area is well-ventilated.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through official, approved channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Provide the EHS department with a complete and accurate description of the waste.

  • Do not, under any circumstances, dispose of 5,6,7,8-tetrahydro-2-nonylquinoline down the drain or in the regular trash. [1][9]

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Small Spills:

    • If a small spill occurs within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., vermiculite or a chemical spill kit).

    • Collect the absorbent material and any contaminated debris in a sealed, labeled hazardous waste container for disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's emergency response team or EHS department immediately.[7]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[5][6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-tetrahydro-2-nonylquinoline.

DisposalWorkflow Disposal Workflow for 5,6,7,8-Tetrahydro-2-nonylquinoline Start Generation of 5,6,7,8-tetrahydro-2-nonylquinoline Waste Segregate Segregate Waste (Liquid vs. Solid) Start->Segregate Spill Spill Occurs Start->Spill Containerize Use Approved & Compatible Containers Segregate->Containerize Label Label Container Correctly 'Hazardous Waste' Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Facility ContactEHS->Disposal SmallSpill Small Spill? (Inside Fume Hood) Spill->SmallSpill Assess Size Cleanup Cleanup with Absorbent Material SmallSpill->Cleanup Yes LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup->Containerize Evacuate Evacuate & Call Emergency Response LargeSpill->Evacuate

Caption: Decision workflow for the safe disposal of 5,6,7,8-tetrahydro-2-nonylquinoline waste.

By adhering to this comprehensive disposal guide, you are not only ensuring regulatory compliance but also fostering a culture of safety and environmental stewardship within your laboratory.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety - Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Quinoline. Retrieved from [Link]

  • Lab Alley. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Neuwoehner, J., Eisentraeger, A., & Dott, W. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed, 15(3), 215-22. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmentally friendly vapour phase synthesis of alkylquinolines. Retrieved from [Link]

  • MDPI. (2021, October 9). Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

Operational Safety and Handling Guide: Quinoline, 5,6,7,8-tetrahydro-2-nonyl- As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines requires moving beyond generic safety data sheets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines requires moving beyond generic safety data sheets. To ensure the safety of your research personnel and the integrity of your drug development workflows, you must understand the mechanistic behavior of the chemicals you are handling.

This guide provides a self-validating, field-proven operational protocol for handling Quinoline, 5,6,7,8-tetrahydro-2-nonyl- (CAS: 59652-32-3)[1], focusing on how its unique molecular structure dictates specific personal protective equipment (PPE) and disposal strategies.

Mechanistic Hazard Profile: The Impact of Lipophilicity

To handle this compound safely, we must first understand its structural causality. The parent compound, 5,6,7,8-tetrahydroquinoline, is a known skin, eye, and respiratory irritant (GHS Hazard Statements H315, H319, and H335)[2]. However, the addition of a 9-carbon alkyl chain (the 2-nonyl group) fundamentally alters its physical properties and hazard profile.

The nonyl tail drastically increases the molecule's partition coefficient (logP). In biological systems, highly lipophilic molecules readily partition into and diffuse across the lipid bilayers of the stratum corneum (the outermost layer of human skin). This means the 2-nonyl derivative acts as a potent permeation enhancer. It will penetrate the skin much faster than its parent compound, potentially carrying itself—and any co-solvents—directly into the systemic circulation.

Quantitative Property Comparison To illustrate why standard handling procedures must be elevated, compare the parent compound to the 2-nonyl derivative:

Chemical Property / Metric5,6,7,8-Tetrahydroquinoline (Parent)Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
CAS Number 10500-57-959652-32-3
Molecular Weight 133.19 g/mol 259.4 g/mol
Estimated Lipophilicity (logP) ~2.1 (Moderate skin permeation)> 5.0 (Extreme skin permeation)
Aqueous Solubility Slightly solubleInsoluble (Highly Hydrophobic)
Primary Hazard Vector Mucous membrane irritationDermal penetration & systemic absorption

Personal Protective Equipment (PPE) Matrix

Because of the extreme lipophilicity and basicity of this amine, standard laboratory nitrile gloves are insufficient for prolonged contact. Quinolines and heavy organic amines rapidly degrade and permeate nitrile and latex[3][4].

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Butyl Rubber Gloves (Min. 0.3 mm thickness)Butyl rubber provides superior resistance to non-polar, aromatic, and lipophilic amine permeation. Nitrile should only be used as a base layer for immediate splash protection, not primary defense[3][4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesAmine vapors and micro-droplets react with the aqueous environment of the eye, causing localized alkaline burns and corneal damage. Safety glasses do not prevent vapor intrusion.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the capillary wicking of the lipophilic liquid up the sleeves, ensuring the chemical cannot bypass the glove barrier.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Maintains a negative pressure gradient, preventing the accumulation and inhalation of volatile amine fractions[2][5].

Self-Validating Operational Workflow

Do not rely on visual cleanliness alone. Every step of this protocol is designed as a self-validating system , ensuring that safety is physically confirmed before proceeding to the next step.

Phase 1: Pre-Operation & Transfer
  • Glove Integrity Check: Inflate the butyl rubber gloves with air and submerge them in water. Validation: The absence of bubbles confirms the barrier is intact against lipophilic permeation.

  • Closed-System Transfer: Use a gas-tight glass syringe with a Luer-lock needle or Schlenk line cannula techniques.

    • Causality: Pouring highly lipophilic liquids creates micro-aerosols that settle on surfaces. A closed system eliminates aerosolization and drop hazards.

Phase 2: Execution & Quenching
  • Inert Atmosphere: Conduct reactions under Nitrogen (N₂) or Argon.

    • Causality: Tetrahydroquinolines can slowly oxidize in the presence of atmospheric oxygen and light, forming reactive N-oxides and dark, tarry impurities.

  • Reaction Quenching: Quench the reaction mixture slowly at 0°C.

Phase 3: Self-Validating Decontamination

Standard soap and water will not effectively remove a compound with a logP > 5.0.

  • Acidic Protonation Rinse: Rinse all glassware and reusable equipment with a 5% aqueous citric acid or 1M HCl solution.

    • Causality: The acid protonates the basic quinoline nitrogen. This converts the highly lipophilic free-base amine into a water-soluble quaternary ammonium salt.

  • Validation Step: Observe the aqueous wash. If the wash is cloudy, unprotonated hydrophobic free-base remains. A perfectly clear aqueous wash physically validates that 100% of the amine has been protonated and solubilized.

  • Final Wash: Follow with standard DI water and an acetone rinse.

Spill Response & Disposal Plan

SpillAndHandling A 1. Fume Hood Setup Verify Negative Pressure BB BB A->BB B 2. PPE Verification Inspect Butyl Gloves C 3. Closed-System Transfer (Syringe/Cannula) D Spill Occurs? C->D E 4a. Contain & Neutralize (Inert Absorbent + Dilute Acid) D->E Yes F 4b. Execute Protocol (Controlled Environment) D->F No G 5. Decontamination (Protonation of Amine) E->G F->G H 6. Waste Segregation (Basic Organic Waste) G->H BB->C

Workflow for handling Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, including spill response logic.

Immediate Spill Response
  • Minor Spills (< 50 mL inside the hood): Do NOT use combustible materials like sawdust[5]. Contain the spill using an inert absorbent such as diatomaceous earth or sand. Apply a dilute acidic solution (e.g., 5% citric acid) over the absorbent to neutralize the basic amine, then sweep into a solid waste container.

  • Major Spills (> 50 mL or outside the hood): Evacuate the immediate area, increase room ventilation, and contact your Environmental Health and Safety (EHS) department. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

Waste Segregation
  • Classification: Label containers clearly as "Hazardous Waste: Basic Organic Amine (Quinoline Derivative)"[4].

  • Incompatibility Warning: Never mix quinoline waste with halogenated solvent waste (e.g., dichloromethane, chloroform) unless specifically required and controlled. Mixing basic amines with halogenated solvents in a closed waste carboy can lead to slow, exothermic alkylation reactions that generate pressure and risk container rupture.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline." Available at:[Link]

  • Kehuaai. "CAS 59652-32-3: Quinoline, 5,6,7,8-tetrahydro-2-nonyl-." Available at:[Link]

  • Scribd. "Chemical Glove Compatibility Guide." Available at:[Link]

  • Clemson University Occupational and Environmental Safety. "Standard Operating Procedure for Quinoline." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.